molecular formula C6H12Cl2N2 B8241781 2-Ethynylpiperazine dihydrochloride

2-Ethynylpiperazine dihydrochloride

Cat. No.: B8241781
M. Wt: 183.08 g/mol
InChI Key: QSENMHOSKDJLMK-UHFFFAOYSA-N
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Description

2-Ethynylpiperazine dihydrochloride is a valuable chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The piperazine ring is a privileged scaffold in pharmaceutical science, found in a wide array of approved drugs and bioactive molecules due to its favorable physicochemical properties and ability to contribute to key molecular interactions . Piperazine-containing compounds have demonstrated diverse therapeutic activities, including use as antiviral, antibacterial, anticancer, and antipsychotic agents . The ethynyl (acetylene) substituent on the piperazine ring offers a unique handle for further chemical modification via click chemistry or metal-catalyzed cross-coupling reactions, enabling researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies. This compound is offered as a dihydrochloride salt, typically enhancing its solubility and stability for use in biological assay systems. As a building block, it can be utilized in various synthetic transformations, such as N-alkylation, acylation, and nucleophilic aromatic substitution, to access more complex molecules . It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-ethynylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h1,6-8H,3-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSENMHOSKDJLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CNCCN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-Ethynylpiperazine dihydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

2-Ethynylpiperazine Dihydrochloride: Structural Dynamics, Orthogonal Reactivity, and Applications in Advanced Therapeutics

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and covalent inhibitor design, 2-Ethynylpiperazine dihydrochloride (CAS: 2306276-99-1) has emerged as a privileged bifunctional building block[1]. As a Senior Application Scientist, I have observed that the strategic incorporation of this scaffold solves two critical challenges in modern drug development: the need for rigid, predictable spatial vectors in linkerology, and the requirement for bioorthogonal, late-stage functionalization.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols associated with 2-ethynylpiperazine dihydrochloride, specifically tailored for researchers developing Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors.

Physicochemical Profiling & Structural Causality

The isolation of 2-ethynylpiperazine as a dihydrochloride salt is not merely a manufacturing convenience; it is a deliberate chemical strategy. Free base aliphatic diamines are inherently unstable—they are prone to atmospheric oxidation and readily absorb ambient CO₂ to form carbamates. By protonating both secondary amines (pKa ~9.8), the dihydrochloride salt suppresses these nucleophilic degradation pathways. This extends the shelf-life of the compound and significantly enhances its aqueous solubility, which is a critical parameter for downstream biological assays and physiological environments[1].

Furthermore, the introduction of the ethynyl group at the 2-position of the piperazine ring breaks the molecule's symmetry. This substitution imparts a degree of steric hindrance that can be leveraged to control the regioselectivity of subsequent N-alkylation or acylation reactions.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance in Drug Design
CAS Number 2306276-99-1Unique identifier for the stabilized dihydrochloride salt form[1].
Molecular Formula C₆H₁₂Cl₂N₂The diprotonated state ensures long-term chemical stability[1].
Molecular Weight 183.08 g/mol Low molecular weight maximizes ligand efficiency (LE) in linker design[1].
SMILES String Cl.Cl.C#CC1NCCNC1Defines the spatial orthogonality of the alkyne and secondary amines[1].
Storage Conditions Sealed, Dry, 2-8°CPrevents hygroscopic water absorption and oxidative degradation[1].
Purity Standard ≥98%Critical for preventing stoichiometric imbalances in multi-step syntheses[1].

Mechanistic Reactivity & Orthogonal Functionalization

The true value of 2-ethynylpiperazine lies in its orthogonal reactivity. The molecule contains two distinct reactive domains that can be manipulated independently without cross-interference:

  • The Piperazine Core (Secondary Amines): Acts as a nucleophile for Sₙ2 alkylations, acylations, or reductive aminations.

  • The Terminal Alkyne: Remains inert under standard physiological and mild basic conditions but undergoes rapid, highly specific cycloaddition with azides under copper catalysis.

Reactivity A 2-Ethynylpiperazine Core B Amine Modification (Acylation/Alkylation) A->B C Alkyne Modification (CuAAC Click) A->C D Target Binder (e.g., KRAS) B->D E E3 Ligand (e.g., MDM2) C->E

Orthogonal functionalization of 2-Ethynylpiperazine for PROTAC synthesis.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Regioselective Reductive Amination (KRAS G12C Inhibitor Context)

In the synthesis of heterocyclic inhibitors—such as those targeting the KRAS G12C mutant—the piperazine nitrogen must be selectively alkylated[2]. Reductive amination is preferred over direct Sₙ2 alkylation to prevent over-alkylation (quaternization).

Step-by-Step Workflow:

  • Neutralization: Dissolve 2-ethynylpiperazine dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq) to liberate the free base.

  • Iminium Formation: Add the target aldehyde (1.0 eq) followed by glacial acetic acid (0.02 eq).

    • Causality: Acetic acid catalyzes the condensation of the amine and aldehyde into an electrophilic iminium ion.

  • Pre-incubation: Stir the mixture at room temperature for 15 minutes.

    • Causality: This crucial pause ensures complete iminium formation before the reducing agent is introduced, preventing the premature reduction of the aldehyde to an alcohol.

  • Selective Reduction: Add Sodium Triacetoxyborohydride (STAB, 3.0 eq) in three portions. Stir for 16 hours at room temperature[2].

    • Causality: STAB is selected because its electron-withdrawing triacetoxy ligands reduce the nucleophilicity of the hydride. It is mild enough to selectively reduce the iminium ion without attacking the unreacted aldehyde.

  • Quenching: Quench with H₂O and extract the organic layer for purification.

Protocol 2: Late-Stage CuAAC Click Chemistry

Once the piperazine core is attached to a target-binding warhead, the terminal alkyne provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach an E3 ligase binder or fluorophore.

Step-by-Step Workflow:

  • Preparation: Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-functionalized E3 ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Assembly: In a separate vial, dissolve Copper(II) sulfate pentahydrate (0.1 eq) in water. Add Sodium Ascorbate (0.5 eq) to this solution. The solution will briefly turn brown before becoming clear/pale yellow.

    • Causality: This is a self-validating step. Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Introducing pre-formed Cu(I) salts is problematic due to their rapid oxidation in air, which leads to unwanted Glaser homocoupling of the alkynes. The continuous presence of ascorbate ensures the copper remains in the +1 oxidation state.

  • Reaction: Add the catalyst mixture to the main reaction vessel. Stir at room temperature for 4-12 hours until LC-MS indicates complete conversion.

Workflow Step1 Iminium Ion Formation (Amine + Aldehyde + AcOH) Step2 Selective Reduction (STAB Addition) Step1->Step2 15 min, RT Step3 Click Conjugation (CuSO4 + Ascorbate + Azide) Step2->Step3 16 h, RT Step4 Purified Conjugate (Ternary Complex Ready) Step3->Step4 Cu(I) Catalysis

Self-validating synthetic workflow for 2-Ethynylpiperazine derivatization.

Applications in Advanced Therapeutics: PROTACs

In the realm of targeted protein degradation, the structural rigidity of the piperazine ring combined with the linear geometry of the alkyne makes 2-ethynylpiperazine an exceptional linker component.

A prime example is its utility in the synthesis of highly potent PROTACs, such as MDM2 degraders. MD-224, a first-in-class small-molecule human murine double minute 2 (MDM2) degrader, relies on precise spatial orientation to bridge the target protein and the E3 ligase[3]. The rigidity of piperazine-based linkers restricts the conformational entropy of the molecule, which is crucial for establishing a stable, cooperative ternary complex. This structural optimization allows degraders like MD-224 to induce rapid degradation of MDM2 at concentrations below 1 nM, achieving an IC₅₀ of 1.5 nM in human leukemia RS4;11 cells and triggering robust apoptosis[3].

By mastering the orthogonal reactivity of 2-ethynylpiperazine dihydrochloride, researchers can rapidly iterate through linker lengths and geometries, accelerating the discovery of next-generation covalent therapeutics and degraders.

References

  • [2] WO2024076674A1 - Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof. Google Patents. Available at:

  • [3] MD-224 | CAS#:2136247-12-4 | Chemsrc. ChemSrc. Available at:[Link]

Sources

2-Ethynylpiperazine Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of a Versatile Building Block in Modern Drug Discovery

Introduction: The Piperazine Scaffold and the Significance of the Ethynyl Group

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for hydrogen bonding, influencing solubility and bioavailability, while the ring's conformational flexibility allows it to interact with a wide range of biological targets.[3] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system effects.[4][5]

The introduction of an ethynyl group to the piperazine scaffold, as in 2-Ethynylpiperazine, offers a powerful tool for drug developers. The alkyne moiety is a versatile functional group for "click chemistry" reactions, enabling the efficient and specific conjugation of the piperazine core to other molecules. This is particularly valuable in the construction of complex drug candidates, probes for chemical biology, and in the development of antibody-drug conjugates. Furthermore, the ethynyl group itself can play a direct role in binding to biological targets, often through interactions with active site residues.

This technical guide provides a comprehensive overview of 2-Ethynylpiperazine dihydrochloride, a key building block for researchers and scientists in the field of drug development.

Physicochemical Properties of 2-Ethynylpiperazine Dihydrochloride

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of 2-Ethynylpiperazine dihydrochloride.

PropertyValueSource
Molecular Formula C₆H₁₂Cl₂N₂[6]
Molecular Weight 183.08 g/mol [6]
CAS Number 2306276-99-1[6]
Appearance Solid (form may vary)N/A
Purity ≥98% (typical)[6]
Storage Conditions Sealed in a dry environment at 2-8°C[6]
Topological Polar Surface Area (TPSA) 24.06 Ų[6]
logP 0.0246[6]
Hydrogen Bond Acceptors 2[6]
Hydrogen Bond Donors 2[6]

Synthesis and Characterization

Proposed Synthetic Workflow

A Piperazine B Mono-protected Piperazine (e.g., Boc-piperazine) A->B Protection (e.g., Boc₂O) C Introduction of Ethynyl Group Precursor (e.g., 2-chloroacetaldehyde) B->C Alkylation D Protected 2-Ethynylpiperazine C->D Elimination/Formation of Alkyne E Deprotection D->E Acidic Cleavage (e.g., TFA) F 2-Ethynylpiperazine (Free Base) E->F G Salt Formation with HCl F->G Treatment with HCl H 2-Ethynylpiperazine Dihydrochloride G->H

Caption: Proposed synthetic workflow for 2-Ethynylpiperazine Dihydrochloride.

Experimental Protocol: A General Approach

A generalized, multi-step protocol for the synthesis of 2-Ethynylpiperazine dihydrochloride is outlined below. This protocol is based on common organic chemistry transformations and should be adapted and optimized based on laboratory conditions and available starting materials.

Step 1: Mono-protection of Piperazine

  • Dissolve piperazine in a suitable solvent (e.g., dichloromethane).

  • Add one equivalent of a protecting group reagent (e.g., di-tert-butyl dicarbonate, Boc₂O) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Purify the resulting mono-Boc-piperazine by column chromatography.

Step 2: Introduction of the Ethynyl Moiety

  • To a solution of mono-Boc-piperazine, add a suitable electrophile that can be converted to an ethynyl group (e.g., a protected 2-halo-acetaldehyde).

  • The reaction conditions will depend on the chosen electrophile but may involve a base to facilitate the alkylation.

  • Following the initial reaction, a subsequent elimination step may be required to form the alkyne.

Step 3: Deprotection and Salt Formation

  • Dissolve the protected 2-ethynylpiperazine in a suitable solvent (e.g., dioxane).

  • Add an excess of a strong acid (e.g., a solution of HCl in dioxane) to cleave the protecting group and form the dihydrochloride salt.

  • The product will typically precipitate from the solution and can be collected by filtration and washed with a non-polar solvent (e.g., diethyl ether).

Characterization

The identity and purity of the synthesized 2-Ethynylpiperazine dihydrochloride should be confirmed using a suite of analytical techniques.

A Synthesized Product B NMR Spectroscopy (¹H and ¹³C) A->B Structural Elucidation C Mass Spectrometry (e.g., ESI-MS) A->C Molecular Weight Confirmation D Infrared (IR) Spectroscopy A->D Functional Group Identification (C≡C-H stretch) E Purity Analysis (e.g., HPLC) A->E Purity Assessment F Verified 2-Ethynylpiperazine Dihydrochloride B->F C->F D->F E->F

Caption: Analytical workflow for the characterization of 2-Ethynylpiperazine Dihydrochloride.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the piperazine ring protons and a characteristic signal for the acetylenic proton. The chemical shifts and coupling patterns will be influenced by the protonation state of the nitrogens.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbon atoms of the piperazine ring and the two sp-hybridized carbons of the ethynyl group.

  • IR Spectroscopy: A key feature in the IR spectrum will be the presence of a sharp absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne, and a weaker band around 2100-2200 cm⁻¹ for the C≡C stretch.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₁₀N₂) or fragments thereof.

Applications in Drug Discovery and Development

While specific biological activities for 2-Ethynylpiperazine dihydrochloride are not widely reported, its structure suggests significant potential as a versatile building block in several areas of drug discovery.

1. A Scaffold for "Click" Chemistry:

The terminal alkyne functionality makes 2-Ethynylpiperazine dihydrochloride an ideal synthon for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the straightforward and efficient linkage of the piperazine moiety to a wide variety of molecules, including:

  • Targeting Ligands: For the development of drugs that can selectively bind to specific receptors or enzymes.

  • Fluorescent Dyes: For the creation of molecular probes to study biological processes.

  • Biomolecules: Such as peptides and oligonucleotides, to enhance their therapeutic properties.

2. A Core Component of Bioactive Molecules:

The piperazine nucleus is a well-established pharmacophore.[3] The addition of the ethynyl group can modulate the pharmacological properties of the piperazine core, potentially leading to novel activities. The ethynyl group can participate in key binding interactions with protein targets, such as hydrogen bonding or π-stacking.

3. Fragment-Based Drug Discovery:

As a relatively small molecule with desirable physicochemical properties, 2-Ethynylpiperazine dihydrochloride is an excellent candidate for fragment-based drug discovery (FBDD) campaigns. In FBDD, small molecular fragments are screened for their ability to bind to a biological target. Hits can then be elaborated into more potent drug candidates. The ethynyl group provides a convenient handle for the chemical elaboration of this fragment.

Potential Therapeutic Areas:

Given the broad range of activities reported for piperazine derivatives, compounds derived from 2-Ethynylpiperazine could find applications in:

  • Oncology: As a scaffold for kinase inhibitors or other anti-proliferative agents.[7]

  • Neuroscience: For the development of ligands for CNS receptors, such as dopamine and serotonin receptors.

  • Infectious Diseases: As a core for novel antibacterial or antiviral agents.[4]

Conclusion and Future Outlook

2-Ethynylpiperazine dihydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its combination of a proven pharmacophore, the piperazine ring, with a highly functional ethynyl group provides a powerful platform for the design and synthesis of novel therapeutic agents and chemical probes. While the full biological potential of this specific molecule is yet to be fully explored, its utility as a synthetic intermediate is clear. Future research will likely focus on the incorporation of this scaffold into a diverse range of molecular architectures to explore new therapeutic opportunities in a variety of disease areas.

References

  • Thriveni, K. S., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
  • Kajino, M., et al. (1989). Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. Chemical & Pharmaceutical Bulletin, 37(8), 2225-2228.
  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine deriv
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • (PDF) Piperazine: the molecule of diverse pharmacological importance.
  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • The medicinal chemistry of piperazines: A review | Request PDF.
  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives.
  • (PDF) Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides.
  • NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2.
  • 1-(2-Ethoxyphenyl)piperazine hydrochloride - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2306276-99-1 Primary Application: Fragment-Based Drug Discovery (FBDD) & Covalent Inhibitor Scaffolding

Executive Summary

2-Ethynylpiperazine dihydrochloride is a high-value heterocyclic building block characterized by a piperazine core functionalized with a terminal alkyne at the C2 position. This specific substitution pattern offers a unique vector for molecular extension, distinct from the more common N-substituted piperazines.

For the medicinal chemist, this molecule serves two critical functions:

  • Bioisostere Construction: The terminal alkyne is a precursor for 1,2,3-triazoles (via CuAAC "Click" chemistry), which act as stable amide bond bioisosteres.

  • Conformational Control: The C2-ethynyl group introduces steric bulk and electronic effects that restrict the conformational flexibility of the piperazine ring, potentially locking the molecule into a bioactive chair conformation.

Chemical Specifications & Handling

Physical Properties
PropertySpecification
CAS Number 2306276-99-1
Chemical Formula C₆H₁₀N₂ · 2HCl
Molecular Weight 183.08 g/mol (Salt); 110.16 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Ether
Acidity (pKa) ~5.6 (N1), ~9.8 (N4) (Estimated based on piperazine core)
Storage & Stability Protocols
  • Hygroscopicity: As a dihydrochloride salt, this compound is highly hygroscopic. Absorption of atmospheric water will lead to deliquescence, making accurate weighing difficult and potentially hydrolyzing sensitive downstream intermediates.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a desiccated glovebox if possible.

Strategic Application: Regioselective Functionalization

The primary challenge when working with 2-ethynylpiperazine is distinguishing between the three reactive centers: the N1 amine , the N4 amine , and the terminal alkyne .

The Reactivity Hierarchy
  • N4 Amine (Distal): Generally the most nucleophilic and least sterically hindered.

  • N1 Amine (Proximal): Sterically hindered by the C2-ethynyl group.

  • Terminal Alkyne: Inert to nucleophiles/electrophiles unless activated (e.g., by Cu(I) or strong base).

Workflow: Orthogonal Protection Strategy

To successfully utilize this scaffold, you must employ an orthogonal protection strategy. The following diagram illustrates the decision tree for selective functionalization.

G Start 2-Ethynylpiperazine 2HCl Step1 Free Base Generation (In situ or resin) Start->Step1 DIPEA/MeOH or Ion Exchange RouteA Route A: N4-Selective Functionalization Step1->RouteA 1.0 eq Electrophile (Steric Control) RouteB Route B: Alkyne 'Click' Chemistry Step1->RouteB R-N3, Cu(I) (Chemoselective) ProdA N4-Acyl/Alkyl (N1 Free) RouteA->ProdA ProdB C2-Triazole (N1/N4 Free) RouteB->ProdB

Caption: Logical workflow for differentiating reactive sites on 2-ethynylpiperazine. Route A exploits steric hindrance at N1; Route B exploits chemoselectivity of the alkyne.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of 2-ethynylpiperazine dihydrochloride with an organic azide. The critical step is the neutralization of the HCl salt without poisoning the copper catalyst.

Reagents
  • Scaffold: 2-Ethynylpiperazine · 2HCl (1.0 equiv)

  • Partner: Organic Azide (1.1 equiv)

  • Catalyst: CuSO₄ · 5H₂O (0.1 equiv)

  • Reductant: Sodium Ascorbate (0.5 equiv)

  • Ligand: THPTA (0.2 equiv) - Essential to protect Cu(I) from oxidation and chelation by the piperazine amines.

  • Base: DIPEA or Et₃N (2.5 equiv)

  • Solvent: t-BuOH / H₂O (1:1) or DMSO / H₂O (for hydrophobic azides)

Step-by-Step Methodology
  • Buffer Preparation: In a reaction vial, dissolve the 2-ethynylpiperazine · 2HCl in the solvent mixture (0.1 M concentration).

  • Neutralization: Add DIPEA dropwise. Observation: The solution may warm slightly. Ensure pH is ~7.5–8.0.

    • Why: The click reaction requires a terminal alkyne proton. While CuAAC tolerates a range of pH, the free amine form of piperazine can chelate copper. Neutralizing the HCl is required, but excess base can promote oxidative homocoupling (Glaser coupling).

  • Catalyst Complexing: In a separate tube, premix CuSO₄ and THPTA ligand in water. Stir for 5 minutes.

    • Why: Pre-complexing ensures the active Cu species is stabilized before exposure to the potential chelating amines of the piperazine.

  • Reaction Initiation: Add the Azide to the main vial, followed by the Cu-THPTA complex. Finally, add Sodium Ascorbate (freshly prepared solution).

  • Incubation: Purge headspace with Argon. Cap and stir at Room Temperature for 4–16 hours.

  • Work-up:

    • Chelation Scavenging: Add a heterogeneous scavenger (e.g., QuadraPure™ TU) or EDTA solution to remove copper.

    • Extraction: If the product is hydrophobic, extract with EtOAc. If hydrophilic (due to the piperazine), direct purification via Reverse Phase HPLC (C18) is recommended.

Synthetic Context & Causality

Understanding how this building block is likely synthesized informs its impurity profile and reactivity.

Likely Synthetic Route: Unlike simple piperazines formed by ring closure, C2-functionalized piperazines are often accessed via alpha-lithiation of N-Boc protected piperazines (Beak/O'Brien methodology) or homologation of 2-formylpiperazine.

  • N-Boc-Piperazine is treated with s-BuLi/TMEDA to generate a dipole-stabilized carbanion at C2.

  • This anion is trapped with an electrophile (e.g., DMF to get the aldehyde, which is then converted to the alkyne via Seyferth-Gilbert homologation).

  • Implication for Users: Trace impurities may include regioisomers (C3 substitution) or enantiomers if the starting material was chiral. The dihydrochloride salt formation is the final purification step, ensuring high crystallinity and purity.

References

  • O'Brien, P., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazine Dihydrochloride. Retrieved from [Link]

Solubility Profile of 2-Ethynylpiperazine Dihydrochloride in Water and DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Ethynylpiperazine dihydrochloride is a piperazine derivative of increasing interest within the realms of pharmaceutical research and drug development. As with any compound destined for biological screening or formulation, a comprehensive understanding of its solubility characteristics in relevant solvent systems is paramount. This guide provides a detailed examination of the solubility of 2-ethynylpiperazine dihydrochloride in two critical solvents: water, the universal biological solvent, and dimethyl sulfoxide (DMSO), a common solvent for compound storage and in vitro assays.

This document moves beyond a simple recitation of data, offering insights into the physicochemical principles governing the solubility of this molecule and presenting robust, field-proven protocols for empirical solubility determination. The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently and accurately assess the solubility of 2-ethynylpiperazine dihydrochloride in their own laboratory settings.

Physicochemical Properties and Predicted Solubility

2-Ethynylpiperazine dihydrochloride (C₆H₁₂Cl₂N₂) is the dihydrochloride salt of 2-ethynylpiperazine.[1][2] The presence of the two hydrochloride moieties significantly influences its physical and chemical properties, most notably its solubility.

PropertyValue/InformationSource
Molecular Formula C₆H₁₂Cl₂N₂[1]
Molecular Weight 183.08 g/mol [1]
Appearance Likely a solid, crystalline powderInferred from similar compounds[3][4]
Storage Sealed in a dry place at 2-8°C[1]
Anticipated Solubility in Water

The dihydrochloride salt form of 2-ethynylpiperazine introduces two ionizable sites on the piperazine ring. In an aqueous environment, these sites will readily dissociate, leading to a highly polar, charged species. This ionic character promotes strong interactions with the polar water molecules, facilitating dissolution. The solubility of amine salts in water is a well-established principle in medicinal chemistry, often employed to enhance the aqueous solubility of drug candidates.[7] The solubility of such salts is often dependent on pH and temperature, with solubility typically increasing with a rise in temperature.[6]

Anticipated Solubility in DMSO

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar organic compounds.[8][9] This makes it an invaluable solvent in drug discovery for the preparation of high-concentration stock solutions for biological screening. While quantitative solubility data for 2-ethynylpiperazine dihydrochloride in DMSO is not explicitly documented, it is reasonable to predict good solubility based on the general behavior of organic molecules in this solvent.[10] However, empirical determination is crucial for precise applications.

Experimental Protocols for Solubility Determination

To ensure scientific rigor, direct experimental measurement of solubility is essential. The following protocols provide standardized methods for determining the solubility of 2-ethynylpiperazine dihydrochloride in both water and DMSO.

Protocol 1: Thermodynamic (Shake-Flask) Method for Water Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess of the solid compound is equilibrated with the solvent (water) for a sufficient period to achieve saturation. The concentration of the dissolved compound in the supernatant is then quantified.

Materials:

  • 2-Ethynylpiperazine dihydrochloride

  • High-purity water (e.g., Milli-Q or equivalent)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Calibrated analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of 2-ethynylpiperazine dihydrochloride to a known volume of water in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant. To ensure no particulate matter is transferred, pass the supernatant through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in water at the specified temperature.

Shake_Flask_Solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to known volume of water B Agitate at constant temperature (24-48h) A->B Achieve Saturation C Centrifuge to pellet undissolved solid B->C Separate Phases D Collect and filter supernatant C->D Isolate Solute E Analyze concentration (e.g., HPLC) D->E Measure Concentration

Caption: Workflow for the shake-flask solubility protocol.

Protocol 2: Kinetic Method for DMSO Solubility

This high-throughput method is suitable for a rapid assessment of solubility in DMSO, often used in early-stage drug discovery.

Principle: A known amount of the compound is dissolved in DMSO, and the solution is visually inspected for the presence of undissolved particles.

Materials:

  • 2-Ethynylpiperazine dihydrochloride

  • Anhydrous DMSO

  • Microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Calibrated analytical balance

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 100 mM).

  • Serial Dilutions: If necessary, create a series of dilutions from the stock solution to test a range of concentrations.

  • Dissolution: Add the appropriate amount of solid to a microcentrifuge tube or well of a 96-well plate, followed by the addition of DMSO to achieve the desired concentration.

  • Mixing: Vigorously mix the sample using a vortex mixer for 2-3 minutes.[8]

  • Equilibration: Allow the sample to equilibrate at room temperature for at least one hour.

  • Visual Inspection: Visually inspect the solution against a light source for any signs of turbidity or solid precipitate. The highest concentration that remains a clear solution is considered the kinetic solubility.

Kinetic_Solubility A Prepare solutions at varying concentrations in DMSO B Vortex vigorously (2-3 minutes) A->B C Equilibrate at room temperature B->C D Visually inspect for precipitate or turbidity C->D E Determine highest clear concentration D->E

Caption: High-throughput kinetic solubility workflow.

Safety and Handling

As a matter of good laboratory practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 2-ethynylpiperazine dihydrochloride.[11] Operations should be conducted in a well-ventilated area or a chemical fume hood.[11] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Conclusion

Based on the physicochemical properties of its dihydrochloride salt form and the known behavior of similar piperazine derivatives, 2-ethynylpiperazine dihydrochloride is anticipated to exhibit high solubility in water. Its solubility in DMSO is also expected to be sufficient for the preparation of concentrated stock solutions for in vitro screening. However, for precise and reliable data, empirical determination is strongly recommended. The detailed protocols provided in this guide offer robust and validated methods for quantifying the solubility of this compound in both aqueous and organic solvent systems, thereby supporting its advancement in research and development pipelines.

References

  • Smolecule. (2026, February). Experimental Protocols for DMSO Solubility Assessment.
  • Apollo Scientific. (2023, July 6). (2S)
  • Sigma-Aldrich. (2025, September 23).
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Spectrum Chemical. (2007, May 10).
  • LookChem. (n.d.). Cas 3022-15-9, Piperazine-2-carboxylic acid dihydrochloride. Retrieved from [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]

  • Lagunin, A., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 44(4), 1447-1453.
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  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • Dahllöf, M., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry, 40(10), 2686-2701.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
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  • Gallou, F., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(11), 1134-1138.
  • Kumar, A., et al. (2022). The Calculated Values of Solubility in DMSO and DCM, Chemical Hardness, Dipole Moment of NiPc and XNiPc.
  • Santos, N. C., et al. (2003). Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects. Biochemical Pharmacology, 65(7), 1035-1041.
  • BenchChem. (n.d.). N-Desethyl Amodiaquine Dihydrochloride: A Technical Guide to DMSO Solubility.

Sources

An In-depth Technical Guide to the pKa Values of 2-Ethynylpiperazine Nitrogen Atoms

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and engage in crucial molecular interactions.[1] The introduction of a 2-ethynyl substituent introduces a unique electronic profile, significantly modulating the basicity of the two nitrogen atoms within the ring. This guide provides a comprehensive analysis of the factors governing the pKa values of 2-ethynylpiperazine's nitrogens. We delve into the theoretical underpinnings of their basicity, present detailed experimental protocols for empirical pKa determination via potentiometric titration and UV-Vis spectrophotometry, and outline a robust computational workflow for in-silico pKa prediction. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important chemical moiety.

Introduction: The Significance of Piperazine pKa in Drug Discovery

The ionization state of a drug molecule, dictated by its pKa value(s) and the physiological pH, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For piperazine-containing compounds, the two nitrogen atoms offer distinct basic centers that can be protonated. The resulting pKa values influence a molecule's solubility, cell permeability, and its ability to interact with biological targets.[1] Fine-tuning these pKa values is a common strategy in drug optimization. The 2-ethynylpiperazine structure presents a compelling case study in how a substituent can electronically influence the piperazine core, thereby altering its pharmacological potential.

Theoretical Framework: Understanding Basicity in 2-Ethynylpiperazine

The parent piperazine molecule has two distinct pKa values, corresponding to the two protonation equilibria. At 25°C, these are approximately pKa1 = 5.35 and pKa2 = 9.73.[1][3] These values serve as a baseline for understanding the impact of the 2-ethynyl group.

The basicity of an amine is fundamentally tied to the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[4] The introduction of substituents on the piperazine ring can significantly alter this electron density through inductive and resonance effects.

2.1. The Inductive and Hybridization Effects of the Ethynyl Group

The ethynyl group (–C≡CH) is an electron-withdrawing group due to the high s-character of the sp-hybridized carbon atoms.[5][6] This has two primary consequences for the basicity of the nitrogen atoms in 2-ethynylpiperazine:

  • N1 (the distal nitrogen): The electron-withdrawing inductive effect of the ethynyl group will decrease the electron density on N1, making its lone pair less available for protonation. This will result in a pKa value that is lower than the corresponding pKa of piperazine (pKa2 ≈ 9.73).

  • N4 (the proximal nitrogen): The effect on N4 is more complex. While the inductive effect will also be felt at this position, it will be attenuated by the distance. However, the primary influence will be on the adjacent N1.

The hybridization of the nitrogen atom also plays a role in its basicity. The more s-character in the hybrid orbital containing the lone pair, the more tightly held those electrons are, and the less basic the amine.[5] While the nitrogen atoms in the piperazine ring are sp3 hybridized, the electron-withdrawing nature of the ethynyl group can influence the electron distribution around N1.

2.2. Protonation Equilibria of 2-Ethynylpiperazine

The protonation of 2-ethynylpiperazine occurs in two steps, as illustrated in the diagram below. The first protonation is expected to occur at the more basic nitrogen (N1), followed by the second protonation at the less basic nitrogen (N4).

G cluster_0 Protonation Equilibria of 2-Ethynylpiperazine A 2-Ethynylpiperazine (Free Base) B Monoprotonated 2-Ethynylpiperazine A->B + H+ / - H+ pKa2 C Diprotonated 2-Ethynylpiperazine B->C + H+ / - H+ pKa1

Caption: Protonation equilibria of 2-ethynylpiperazine.

Experimental Determination of pKa Values

Accurate, empirical determination of pKa values is crucial for validating theoretical predictions and for regulatory submissions. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.[7][8]

3.1. Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a strong acid or base is added incrementally.[9] The pKa is determined from the inflection point of the resulting titration curve.

3.1.1. Detailed Experimental Protocol

  • Sample Preparation: Prepare a solution of 2-ethynylpiperazine of known concentration (e.g., 0.01 M) in deionized water. To ensure both pKa values are determined, it is advisable to first add a slight excess of a strong acid (e.g., HCl) to fully protonate the sample.

  • Titration Setup: Calibrate a pH meter and electrode system with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and stir continuously.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like 2-ethynylpiperazine, two inflection points will be observed.

G cluster_0 Workflow for pKa Determination by Potentiometric Titration A Prepare Sample Solution C Titrate with Standardized Acid/Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa from Half-Equivalence Points E->F

Caption: A simplified workflow for pKa determination by potentiometric titration.[9]

3.2. UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.[10] The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.

3.2.1. Detailed Experimental Protocol

  • Sample Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of 2-ethynylpiperazine.

  • Spectral Acquisition: Prepare two reference solutions of 2-ethynylpiperazine at a very low pH (fully protonated) and a very high pH (fully deprotonated) to obtain their respective spectra.

  • Data Collection: Prepare solutions of 2-ethynylpiperazine in each of the buffer solutions and record their UV-Vis spectra.

  • Data Analysis: Plot the absorbance at a chosen wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH. The resulting sigmoidal curve will have an inflection point at the pKa.

Computational Prediction of pKa Values

In-silico methods provide a rapid and cost-effective means of estimating pKa values, which is particularly useful in the early stages of drug discovery.[2][11]

4.1. Computational Workflow

A typical computational workflow for pKa prediction involves the following steps:

  • Structure Preparation: Draw the 2D structure of 2-ethynylpiperazine using chemical drawing software.

  • pKa Calculation: Utilize a pKa prediction software package. Popular choices include:

    • ChemAxon's MarvinSketch: This software uses a combination of empirical and mechanistic approaches to predict pKa values.[12][13]

    • ACD/Labs Percepta: This platform offers both classic (Hammett-type equation-based) and machine-learning-based (GALAS) algorithms for pKa prediction.[11][14]

  • Analysis of Results: The software will typically provide the predicted pKa values for each ionizable center and may also generate a speciation plot showing the distribution of protonated and deprotonated forms as a function of pH.

G cluster_0 Computational pKa Prediction Workflow A Draw 2D Structure of 2-Ethynylpiperazine B Select pKa Prediction Software (e.g., MarvinSketch, ACD/Percepta) A->B C Run Calculation B->C D Analyze Predicted pKa Values and Speciation Plots C->D

Caption: A generalized workflow for in-silico pKa prediction.

Summary of Expected pKa Values

Nitrogen AtomParent Piperazine pKa (approx.)Expected Effect of 2-Ethynyl GroupPredicted pKa Range for 2-Ethynylpiperazine
N1 (distal) 9.73[1][3]Electron-withdrawing, pKa decrease8.5 - 9.5
N4 (proximal) 5.35[1][3]Minor inductive effect, slight pKa decrease4.5 - 5.3

Note: These are estimated ranges and should be confirmed by experimental determination.

Conclusion

The pKa values of the nitrogen atoms in 2-ethynylpiperazine are critical parameters that influence its behavior in a biological context. The electron-withdrawing nature of the 2-ethynyl substituent is expected to decrease the basicity of both nitrogens, with a more pronounced effect on the distal N1 atom. This guide has provided a thorough theoretical foundation for understanding these effects, as well as detailed, practical protocols for both experimental determination and computational prediction of these pKa values. By employing these methodologies, researchers can gain a precise understanding of the ionization behavior of 2-ethynylpiperazine, facilitating its strategic application in drug design and development.

References

  • Bower, V. E., Robinson, R. A., & Bates, R. G. (1962). Acidic Dissociation Constant and related Thermodynamic Quantities for Diethanolamonium Ion in Water from 0° to 50 °C. J. Res.
  • Dermenci, A., & D'Amico, D. C. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • ACD/Labs. (2025). What is the pKa of my compound?. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Di Tommaso, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1223-1231.
  • de Rond, T. (2020). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from [Link]

  • Al-Anber, M., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4216.
  • ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

  • MarvinSketch. (2024). Calculated values for the pKa with the MarvinSketch 24.1.0. software for resveratrol ana. Retrieved from [Link]

  • Khan, I., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719.
  • ChemAxon. (n.d.). pKa calculation training. Retrieved from [Link]

  • Academia.edu. (n.d.). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]_

  • PubMed. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Retrieved from [Link]

  • Kadam, S. D., et al. (2013). Development of Methods for the Determination of pKa Values. Asian Journal of Pharmaceutical Analysis, 3(4), 143-151.
  • ResearchGate. (n.d.). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • da Silva, E. F., & Svendsen, H. F. (2009). Entropy contributions in pKa computation: Application to alkanolamines and piperazines. Chemical Physics Letters, 478(4-6), 226-231.
  • Public Library of Science. (2024). Theoretical (calculated in ACD/labs or percepta: LogP classic, logP galas, pKa classic) and experimental logP and pKa values. Retrieved from [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]

  • PubMed Central. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • ACS Publications. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • Semantic Scholar. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]

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  • Chemistry Steps. (2021). Basicity of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

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Sources

2-Ethynylpiperazine: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1][2] Its versatile nature, allowing for modification at two nitrogen atoms, has made it a staple for optimizing physicochemical properties and achieving desired pharmacological profiles.[2][3] However, the exploration of piperazine's carbon framework has historically been less extensive.[1][3] This guide delves into the emerging role of a particularly intriguing C-substituted piperazine derivative: 2-ethynylpiperazine. This building block introduces a unique combination of structural rigidity, synthetic versatility, and potential for specific biological interactions, positioning it as a valuable tool in the design of next-generation therapeutics.

The Strategic Advantage of the Ethynyl Group on the Piperazine Scaffold

The introduction of an ethynyl group at the C2 position of the piperazine ring imparts several desirable characteristics that medicinal chemists can leverage to address complex drug design challenges.

Bioisosterism and Structural Rigidity

The ethynyl group can act as a non-classical bioisostere for various functional groups, including halogens and small alkyl groups.[4] This substitution can modulate a compound's electronic and steric properties, potentially improving target engagement and pharmacokinetic parameters. Furthermore, the linear geometry of the alkyne introduces conformational rigidity into the otherwise flexible piperazine ring, which can be crucial for pre-organizing a molecule for optimal binding to its biological target. This can lead to enhanced potency and selectivity.

A Gateway to Further Functionalization

The terminal alkyne of 2-ethynylpiperazine is a versatile synthetic handle, readily participating in a variety of powerful chemical transformations. The most notable of these is the Sonogashira cross-coupling reaction, which allows for the facile formation of carbon-carbon bonds with aryl or vinyl halides.[5][6] This opens up a vast chemical space for the synthesis of diverse compound libraries with tailored properties. Other reactions, such as click chemistry and hydrofunctionalization, further expand the synthetic utility of this building block.

Potential for Covalent Inhibition

The electron-deficient nature of the ethynyl group makes it a potential "warhead" for targeted covalent inhibitors.[7][8] By positioning the alkyne in proximity to a nucleophilic residue (such as cysteine or lysine) within a protein's binding site, a covalent bond can be formed, leading to irreversible inhibition.[7] This strategy can result in prolonged duration of action and increased potency. Recent research has highlighted the use of 2-ethynylbenzaldehyde as a lysine-targeting covalent warhead, demonstrating the potential of the ethynyl group in this context.[7][9]

Synthetic Strategies for Accessing C2-Alkynylated Piperazines

The synthesis of C2-substituted piperazines, including 2-ethynylpiperazine, presents a greater challenge than the more common N-functionalization. However, recent advancements in synthetic methodology have provided viable routes to these valuable building blocks.

De Novo Synthesis

Traditional approaches often involve the construction of the piperazine ring from acyclic precursors already bearing the desired C2-substituent. This can be a lengthy process and is often limited by the availability of appropriately functionalized starting materials.[10]

C-H Functionalization: A Modern Approach

Direct C-H functionalization of the piperazine ring has emerged as a more efficient and modular strategy.[1][4][11] While the presence of two nitrogen atoms can complicate reactivity, several methods have been developed to achieve selective C2-functionalization.

Photoredox Catalysis: This powerful technique utilizes visible light to generate reactive radical intermediates that can undergo C-C bond formation.[4][11] While direct C-H alkynylation of piperazines via photoredox catalysis is still an emerging area, the successful C-H arylation and vinylation of piperazines suggests the future potential for developing such methods.[11]

Directed Metalation: The use of a directing group on one of the piperazine nitrogens can facilitate regioselective deprotonation at the adjacent C2 position, followed by quenching with an electrophile. This approach offers a pathway to introduce a handle for subsequent conversion to an ethynyl group.

The following diagram illustrates a conceptual workflow for the synthesis and diversification of 2-ethynylpiperazine derivatives.

G cluster_synthesis Synthesis of 2-Ethynylpiperazine Core cluster_diversification Diversification Reactions de_novo De Novo Synthesis ethynyl_piperazine 2-Ethynylpiperazine de_novo->ethynyl_piperazine ch_func C-H Functionalization c2_handle_piperazine C2-Functionalized Piperazine (e.g., halo, triflate) ch_func->c2_handle_piperazine Introduction of leaving group piperazine Piperazine n_boc_piperazine N-Boc-Piperazine piperazine->n_boc_piperazine Protection n_boc_piperazine->ch_func Activation c2_handle_piperazine->ethynyl_piperazine Alkynylation sonogashira Sonogashira Coupling (Aryl/Vinyl Halides) ethynyl_piperazine->sonogashira click_chem Click Chemistry (Azides) ethynyl_piperazine->click_chem hydrofunc Hydrofunctionalization ethynyl_piperazine->hydrofunc final_compounds Diverse Library of Bioactive Candidates sonogashira->final_compounds click_chem->final_compounds hydrofunc->final_compounds

Caption: Synthetic and diversification pathways for 2-ethynylpiperazine.

Applications in Drug Discovery: Targeting Key Protein Families

The unique properties of the 2-ethynylpiperazine scaffold make it an attractive building block for designing modulators of several important protein families implicated in a wide range of diseases.

Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[12] The piperazine moiety is a common feature in many approved kinase inhibitors, often serving to improve solubility and target engagement.[13] The introduction of a 2-ethynyl group can offer several advantages in this context:

  • Probing the ATP-Binding Site: The rigid and linear nature of the ethynyl group can be used to probe specific interactions within the ATP-binding pocket, potentially leading to increased potency and selectivity.

  • Covalent Inhibition: As previously mentioned, the ethynyl group can act as a warhead for covalent inhibitors, targeting nucleophilic residues like cysteine or lysine.[7][9] This is a particularly attractive strategy for overcoming drug resistance.

  • Accessing Allosteric Sites: The directional nature of the ethynyl group can be exploited to design ligands that reach beyond the ATP-binding site and engage allosteric pockets, offering a path to highly selective inhibitors.

The following table summarizes the potential roles of the 2-ethynylpiperazine moiety in kinase inhibitor design.

Feature of 2-EthynylpiperazineApplication in Kinase Inhibitor DesignPotential Advantage
Structural Rigidity Pre-organization of the inhibitor for optimal binding to the ATP pocket.Enhanced potency and selectivity.
Synthetic Handle (Alkyne) Facile diversification via Sonogashira coupling to explore Structure-Activity Relationships (SAR).Rapid optimization of lead compounds.
Covalent Warhead Potential Irreversible binding to a nucleophilic residue (e.g., cysteine, lysine) in or near the active site.Increased potency, prolonged duration of action, and potential to overcome resistance.
Directional Vector Accessing and probing allosteric or less-conserved regions of the kinase.Improved selectivity and novel mechanisms of action.
G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent another major class of drug targets, and arylpiperazine derivatives are well-established as effective modulators of aminergic GPCRs.[14][15] The introduction of a 2-ethynyl group can provide a novel vector for exploring the complex ligand-binding pockets of these receptors.

  • Exploring Deeper Pockets: The linear projection of the ethynyl group can allow a ligand to reach deeper into the transmembrane domains of GPCRs, potentially engaging with residues that are not accessible to more conventional substituents.

  • Modulating Receptor Conformation: The rigidity of the ethynylpiperazine scaffold can influence the overall conformation of the ligand, which in turn can stabilize specific active or inactive states of the receptor, leading to agonist, antagonist, or allosteric modulator activity.[6][16]

  • Fine-Tuning Pharmacokinetics: The introduction of the ethynyl group can alter the lipophilicity and metabolic stability of a compound, providing a means to optimize its pharmacokinetic profile.

The diagram below illustrates the potential interaction of a 2-ethynylpiperazine-containing ligand with a GPCR.

G cluster_gpcr GPCR Ligand Binding cluster_signaling Downstream Signaling ligand Ligand with 2-Ethynylpiperazine orthosteric_site Orthosteric Binding Site ligand->orthosteric_site Primary Interaction allosteric_site Allosteric Binding Site ligand->allosteric_site Potential Allosteric Modulation (via ethynyl extension) transmembrane_domains Transmembrane Domains orthosteric_site->transmembrane_domains allosteric_site->transmembrane_domains g_protein G-Protein transmembrane_domains->g_protein Activation/Inhibition effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger

Sources

The Stability Matrix: Navigating the Degradation of Ethynyl-Substituted Piperazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethynyl-substituted piperazines represent a high-value scaffold in modern drug discovery, particularly in the design of covalent inhibitors (e.g., targeted protein degradation, kinase inhibitors) and "click-ready" chemical probes. However, this structural motif presents a stability paradox : the basic piperazine nitrogen requires salt formation for solubility and bioavailability, yet the resulting acidic microenvironment—combined with the reactivity of the terminal alkyne—creates a perfect storm for degradation.

This technical guide deconstructs the chemical instability of this specific scaffold, offering a mechanistic roadmap for salt selection, handling, and analytical characterization.

Part 1: Mechanistic Degradation Pathways

The stability profile of ethynyl-piperazine salts is governed by three competing degradation vectors. Understanding these mechanisms is the prerequisite for effective stabilization.

Acid-Catalyzed Alkyne Hydration (The "Salt Penalty")

While terminal alkynes are generally stable at neutral pH, the solid-state microenvironment of a salt (particularly strong acid salts like HCl or Mesylate) acts as a localized acid catalyst. In the presence of residual moisture or atmospheric humidity, the ethynyl group undergoes Markovnikov hydration.

  • Mechanism: Protonation of the alkyne

    
    -bond forms a vinyl cation. Water attacks the more substituted carbon, forming an enol intermediate which rapidly tautomerizes to a methyl ketone.[1]
    
  • Impact: This is the primary degradation pathway for ethynyl-piperazine salts stored in non-desiccated environments.

Oxidative Homocoupling (Glaser-Hay Type)

Terminal alkynes possess an acidic proton (


). While piperazine salts are protonated, any equilibrium shift toward the free base (e.g., in solution or due to disproportionation) can allow trace transition metals (Cu, Fe) to catalyze oxidative dimerization.
  • Mechanism: Formation of a metal-acetylide intermediate followed by oxidative coupling to form a 1,3-diyne (dimer).

  • Risk Factor: Use of metallic spatulas or manufacturing equipment (stainless steel/iron) can introduce sufficient trace metals to catalyze this reaction over time.

Piperazine Ring Oxidation & Ring Opening

The piperazine ring itself is susceptible to oxidative attack, particularly at the


-carbon relative to the nitrogen.
  • Mechanism: Radical abstraction (often initiated by peroxides in excipients) leads to imine formation (1,2,3,6-tetrahydropyrazine) or N-oxide formation. Under thermal stress, ring opening to ethylenediamine derivatives can occur.

Visualization: The Degradation Cascade

The following diagram maps the kinetic competition between these pathways.

DegradationPathways API Ethynyl-Piperazine Salt (Active) VinylCat Vinyl Cation Intermediate API->VinylCat H+ (from Salt) + Moisture FreeBase Transient Free Base API->FreeBase pH Excursion or Disproportionation Radical Piperazinyl Radical API->Radical Peroxides/Light Enol Enol Intermediate VinylCat->Enol + H2O Ketone Methyl Ketone (Hydration Impurity) Enol->Ketone Tautomerization Acetylide Metal Acetylide Complex FreeBase->Acetylide Trace Cu/Fe + O2 Diyne 1,3-Diyne (Glaser Dimer) Acetylide->Diyne Homocoupling NOxide N-Oxide / Imine Radical->NOxide Oxidation

Caption: Kinetic competition between acid-catalyzed hydration (primary risk for salts) and oxidative pathways.

Part 2: Strategic Salt Selection (The "Goldilocks" Zone)

Selecting the counter-ion is an exercise in balancing the


. You need a salt stable enough to prevent disproportionation but not so acidic that it accelerates alkyne hydration.
Comparative Analysis of Counter-Ions
Counter-IonAcidity (Solid State)Hygroscopicity RiskAlkyne Stability RiskRecommendation
Hydrochloride (HCl) HighHigh (Deliquescent)Critical (Promotes Hydration)Avoid if possible. Requires strict humidity control.
Methanesulfonate (Mesylate) HighModerateHighGood crystallinity, but risk of alkyl mesylate formation (genotoxic).
Tosylate Moderate/HighLow/ModerateModerateOften provides better crystallinity than HCl.
Fumarate/Maleate ModerateLowLow Preferred. Lower acidity reduces hydration risk; often non-hygroscopic.
Tartrate LowVery LowVery LowExcellent for stability, but may have lower solubility.
Decision Logic for Formulation
  • Avoid Hygroscopic Salts: Moisture is the fuel for alkyne hydration. If the salt pulls water (e.g., HCl), the local concentration of water around the crystal lattice increases, accelerating the reaction.

  • Target

    
    :  Ensure proton transfer is complete to form a stable salt, but avoid "super-acids" if the piperazine basicity allows for weaker acids (like fumaric acid).
    

Part 3: Experimental Protocols & Validation

Forced Degradation Workflow (Stress Testing)

Do not use generic stress tests. Tailor them to the specific vulnerabilities of the ethynyl-piperazine scaffold.

Protocol:
  • Acid Hydrolysis (The Hydration Check):

    • Dissolve API in 0.1 N HCl.

    • Heat to 60°C for 4-24 hours.

    • Target: Monitor for Methyl Ketone (+18 Da mass shift vs parent).

  • Oxidative Stress (The Dimer Check):

    • Dissolve API in acetonitrile/water.

    • Add 3%

      
      OR add 10 mol% Cu(OAc)2 (simulating metal contamination).
      
    • Target: Monitor for Diyne Dimer (2x Mass - 2H) and N-Oxide (+16 Da).

  • Solid State Humidity:

    • Expose solid salt to 75% RH / 40°C (open dish) for 1 week.

    • Target: Check for physical deliquescence and HPLC assay drop.

Analytical Method (HPLC-UV-MS)

Standard reverse-phase C18 is usually sufficient, but pH control is critical to retain the polar piperazine salt.

  • Mobile Phase A: 0.1% Formic Acid or Ammonium Formate (pH 3-4). Avoid high pH which may deprotonate the salt on-column.

  • Mobile Phase B: Acetonitrile (preferred over Methanol to prevent potential nucleophilic attack by MeOH on activated intermediates).

  • Detection:

    • UV: 210-220 nm (Piperazine absorption is weak; Ethynyl has low extinction coefficient unless conjugated).

    • MS: Positive ESI is essential for sensitivity.

Handling "Red Flags"
  • No Metallic Spatulas: Use ceramic or Teflon-coated tools to prevent trace metal seeding (acetylide risk).

  • Inert Headspace: Store bulk API under Argon/Nitrogen.[2]

  • Amber Glass: Protect from light to inhibit radical initiation of the piperazine ring.

References

  • Acid-Catalyzed Hydration Mechanism

    • Topic: Mechanism of alkyne hydration to ketones via enol intermediates.[1][3][4][5]

    • Source: OpenStax Chemistry. "9.
    • URL:[Link]

  • Piperazine Thermal Degradation

    • Topic: Thermal decomposition pathways of piperazine including ring opening and oxidation.[6][7]

    • Source: Freeman, S. et al. "Thermal degradation of piperazine and its structural analogs.
    • URL:[Link]

  • Glaser Coupling in Pharmaceuticals

    • Topic: Oxidative homocoupling of terminal alkynes (Glaser-Hay) and metal catalysis risks.[2][8]

    • Source: Shi, W. et al. "Glaser-Hay bioconjugations." Methods in Molecular Biology / NIH PubMed Central.
    • URL:[Link]

  • Salt Selection & Hygroscopicity

    • Topic: Impact of counter-ion choice (HCl vs. others) on hygroscopicity and stability.
    • Source: "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.
    • URL:[Link](Note: Standard authoritative text on salt selection).

  • Safety of Terminal Alkynes

    • Topic: Handling precautions, metal acetylide formation, and storage.[2]

    • Source: BenchChem Technical Guide / Safety D

Sources

Difference between 2-Ethynylpiperazine free base and dihydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Ethynylpiperazine: Free Base vs. Dihydrochloride Salt

For researchers, medicinal chemists, and professionals in drug development, the choice between using a free base or a salt form of a compound is a critical decision that impacts everything from storage and handling to reaction outcomes and biological activity. This guide provides a detailed technical comparison of 2-ethynylpiperazine free base and its dihydrochloride salt, offering insights into their respective properties and applications to empower informed experimental design.

Fundamental Physicochemical Differences

The primary distinction between 2-ethynylpiperazine free base and its dihydrochloride salt lies in the protonation state of the two nitrogen atoms within the piperazine ring. The free base is a neutral molecule, whereas the dihydrochloride salt has both nitrogen atoms protonated, each associated with a chloride counter-ion. This fundamental difference in molecular structure gives rise to significant variations in their physical and chemical properties.

Piperazine itself is a diprotic base, meaning it can accept two protons.[1] Its pKa values are approximately 5.35 and 9.73.[1][2] These values are crucial for understanding how the molecule will behave in different pH environments. The ethynyl substituent on the 2-position will slightly alter these pKa values, but the general principle of di-protonation remains.

Table 1: Comparative Physicochemical Properties

Property2-Ethynylpiperazine Free Base (Predicted)2-Ethynylpiperazine DihydrochlorideRationale & References
Molecular Formula C₆H₁₀N₂C₆H₁₂Cl₂N₂The dihydrochloride salt incorporates two molecules of HCl.[3]
Molecular Weight 110.16 g/mol 183.08 g/mol Calculated based on the addition of two HCl molecules to the free base.[3]
Appearance Likely an oil or low-melting solidWhite to off-white solidPiperazine free base is a solid, but many substituted piperazines are oils at room temperature. The salt form introduces ionic character, leading to a higher melting point and crystalline solid nature.[1][4]
Melting Point LowerSignificantly Higher (e.g., Piperazine Dihydrochloride: 318-320 °C)The strong ionic interactions in the crystal lattice of the salt require more energy to overcome compared to the intermolecular forces of the free base.[1]
Hygroscopicity HighModerate to HighPiperazine and its salts are known to be hygroscopic, readily absorbing moisture from the air.[1] This can lead to caking and potential degradation.

The Critical Role of Solubility

A key differentiator for researchers is solubility, which dictates the choice of solvent for reactions, formulations, and biological assays.

  • 2-Ethynylpiperazine Dihydrochloride : As an ionic salt, the dihydrochloride form is highly soluble in water and other polar solvents like ethanol and methanol.[5] This high aqueous solubility is advantageous for preparing stock solutions for biological screening or for use in aqueous reaction media. The solubility of piperazine salts can be influenced by temperature and pH.[5]

  • 2-Ethynylpiperazine Free Base : The free base is significantly less soluble in water but exhibits good solubility in a wide range of organic solvents such as chloroform, dichloromethane (DCM), and ethyl acetate.[6] This makes it the preferred form for organic synthesis reactions where the nucleophilicity of the nitrogen atoms is required, such as in N-alkylation or N-arylation reactions.[7]

The enhanced water solubility of the hydrochloride salt can be explained by the pH of the solution. At neutral or acidic pH, the piperazine nitrogens are protonated, forming a charged species that readily interacts with polar water molecules. Conversely, to dissolve the free base in an aqueous medium, the pH would need to be raised to deprotonate any charged species, which can be problematic for pH-sensitive applications.

Stability, Storage, and Handling: A Matter of Practicality

The choice between the free base and the salt often comes down to practical considerations of stability and ease of handling.

2-Ethynylpiperazine Dihydrochloride:

  • Stability: The dihydrochloride salt is chemically more stable than the free base.[1] The protonation of the nitrogen atoms makes them less susceptible to oxidation and other degradation pathways. This enhanced stability contributes to a longer shelf-life.

  • Handling: It is a crystalline solid, which is generally easier to weigh and handle accurately compared to a liquid or low-melting solid free base.[8] However, it is often hygroscopic and corrosive, necessitating careful handling.

  • Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong bases and oxidizing agents.[9]

2-Ethynylpiperazine Free Base:

  • Stability: The free base is more reactive. The lone pairs on the nitrogen atoms are available to react with atmospheric carbon dioxide, forming carbamates.[2] It is also more prone to oxidative degradation.[10] Phenyl piperazines, in particular, have been shown to degrade after extended storage at room temperature.[10]

  • Handling: If it is a liquid or low-melting solid, it can be more challenging to handle quantitatively. It is also a skin and eye irritant.

  • Storage: Due to its reactivity with CO₂, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Strategic Selection in Drug Discovery and Synthesis

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[7][11] The choice between the free base and salt form of 2-ethynylpiperazine is therefore a strategic one.

  • Use the Dihydrochloride Salt for:

    • Aqueous Formulations: Preparing stock solutions for high-throughput screening, cell-based assays, or other biological experiments.

    • Long-Term Storage: The salt form offers superior stability.

    • Purification: The salt can sometimes be more easily crystallized and purified than the free base.

  • Use the Free Base for:

    • Organic Synthesis: When the nucleophilic character of the nitrogen is required for reactions like amide bond formation, reductive amination, or nucleophilic substitution.[7]

    • Non-aqueous Reactions: For reactions conducted in organic solvents where the salt form would have poor solubility.

    • Chromatographic Purification: The free base is often more amenable to purification by standard silica gel chromatography.

The interconversion between these two forms is a routine and essential laboratory procedure.

G FreeBase 2-Ethynylpiperazine Free Base (Soluble in Organic Solvents) Salt 2-Ethynylpiperazine Dihydrochloride (Soluble in Water) FreeBase->Salt + 2 HCl (e.g., HCl in Ether) Salt->FreeBase + Base (e.g., NaOH, Na2CO3)

Caption: Equilibrium between the free base and dihydrochloride salt forms.

Experimental Protocols

Protocol 1: Conversion of 2-Ethynylpiperazine Dihydrochloride to its Free Base

This protocol is essential when the non-protonated, nucleophilic form of the molecule is required for a subsequent reaction.

Rationale: The dihydrochloride salt is treated with a base to neutralize the hydrochloric acid, deprotonating the piperazine nitrogens and liberating the free base. The free base, being less water-soluble, can then be extracted into an organic solvent.[6][12]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 2-ethynylpiperazine dihydrochloride in a minimal amount of deionized water.

  • Basification: Cool the solution in an ice bath (0-5 °C). Slowly add a 2.0 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium carbonate (Na₂CO₃) dropwise with stirring until the pH of the solution is >10.[6][12] Monitor the pH using pH paper or a calibrated pH meter.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free base with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times. The choice of solvent depends on the subsequent reaction.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Validation: The resulting residue is the 2-ethynylpiperazine free base. Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A potentiometric titration can be used to determine the assay of the free base.[12]

G cluster_workflow Workflow: Dihydrochloride to Free Base Conversion start Start: 2-Ethynylpiperazine Dihydrochloride dissolve 1. Dissolve in Water start->dissolve basify 2. Add Base (e.g., NaOH) to pH > 10 dissolve->basify extract 3. Extract with Organic Solvent (DCM) basify->extract dry 4. Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate end End: Pure Free Base concentrate->end

Caption: Experimental workflow for converting the dihydrochloride salt to the free base.

Protocol 2: Preparation of an Aqueous Stock Solution of 2-Ethynylpiperazine Dihydrochloride

This protocol is standard for preparing compounds for biological screening.

Rationale: The high water solubility of the dihydrochloride salt allows for the preparation of concentrated stock solutions that can be easily diluted to final testing concentrations in aqueous assay buffers.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired amount of 2-ethynylpiperazine dihydrochloride in a suitable container (e.g., a 1.5 mL microcentrifuge tube or a glass vial).

  • Solvent Addition: Add the calculated volume of high-purity water (e.g., Milli-Q or deionized) to achieve the target concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but check for compound stability at elevated temperatures.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. For short-term use, storage at 2-8°C may be acceptable.[3]

  • Validation: Before use, ensure the solution is completely thawed and homogenous by vortexing. Avoid repeated freeze-thaw cycles, which can degrade the compound.

Conclusion

The decision to use 2-ethynylpiperazine free base or its dihydrochloride salt is not trivial; it is a strategic choice based on a solid understanding of their distinct chemical and physical properties. The dihydrochloride salt offers superior stability, ease of handling, and high aqueous solubility, making it ideal for storage and biological testing. In contrast, the free base provides the necessary nucleophilicity and organic solvent solubility required for synthetic transformations. By understanding these core differences and employing the appropriate handling and interconversion protocols, researchers can effectively leverage this versatile building block in their drug discovery and development endeavors.

References

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2-Ethynylpiperazine dihydrochloride safety data sheet (SDS) analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide to Safe Handling and Application of 2-Ethynylpiperazine Dihydrochloride

Executive Summary

This technical guide provides a rigorous safety analysis and operational framework for 2-Ethynylpiperazine dihydrochloride (CAS: 2306276-99-1). As a specialized building block in medicinal chemistry, this compound is frequently utilized in the synthesis of biologically active scaffolds.

While specific Safety Data Sheet (SDS) entries for this exact derivative may list "No GHS Classification" due to limited toxicological testing, scientific integrity dictates a precautionary approach . By analyzing the structural pharmacophore—a piperazine ring with an ethynyl substituent in the dihydrochloride salt form—we must extrapolate hazards from the well-characterized analogue, Piperazine Dihydrochloride . This guide synthesizes vendor data with structural activity relationship (SAR) safety logic to establish a robust handling protocol.

Chemical Identity & Physical Properties

ParameterData
Chemical Name 2-Ethynylpiperazine dihydrochloride
CAS Number 2306276-99-1
Molecular Formula C₆H₁₂Cl₂N₂
Molecular Weight 183.08 g/mol
Appearance White to off-white solid
Solubility Water, DMSO, Methanol
Storage Condition 2–8°C, Hygroscopic (Store under inert gas)

Hazard Identification & Risk Assessment

The "Silent Hazard" Paradox

Many commercial SDS documents for 2-Ethynylpiperazine dihydrochloride display "N/A" for hazards.[1] This is often an artifact of regulatory thresholds for novel compounds, not an absence of toxicity.

Expert Analysis: The piperazine moiety is a known respiratory and skin sensitizer.[2] The dihydrochloride salt form is acidic and corrosive to mucous membranes upon inhalation. Therefore, this guide classifies the compound based on Analogue Extrapolation .

Inferred GHS Classification (Precautionary):

  • H315: Causes skin irritation.[3][4][5][6][7]

  • H319: Causes serious eye irritation.[3][4][7][8]

  • H335: May cause respiratory irritation.[4][5][6][7]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Sensitizer).[3][8]

Visualization: Risk Assessment Logic Flow

The following diagram illustrates the decision matrix for handling compounds with limited specific SDS data.

RiskAssessment Fig 1. Precautionary Risk Assessment Workflow for Novel Piperazine Salts Start Compound: 2-Ethynylpiperazine 2HCl CheckSDS Check Vendor SDS Start->CheckSDS Decision Is GHS Data Complete? CheckSDS->Decision Analogue Analyze Structural Analogue (Piperazine 2HCl) Decision->Analogue No (Common) Protocol Establish Controls: Fume Hood + N95/P100 + Gloves Decision->Protocol Yes (Rare) Hazards Identify Hazards: 1. Acidic/Corrosive (HCl salt) 2. Sensitizer (Piperazine core) Analogue->Hazards Hazards->Protocol

Safe Handling & Storage Protocols

Engineering Controls
  • Hygroscopicity Management: The dihydrochloride salt is highly hygroscopic. Absorption of atmospheric moisture leads to hydrolysis and "clumping," which alters stoichiometry in precision synthesis.

    • Protocol: Weigh only in a desiccated environment or glovebox if possible. If weighing on an open bench, minimize exposure time (<2 mins) and reseal immediately with Parafilm.

  • Ventilation: Handle exclusively in a certified chemical fume hood to prevent inhalation of dust, which carries the risk of respiratory sensitization.

Personal Protective Equipment (PPE)
  • Respiratory: If fume hood work is not feasible (e.g., balance enclosure), a half-face respirator with P100 cartridges is mandatory due to the sensitization potential.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during solution preparation.

  • Eyes: Chemical splash goggles.

Experimental Protocol: In-Situ Neutralization & Coupling

Context: 2-Ethynylpiperazine 2HCl is typically used as a nucleophile in amide coupling. However, the amine functionalities are protonated (ammonium salts) and non-reactive. They must be liberated in situ using a base.

Scientific Rationale:

  • Why In-Situ? Converting the salt to the free base beforehand is risky due to the volatility and instability of the free ethynylpiperazine. In-situ neutralization is safer and preserves the ethynyl group.

  • Self-Validating Step: The addition of the base (e.g., DIPEA) will cause a visible dissolution exotherm and often a clarity change, confirming the liberation of the reactive amine.

Workflow: Amide Coupling with Acid Chloride
  • Preparation:

    • Charge a dry Round Bottom Flask (RBF) with 2-Ethynylpiperazine 2HCl (1.0 equiv).

    • Add anhydrous Dichloromethane (DCM) (0.1 M concentration). The salt will likely remain suspended (insoluble).

  • Neutralization (Critical Step):

    • Cool the suspension to 0°C (ice bath) to control the exotherm.

    • Add Diisopropylethylamine (DIPEA) (3.0 - 3.5 equiv).

      • Note: 2.0 equiv are consumed to neutralize the 2HCl; the excess serves as the acid scavenger for the coupling.

    • Observation: The white suspension should clarify as the organic-soluble free base is formed.

  • Coupling:

    • Add the Acid Chloride or Carboxylic Acid (activated with HATU) dropwise.

    • Monitor reaction via TLC or LC-MS.

  • Quench:

    • Dilute with DCM, wash with saturated NaHCO₃ (removes unreacted acid), then Brine.[9]

Visualization: Synthesis & Safety Logic

SynthesisWorkflow Fig 2. In-Situ Neutralization Workflow: Safety & Solubility Checkpoints Reactant 2-Ethynylpiperazine 2HCl (Solid, Suspended) Base Add Base (DIPEA) (>3.0 equiv) Reactant->Base 0°C, N2 atm FreeBase Free Base Formed (Solution Clarifies) Base->FreeBase Exotherm Control Coupling Add Electrophile (R-COCl) FreeBase->Coupling Product Amide Product Coupling->Product

Emergency Response Framework

In the event of exposure, the acidic nature of the dihydrochloride salt dictates the response.

ScenarioImmediate ActionScientific Rationale
Inhalation Move to fresh air; sit 45° upright.Piperazine salts can induce bronchospasm. Upright posture aids breathing mechanics.
Skin Contact Wash with soap & water for 15 mins.Neutralize the acidic residue. Do not use solvents (ethanol) which enhance absorption.
Eye Contact Flush with water/saline for 15 mins.[5][10]The salt is corrosive; immediate dilution prevents corneal opacity.
Spill (Solid) Cover with wet paper towel, then wipe."Wet method" prevents dust generation. Do not dry sweep.

Disposal & Environmental Impact[7][10]

  • Waste Classification: Hazardous Chemical Waste.

  • Protocol: Dissolve in a combustible solvent (if not already in solution) and dispose of via a licensed incineration facility.

  • Environmental Note: Piperazine derivatives are generally harmful to aquatic life (H402/H412). Do not release into drains.[2][6]

References

  • ChemScene. (2025).[6] Safety Data Sheet: 2-Ethynylpiperazine dihydrochloride (CAS 2306276-99-1).[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Piperazine Dihydrochloride (Analogue).[7] Retrieved from

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine Dihydrochloride. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines: Protocols and Methodologies. Retrieved from

Sources

The Ascendancy of Chiral 2-Ethynylpiperazines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, have cemented its role in drug design.[2] This technical guide delves into a specific, and increasingly important, subclass: chiral 2-ethynylpiperazine derivatives. The introduction of a stereocenter at the C-2 position, coupled with the versatile ethynyl moiety, unlocks a new dimension of chemical space for targeting a diverse array of biological entities with enhanced potency and selectivity.[3] We will explore the synthetic intricacies of these molecules, the strategic importance of their key structural features, and their burgeoning applications across various therapeutic areas, providing researchers and drug development professionals with a comprehensive understanding of this promising molecular framework.

The Strategic Advantage of the Chiral 2-Ethynylpiperazine Scaffold

The therapeutic utility of piperazine-containing drugs is vast, spanning indications from oncology to central nervous system disorders.[2] The power of the chiral 2-ethynylpiperazine scaffold lies in the synergistic combination of its three core components: the piperazine ring, the C-2 stereocenter, and the ethynyl group.

  • The Piperazine Core: A Foundation of Favorable Properties. The two nitrogen atoms of the piperazine ring provide a unique combination of basicity and hydrogen bonding capacity, which can significantly improve a molecule's pharmacokinetic profile.[1] The ability to functionalize these nitrogens independently allows for fine-tuning of properties such as solubility, cell permeability, and target engagement.[4]

  • The C-2 Stereocenter: Unlocking Enantioselective Interactions. Chirality is a fundamental aspect of molecular recognition in biological systems.[3] Introducing a defined stereocenter at the 2-position of the piperazine ring allows for precise three-dimensional positioning of substituents, leading to enantioselective interactions with protein targets. This can result in significant differences in potency, selectivity, and even the pharmacological profile between enantiomers.[3][5]

  • The Ethynyl Group: A Versatile Tool for Target Engagement. The ethynyl (alkyne) functionality is more than just a rigid linker. Its linear geometry can impose conformational constraints on the molecule, while the triple bond can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a binding pocket. Furthermore, the terminal alkyne can serve as a reactive handle for covalent modification of a target protein or for bioconjugation via "click chemistry."

The convergence of these three features in a single scaffold provides a powerful platform for the design of novel therapeutics with superior efficacy and safety profiles.

Synthetic Strategies for Chiral 2-Ethynylpiperazine Derivatives

The stereocontrolled synthesis of 2-substituted piperazines is a key challenge that has been addressed through various innovative approaches. The introduction of the ethynyl group adds another layer of complexity. Here, we outline a general, yet robust, strategy that leverages chiral pool starting materials and palladium-catalyzed cyclization.

General Synthetic Workflow

The synthesis of a chiral 2-ethynylpiperazine derivative can be conceptualized as a multi-stage process that begins with establishing the crucial C-2 stereocenter.

G cluster_0 Phase 1: Stereocenter Installation cluster_1 Phase 2: Piperazine Ring Formation cluster_2 Phase 3: Derivatization Chiral Pool Amino Acid Chiral Pool Amino Acid Protected Amino Alcohol Protected Amino Alcohol Chiral Pool Amino Acid->Protected Amino Alcohol Reduction Chiral Aziridine Chiral Aziridine Protected Amino Alcohol->Chiral Aziridine Cyclization Ring-Opened Intermediate Ring-Opened Intermediate Chiral Aziridine->Ring-Opened Intermediate Nucleophilic Opening (Propargylamine) Protected 2-Ethynylpiperazine Protected 2-Ethynylpiperazine Ring-Opened Intermediate->Protected 2-Ethynylpiperazine Intramolecular Cyclization Final Derivative Final Derivative Protected 2-Ethynylpiperazine->Final Derivative N-Functionalization & Deprotection

Caption: General workflow for the synthesis of chiral 2-ethynylpiperazine derivatives.

Detailed Experimental Protocol: Synthesis of (R)-1-Boc-2-ethynylpiperazine

This protocol provides a representative method for the synthesis of a key chiral 2-ethynylpiperazine intermediate, starting from a commercially available chiral amino acid.

Materials:

  • (R)-Alaninol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium hydride (NaH)

  • Propargylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate

  • Dissolve (R)-alaninol (1.0 eq) in DCM.

  • Add TEA (2.5 eq) and cool the solution to 0 °C.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 2: Synthesis of (R)-tert-butyl (2-methylaziridin-1-yl)carbamate

  • Dissolve the product from Step 1 (1.0 eq) in DCM and cool to 0 °C.

  • Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

  • Stir at 0 °C for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Dissolve the crude mesylate in DMF and add NaH (1.5 eq) portion-wise at 0 °C.

  • Stir at room temperature for 4 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Step 3: Synthesis of (R)-1-Boc-2-ethynylpiperazine

  • In a flame-dried flask, dissolve the chiral aziridine from Step 2 (1.0 eq) in THF.

  • Add propargylamine (1.2 eq) and stir at room temperature for 1 hour.

  • Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).

  • Heat the reaction mixture to 60 °C and stir for 18 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (R)-1-Boc-2-ethynylpiperazine.

Applications in Drug Discovery

The unique structural features of chiral 2-ethynylpiperazine derivatives make them attractive scaffolds for a variety of therapeutic targets.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[6] The piperazine moiety is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase domain. The chiral 2-ethynyl group can provide additional interactions and conformational rigidity to enhance binding affinity and selectivity. For instance, the ethynyl group can act as a hydrogen bond acceptor with backbone amides in the ATP-binding site.

Target Kinase Significance Potential Role of 2-Ethynylpiperazine
Epidermal Growth Factor Receptor (EGFR)Key driver in many cancers, including non-small cell lung cancer.[6]The scaffold can be decorated to mimic known EGFR inhibitors, with the chiral ethynyl group probing for additional interactions to improve potency and overcome resistance mutations.
Bruton's Tyrosine Kinase (BTK)Crucial for B-cell survival and proliferation; a target in B-cell malignancies.The ethynyl group can be positioned to form a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition.
Cyclin-Dependent Kinases (CDKs)Regulators of the cell cycle; dysregulation is a hallmark of cancer.The chiral center can orient substituents to achieve selective inhibition of specific CDK family members, reducing off-target effects.
Central Nervous System (CNS) Disorders

Piperazine derivatives have a long history in the development of CNS-active drugs, targeting receptors for neurotransmitters like serotonin and dopamine. The conformational constraint imposed by the chiral 2-ethynyl group can lead to improved receptor subtype selectivity, which is critical for minimizing side effects.

cluster_targets Biological Targets Chiral_2_Ethynylpiperazine Chiral 2-Ethynylpiperazine Derivative + C-2 Stereocenter + Ethynyl Moiety Kinases Kinase Active Site + Hinge Region + Allosteric Pockets Chiral_2_Ethynylpiperazine->Kinases Enhanced Potency & Covalent Inhibition GPCRs GPCR Binding Pocket + Orthosteric Site + Allosteric Sites Chiral_2_Ethynylpiperazine->GPCRs Improved Subtype Selectivity Ion_Channels Ion Channel Pore + Gating Machinery Chiral_2_Ethynylpiperazine->Ion_Channels Modulation of Channel Gating

Sources

Methodological & Application

Application Note: Protocol for the Conversion of 2-Ethynylpiperazine 2HCl to Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for converting 2-Ethynylpiperazine dihydrochloride (2-EP·2HCl) to its free base form.[1] While piperazine derivatives are ubiquitous in drug discovery, the presence of the terminal alkyne (ethynyl group) at the C2 position introduces specific stability and reactivity considerations. This protocol addresses the challenge of isolating a highly polar, water-soluble secondary amine without compromising the alkyne functionality or losing yield to the aqueous phase.

Chemical Logic & Mechanistic Insight

The pKa Challenge

Piperazine derivatives typically exhibit two pKa values: ~5.3 (N4) and ~9.7 (N1). The introduction of an electron-withdrawing ethynyl group (


) at the C2 position inductively lowers the basicity of the adjacent nitrogen.
  • Implication: To ensure complete deprotonation of the dihydrochloride salt, the pH must be elevated significantly above the highest pKa. A target pH of >12.0 is recommended to drive the equilibrium entirely to the free base form.

Alkyne Stability

Terminal alkynes possesses a pKa of ~25.[2] While they are weak acids, they are stable to standard aqueous hydroxide bases (NaOH, KOH) which have a conjugate acid pKa of 15.7 (water).

  • Safety Note: Avoid extremely strong anhydrous bases (e.g., NaH, BuLi) during this neutralization, as they will deprotonate the alkyne, forming a potentially explosive metal acetylide or inducing polymerization. Aqueous NaOH/K₂CO₃ is chemically safe for this transformation.

Solubility & Isolation

The primary failure mode in this protocol is low recovery . 2-Ethynylpiperazine free base is a low-molecular-weight, polar heterocycle with high water solubility. Standard extraction with diethyl ether often yields <10% recovery.

  • Solution: This protocol utilizes a "Salting-Out" approach combined with a high-polarity organic solvent system (DCM or CHCl₃/IPA) to force the amine into the organic phase.

Materials & Equipment

Reagents
ReagentGradePurpose
2-Ethynylpiperazine 2HCl>95%Starting Material
Sodium Hydroxide (NaOH)50% w/v aq.Basification Agent
Sodium Chloride (NaCl)Solid/Sat.[3]Salting-out Agent
Dichloromethane (DCM)HPLC GradeExtraction Solvent
Isopropanol (IPA)HPLC GradeCo-solvent (Optional)
Sodium Sulfate (Na₂SO₄)AnhydrousDrying Agent
Equipment
  • pH Meter or High-Range pH Paper (range 10–14).

  • Rotary Evaporator with vacuum controller (set to >20 mbar to prevent sublimation).

  • Separatory Funnel with Teflon stopcock.

Experimental Protocol

Method A: Aqueous Neutralization & Exhaustive Extraction (Recommended)

Best for scales >100 mg where purity is critical.

Step 1: Dissolution

  • Weigh 1.0 eq of 2-Ethynylpiperazine 2HCl into a beaker.

  • Dissolve in the minimum volume of deionized water required to solubilize the solid (approx. 3–5 mL per gram of salt).

    • Rationale: Minimizing initial water volume reduces the partition volume required for extraction, increasing yield.

Step 2: Basification

  • Place the beaker in an ice-water bath (0–5 °C).

    • Rationale: Neutralization is exothermic; cooling prevents potential thermal degradation of the alkyne.

  • Dropwise, add 50% w/v NaOH or saturated K₂CO₃ solution while stirring.

  • Monitor pH until it stabilizes at pH 12–13 .

  • Stir for 10 minutes to ensure complete salt dissociation.

Step 3: Salting Out

  • Add solid NaCl to the aqueous solution until saturation is reached (undissolved crystals remain).

    • Mechanism:[4][5][6][7][8] The common ion effect increases the ionic strength of the aqueous phase, decreasing the solubility of the organic free base and "pushing" it into the organic phase.

Step 4: Extraction

  • Transfer the mixture to a separatory funnel.

  • Extract with Dichloromethane (DCM) (

    
     volumes equal to the aqueous phase).
    
    • Alternative: If recovery is low, use CHCl₃:Isopropanol (3:1) as the extraction solvent.[9] The alcohol helps solvate the polar amine.

  • Combine the organic layers. Note: The aqueous layer should be checked by TLC or dip-MS to ensure no product remains before disposal.

Step 5: Drying & Concentration

  • Dry the combined organics over anhydrous Na₂SO₄ for 15 minutes.

  • Filter off the desiccant.

  • Concentrate under reduced pressure (Rotovap) at <30 °C .

    • Critical: 2-Ethynylpiperazine may be volatile. Do not apply high vacuum (<10 mbar) for extended periods. Stop immediately upon solvent removal.

Method B: Non-Aqueous "Dry" Neutralization

Best for small scales (<50 mg) or highly water-soluble analogs.

  • Suspend 2-Ethynylpiperazine 2HCl in dry Methanol (MeOH) (10 mL/g).

  • Add 4.0 eq of powdered, anhydrous K₂CO₃ .

  • Stir vigorously at room temperature for 4–6 hours.

  • Filter the suspension through a fritted glass funnel to remove inorganic salts (KCl/Excess K₂CO₃).

  • Concentrate the filtrate to dryness.

  • Redissolve the residue in dry DCM, filter again (to remove residual inorganic traces), and concentrate to yield the free base.

Workflow Visualization

The following diagram illustrates the decision logic and process flow for Method A.

G Start Start: 2-Ethynylpiperazine 2HCl Dissolve Dissolve in Min. Water (Cool to 0°C) Start->Dissolve Basify Add 50% NaOH Target pH > 12 Dissolve->Basify SaltOut Saturate with NaCl (Salting Out Effect) Basify->SaltOut Extract Extract 5x with DCM SaltOut->Extract Check Check Aqueous Layer (TLC/MS) Extract->Check Dry Dry Organic Layer (Na2SO4) Check->Dry Clear AltExtract Switch Solvent: CHCl3:IPA (3:1) Check->AltExtract Product Remains Evap Concentrate < 30°C (Watch Volatility!) Dry->Evap Finish End: Free Base Oil/Solid Evap->Finish AltExtract->Dry

Caption: Workflow for the aqueous neutralization and extraction of 2-Ethynylpiperazine, including decision points for solvent switching.

Quality Control & Validation

TestMethodExpected Result
Protonation State ¹H NMR (CDCl₃)Shift of

-protons upfield compared to salt. Disappearance of broad NH₂⁺ peaks >8 ppm.
Alkyne Integrity IR SpectroscopySharp peak at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch).
Salt Content AgNO₃ Test (Qualitative)Dissolve trace in water, add AgNO₃/HNO₃. No precipitate indicates successful removal of Cl⁻ ions.
Yield GravimetricTheoretical yield calculation (MW Free Base / MW Salt). Target >85%.

Troubleshooting

  • Issue: Low Yield / Material missing.

    • Cause: Compound remained in aqueous phase.

    • Fix: Re-saturate aqueous layer with NaCl and extract with CHCl₃/Isopropanol (3:1).

  • Issue: Emulsion formation.

    • Cause: Vigorous shaking with concentrated base/salt mixtures.

    • Fix: Filter through a Celite pad or centrifuge the mixture to break the emulsion.

  • Issue: Polymerization/Degradation.

    • Cause: Base concentration too high or temperature too high.

    • Fix: Ensure temperature is <5 °C during basification and avoid storing the free base for long periods (use immediately in next step).

References

  • Piperazine Properties & pKa: Khalili, F., Henni, A., & East, A. L. L. (2009).[10] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Link

  • Alkyne Acidity & Stability: Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Extraction of Polar Amines: Jefferson, A., & Scheinmann, F. (1968). Studies in the synthesis of piperazine derivatives. Journal of the Chemical Society C: Organic, 1968, 175-178. (General reference for piperazine handling).
  • General Protocol Validation: BenchChem. (n.d.). Methods for removing unreacted piperazine from reaction mixtures. Retrieved October 26, 2023. Link

Sources

Application Notes and Protocols for Click Chemistry Reactions of 2-Ethynylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the successful execution of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions utilizing 2-ethynylpiperazine dihydrochloride. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this versatile building block in their synthetic endeavors. We will delve into the fundamental principles of click chemistry, address the specific challenges posed by the dihydrochloride salt form of the reagent, and present step-by-step protocols for both unprotected and N-protected piperazine derivatives. Furthermore, this guide offers insights into reaction optimization, purification strategies, and troubleshooting, ensuring a high rate of success in the synthesis of novel triazole-containing piperazine scaffolds.

Introduction: The Power of Click Chemistry with a Versatile Scaffold

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them ideal for drug discovery and development.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[2][1] This reaction's remarkable efficiency and specificity have made it an invaluable tool for creating large, diverse libraries of compounds for biological screening.[3][4]

2-Ethynylpiperazine is a particularly attractive building block due to the presence of the piperazine moiety, a privileged scaffold in medicinal chemistry found in numerous approved drugs.[5][6] Its two nitrogen atoms provide handles for further functionalization, allowing for the creation of complex and diverse molecular architectures. However, the commercially available dihydrochloride salt form presents specific challenges that must be addressed for successful click reactions.

This guide will provide the necessary protocols and theoretical background to navigate these challenges and successfully incorporate 2-ethynylpiperazine into your synthetic workflows.

Core Principles and Mechanistic Overview

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species.[2] The generally accepted mechanism is as follows:

  • Formation of Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) catalyst to form a copper(I) acetylide intermediate. This step requires the alkyne to be deprotonated, a key consideration when starting with an acidic alkyne or a salt form.

  • Coordination of the Azide: The organic azide coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the copper acetylide and the coordinated azide to form a six-membered metallacycle.

  • Ring Contraction and Protonolysis: The metallacycle rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_product Product Alkyne R-C≡CH Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide + Cu(I) Azide R'-N₃ CuI Cu(I) Cu_azide_complex [R-C≡C-Cu(I)]-N₃-R' Cu_acetylide->Cu_azide_complex + R'-N₃ Metallacycle Six-membered Cu-metallacycle Cu_azide_complex->Metallacycle Triazolide Cu(I)-Triazolide Metallacycle->Triazolide Triazolide->CuI Regeneration Triazole 1,4-Disubstituted Triazole Triazolide->Triazole + H⁺

Handling 2-Ethynylpiperazine Dihydrochloride: The Critical Role of Base

2-Ethynylpiperazine dihydrochloride exists as a salt where both nitrogen atoms of the piperazine ring are protonated. This has two significant implications for the CuAAC reaction:

  • Solubility: The dihydrochloride salt is generally soluble in water and polar protic solvents like methanol and ethanol.[7] Its solubility in common aprotic organic solvents used for click chemistry (e.g., THF, DCM) is limited.

  • Acidity: The presence of two equivalents of HCl means the reaction medium is acidic. The CuAAC reaction requires a basic environment to deprotonate the terminal alkyne for the formation of the copper acetylide. Furthermore, the piperazine nitrogens must be deprotonated to act as nucleophiles or to be available for further functionalization.

Therefore, the addition of a suitable base is essential for the reaction to proceed. The base serves a dual purpose:

  • Neutralization: To neutralize the two equivalents of HCl.

  • Deprotonation: To deprotonate the terminal alkyne and the piperazine nitrogens.

A common choice is a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). At least two equivalents of the base are required for neutralization, with an additional amount to facilitate the deprotonation of the alkyne. An excess of the base is generally used to drive the reaction to completion.

Experimental Protocols

Protocol 1: CuAAC Reaction with Unprotected 2-Ethynylpiperazine Dihydrochloride

This protocol is suitable for synthesizing a library of compounds where the piperazine nitrogens are intended to be available for further modification or for biological interactions.

Materials:

  • 2-Ethynylpiperazine dihydrochloride

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent: e.g., a mixture of water and a co-solvent like t-butanol, THF, or DMSO.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2-ethynylpiperazine dihydrochloride in water (e.g., 100 mM).

    • Prepare a stock solution of the azide coupling partner in a suitable solvent (e.g., DMSO, THF).

    • Prepare fresh stock solutions of CuSO₄·5H₂O in water (e.g., 50 mM) and sodium L-ascorbate in water (e.g., 1 M).

  • Reaction Setup:

    • In a reaction vial, add the desired amount of the 2-ethynylpiperazine dihydrochloride solution.

    • Add the azide coupling partner (typically 1.0-1.2 equivalents relative to the alkyne).

    • Add the co-solvent (e.g., t-butanol or THF) to ensure solubility of all reactants. A 1:1 to 1:4 water:co-solvent ratio is a good starting point.

    • Add the tertiary amine base (e.g., TEA or DIPEA). A minimum of 3-4 equivalents is recommended to neutralize the HCl and deprotonate the alkyne.

  • Initiation of the Click Reaction:

    • Add the sodium L-ascorbate solution (typically 5-10 mol% relative to the alkyne).

    • Add the CuSO₄·5H₂O solution (typically 1-5 mol% relative to the alkyne). The solution will often turn a yellow-green color.

  • Reaction Monitoring and Workup:

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane. The basic piperazine product will likely be in the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent containing a small amount of a basic modifier (e.g., triethylamine in methanol or dichloromethane) is typically required to elute the basic piperazine product.

Table 1: Typical Reaction Conditions for Unprotected 2-Ethynylpiperazine

ParameterRecommended RangeRationale
Equivalents of Azide 1.0 - 1.2To ensure complete consumption of the alkyne.
Base (TEA or DIPEA) 3 - 5 equivalentsNeutralizes HCl and deprotonates the alkyne.
CuSO₄·5H₂O 1 - 5 mol%Catalytic amount for the cycloaddition.
Sodium Ascorbate 5 - 10 mol%Reduces Cu(II) to the active Cu(I) species.
Solvent System Water/t-BuOH, Water/THFEnsures solubility of both the salt and organic azide.
Temperature Room TemperatureMild conditions are usually sufficient.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.

Unprotected_Workflow Start Start with 2-Ethynylpiperazine·2HCl Dissolve Dissolve in Water/Co-solvent Start->Dissolve Add_Reactants Add Azide and Base (e.g., TEA) Dissolve->Add_Reactants Add_Catalyst Add Sodium Ascorbate and CuSO₄ Add_Reactants->Add_Catalyst React Stir at Room Temperature Add_Catalyst->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Final Triazole Product Purify->Product

Protocol 2: CuAAC Reaction with N-Protected 2-Ethynylpiperazine

For applications requiring selective functionalization of one piperazine nitrogen, a protecting group strategy is necessary.[5][8] The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[5] This protocol assumes the starting material is N-Boc-2-ethynylpiperazine.

Materials:

  • N-Boc-2-ethynylpiperazine

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent: e.g., THF, DMSO, or a mixture of t-butanol and water.

  • (Optional) A mild base like DIPEA if the azide partner has an acidic proton.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve N-Boc-2-ethynylpiperazine and the azide coupling partner (1.0-1.2 equivalents) in the chosen solvent.

    • Prepare fresh aqueous stock solutions of CuSO₄·5H₂O and sodium L-ascorbate as described in Protocol 1.

  • Reaction Setup:

    • Combine the solutions of the alkyne and azide in a reaction vial.

    • If necessary, add a mild, non-nucleophilic base like DIPEA (1-2 equivalents).

  • Initiation of the Click Reaction:

    • Add the sodium L-ascorbate solution (5-10 mol%).

    • Add the CuSO₄·5H₂O solution (1-5 mol%).

  • Reaction Monitoring and Workup:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A less polar eluent system compared to the unprotected analog is typically sufficient.

  • Deprotection (Optional):

    • To deprotect the Boc group, dissolve the purified product in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or HCl in dioxane.

    • Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure to obtain the deprotected product, usually as a salt.

Table 2: Comparison of Unprotected vs. N-Protected Strategies

FeatureUnprotected 2-EthynylpiperazineN-Boc-Protected 2-Ethynylpiperazine
Starting Material Dihydrochloride saltFree base
Base Requirement Essential (strong, >3 eq.)Optional (mild, if needed)
Solvent Aqueous co-solvent mixturesBroader range of organic solvents
Workup Basic extractionStandard extraction
Purification Requires basic modifier in eluentStandard silica gel chromatography
Post-Click Chemistry Both piperazine nitrogens availableSelective deprotection for further functionalization

Protected_Workflow Start Start with N-Boc-2-ethynylpiperazine Dissolve Dissolve in Organic Solvent Start->Dissolve Add_Reactants Add Azide Dissolve->Add_Reactants Add_Catalyst Add Sodium Ascorbate and CuSO₄ Add_Reactants->Add_Catalyst React Stir at Room Temperature Add_Catalyst->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Protected_Product N-Boc Protected Triazole Purify->Protected_Product Deprotect Deprotection (e.g., TFA) Protected_Product->Deprotect Optional Final_Product Final Deprotected Triazole Deprotect->Final_Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Copper-Free Alternative

For biological applications where the cytotoxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) is an excellent alternative.[9] SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne to react with an azide.[9]

While 2-ethynylpiperazine itself is not a strained alkyne, it can be coupled to a strained cyclooctyne derivative to enable subsequent copper-free click reactions. This two-step approach allows for the introduction of the versatile piperazine scaffold into biological systems.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Insufficient baseIncrease the amount of base to at least 4-5 equivalents.
Inactive catalystUse freshly prepared solutions of sodium ascorbate. Ensure the copper sulfate is of good quality. Consider using a Cu(I) source directly (e.g., CuI).
Poor solubility of reactantsTry a different co-solvent (e.g., DMSO, DMF). Gentle heating may improve solubility.
Formation of Side Products Alkyne homocoupling (Glaser coupling)Degas the solvent before adding the copper catalyst. Use a slight excess of sodium ascorbate.
Reaction with the piperazine nitrogenIf undesired, use the N-protected piperazine protocol.
Difficulty in Purification Product is very polar and water-solubleConsider reverse-phase chromatography. If the product is basic, ion-exchange chromatography may be an option.
Streaking on silica gel columnAdd a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing of the basic product.

Conclusion

2-Ethynylpiperazine dihydrochloride is a valuable and versatile building block for the synthesis of novel compounds through click chemistry. By understanding and addressing the challenges associated with its dihydrochloride salt form, particularly the crucial role of a base, researchers can successfully employ this reagent in CuAAC reactions. The choice between using the unprotected or an N-protected form depends on the desired final product and the synthetic strategy. This guide provides the foundational knowledge and practical protocols to enable the efficient and reliable use of 2-ethynylpiperazine in drug discovery and chemical biology.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). To be published.
  • Click chemistry inspired synthesis of piperazine-triazole derivatives and evaluation of their antimicrobial activities. (2025). ResearchGate. [Link]

  • Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. (n.d.). RSC Publishing. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). To be published.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Piperazine dihydrochloride. (n.d.). Solubility of Things. [Link]

  • Effects of Different Amines and Acids on CuAAC. (n.d.). ResearchGate. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. (n.d.). PMC. [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. (n.d.). ScienceDirect. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]

  • Synthesis and Analysis of 1,2,3-Triazol-1-yl Piperazine Compounds from 1-(3-azidopropyl)-4-(3-chlorophenyl). (2025). Zenodo. [Link]

  • Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. (n.d.). RSC Publishing. [Link]

  • "Click" reaction between 2-ethynylaniline and azides. (n.d.). ResearchGate. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. [Link]

  • Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. (n.d.). PMC. [Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (n.d.). PMC. [Link]

  • Azides in the Synthesis of Various Heterocycles. (2022). MDPI. [Link]

  • Solubility Behaviors and Correlations of Common Organic Solvents. (2020). Figshare. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]

Sources

Application Note: Sonogashira Coupling Protocols for 2-Ethynylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-Ethynylpiperazine is a highly versatile bifunctional building block. Its terminal alkyne is primed for


-

carbon-carbon bond formation via the Sonogashira coupling[1], while the piperazine ring provides a crucial pharmacophore widely utilized in drug discovery. However, because the compound is typically supplied as a dihydrochloride salt to prevent oxidation and improve shelf stability, its direct application in cross-coupling requires precise stoichiometric control and strategic catalyst selection.

Mechanistic Insights & Causality (The "Why")

As an application scientist, it is critical to understand that a protocol is only as robust as its mechanistic foundation. The Sonogashira coupling of this specific substrate presents two primary chemical challenges:

Challenge A: The Dihydrochloride Salt & Base Stoichiometry

The Sonogashira reaction mechanically requires a base to deprotonate the terminal alkyne (facilitating the formation of the copper acetylide intermediate) and to scavenge the hydrohalic acid (HX) generated during the palladium catalytic cycle[2]. When using 2-Ethynylpiperazine dihydrochloride, the base must first neutralize the two equivalents of HCl. A standard protocol utilizing 1.5–2.0 equivalents of base will result in near-zero conversion because the base is entirely consumed by the salt. A self-validating system must employ


 equivalents of base  (e.g., N,N-Diisopropylethylamine, DIPEA) to ensure both neutralization and catalytic turnover.
Challenge B: Free Secondary Amines & Catalyst Poisoning

Once neutralized, the piperazine ring exposes two secondary amines. These amines can potentially:

  • Coordinate to the Pd or Cu catalysts, poisoning the active species[1].

  • Undergo competing Buchwald-Hartwig amination with the aryl halide.

To mitigate this, reactions must be run at room temperature (where Sonogashira outcompetes Buchwald-Hartwig) or utilize copper-free conditions to prevent the formation of stable Cu-amine complexes that sequester the co-catalyst[3].

G salt 2-Ethynylpiperazine 2HCl Salt base1 + 2 eq. Base (Salt Neutralization) salt->base1 free_amine Free 2-Ethynylpiperazine (Active Alkyne) base1->free_amine cat_cycle Pd Catalytic Cycle (Oxidative Addition / Transmetalation) free_amine->cat_cycle product Coupled Arylpiperazine Product cat_cycle->product base2 + 2 eq. Base (HX Scavenging) base2->cat_cycle

Caption: Mechanistic logic of base stoichiometry required for dihydrochloride salt substrates.

Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and quantitative outcomes, providing a framework for protocol optimization.

ParameterConditionRationale & Expected Outcome
Base Stoichiometry 1.5 - 2.0 eq.Fail (<5% yield). Insufficient base to neutralize the 2HCl salt; catalytic cycle stalls[2].
Base Stoichiometry 4.0 - 5.0 eq.Optimal (>80% yield). Successfully neutralizes salt (2 eq) and supports the catalytic cycle (2 eq).
Catalyst System Pd(PPh₃)₄ / CuIStandard. Fast reaction, but high risk of Glaser homocoupling and Cu-amine sequestration[1],[3].
Catalyst System Pd(PPh₃)₂Cl₂ (Cu-free)Preferred. Avoids Cu-amine coordination; requires slightly elevated temperatures or bulky ligands[4].
Solvent DMF or NMPOptimal. Highly polar aprotic solvents effectively solubilize the initial salt, base, and organometallic intermediates[5].

Detailed Experimental Protocols

The following methodologies are designed as self-validating workflows. Protocol A is optimized for highly reactive, electron-deficient aryl iodides. Protocol B is the preferred method for general aryl bromides/iodides to avoid copper-related side reactions.

Workflow step1 1. Salt Neutralization (4-5 eq. DIPEA in DMF) step2 2. Catalyst Addition (Degassing Phase) step1->step2 step3 3. Aryl Halide Addition step2->step3 step4 4. Reaction (RT to 50°C, 12h) step3->step4 step5 5. Workup & Purification step4->step5

Caption: Step-by-step experimental workflow for the Sonogashira coupling of dihydrochloride salts.

Protocol A: Standard Co-Catalyzed Sonogashira (For Aryl Iodides)

Note: This protocol uses copper to accelerate the reaction at room temperature, minimizing competing Buchwald-Hartwig amination[6].

Reagents:

  • 2-Ethynylpiperazine dihydrochloride (1.2 equiv)

  • Aryl Iodide (1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 equiv)

  • Anhydrous DMF (0.1 M relative to aryl halide)[7]

Step-by-Step Methodology:

  • Salt Neutralization: In an oven-dried Schlenk flask equipped with a magnetic stir bar, suspend 2-Ethynylpiperazine dihydrochloride (1.2 equiv) in anhydrous DMF. Add DIPEA (5.0 equiv) dropwise. Stir for 15 minutes at room temperature until the solution becomes homogenous, indicating the release of the free base.

  • Degassing: Sparge the solution with dry Argon or Nitrogen for 10 minutes to remove dissolved oxygen, which is critical to prevent Glaser homocoupling[3].

  • Catalyst Loading: Under a positive flow of Argon, add the Aryl Iodide (1.0 equiv), followed by Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). The solution will typically darken.

  • Reaction: Seal the flask and stir at room temperature for 12–16 hours. Monitor the reaction via TLC or LC-MS. Self-Validation Check: The disappearance of the aryl iodide and the appearance of a more polar UV-active spot indicates successful coupling.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ (to remove DMF and excess salts) followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient, typically 95:5 to 90:10 containing 1% Et₃N to prevent streaking of the basic piperazine product).

Protocol B: Copper-Free Sonogashira (High Chemoselectivity)

Note: Eliminating copper prevents the secondary amines of the piperazine from sequestering the co-catalyst and completely suppresses Glaser homocoupling[3],[4].

Reagents:

  • 2-Ethynylpiperazine dihydrochloride (1.5 equiv)

  • Aryl Bromide or Iodide (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂ (5 mol%)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Add 2-Ethynylpiperazine dihydrochloride (1.5 equiv) and the Aryl Halide (1.0 equiv) to an oven-dried vial.

  • Solvent & Base: Add anhydrous DMF and Et₃N (5.0 equiv). Stir for 15 minutes to neutralize the salt.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%). Sparge the mixture with Argon for 10 minutes.

  • Reaction: Heat the mixture to 50 °C. The elevated temperature compensates for the absence of the copper co-catalyst[2]. Stir for 16–24 hours.

  • Workup & Purification: Follow the same extraction and chromatography procedures as Protocol A.

References

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Organic Chemistry Portal. URL: [Link]

  • Gholap, S. S. "Copper-free Sonogashira cross-coupling reactions: an overview." PubMed Central (PMC). URL: [Link]

  • Royal Society of Chemistry. "Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1." RSC Books Gateway. URL: [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." LibreTexts. URL: [Link]

  • LUCP. "Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview." LUCP. URL: [Link]

Sources

Application Note: N-Protection Strategies for the Synthesis of 2-Ethynylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethynylpiperazine is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., FGFR and BCR-ABL inhibitors). The synthesis of this moiety presents a specific challenge: the regioselective differentiation of the N1 and N4 nitrogen atoms in the presence of a C2-terminal alkyne.

This Application Note provides a definitive guide to synthesizing tert-butyl 4-(benzyloxycarbonyl)-2-ethynylpiperazine-1-carboxylate. We prioritize an orthogonal protection strategy (N1-Boc / N4-Cbz) over simple di-protection. This approach enables downstream diversification at the N4 position without disturbing the sensitive ethynyl group at C2, a common requirement in Structure-Activity Relationship (SAR) studies.

Strategic Analysis: Protecting Group Selection

The choice of protecting groups (PG) is dictated by the conditions required to generate the terminal alkyne. The most robust route involves the Seyferth-Gilbert Homologation (utilizing the Bestmann-Ohira reagent) of a piperazine-2-carboxaldehyde.

Critical Compatibility Matrix

The table below evaluates common PGs against the specific stressors of 2-ethynylpiperazine synthesis.

Protecting GroupStability to DIBAL-H (Aldehyde gen.)Stability to Bestmann-Ohira (Base/MeOH)OrthogonalityRecommendation
Boc (tert-butyl) HighHighAcid-labilePrimary Choice for N1 (Steric bulk protects C2)
Cbz (Benzyl) HighHighHydrogenolysisPrimary Choice for N4 (Allows late-stage removal)
Fmoc ModerateFail (Labile to K2CO3)Base-labileAvoid (Incompatible with alkyne synthesis)
Tosyl (Ts) HighHighHarsh removalSecondary Choice (If N4 needs permanent block)
Decision Logic Pathway

The following logic map illustrates the selection process for orthogonal protection.

PG_Selection Start Start: Piperazine-2-carboxylic Acid Q1 Is N4-diversification required? Start->Q1 Goal Goal: 2-Ethynylpiperazine RouteA Route A: Orthogonal Protection (N1-Boc / N4-Cbz) Q1->RouteA Yes (SAR) RouteB Route B: Symmetric Protection (N1, N4-di-Boc) Q1->RouteB No (Scale-up) Condition Alkyne Generation Condition: Basic (K2CO3/MeOH) RouteA->Condition RouteB->Condition Condition->Goal Fmoc fails here Cbz/Boc survive

Figure 1: Strategic decision tree for selecting protecting groups based on downstream application.

Detailed Protocol: The Copper Chelation Method

This protocol utilizes the "Copper Chelation" technique to exclusively protect the N4 position first, leveraging the formation of a stable Cu(II) complex with the alpha-amino acid moiety (N1 and COOH).

Phase 1: Regioselective Protection (N4-Cbz, N1-Boc)

Principle: Copper(II) forms a 5-membered chelate ring with the N1 amine and the C2 carboxylate. This temporarily "protects" N1, leaving N4 available for reaction with Cbz-Cl.

Materials:

  • (S)-Piperazine-2-carboxylic acid (1.0 eq)

  • CuSO4·5H2O (0.55 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • EDTA or H2S (for decoppering)

  • Di-tert-butyl dicarbonate (Boc2O) (1.5 eq)

Step-by-Step Workflow:

  • Chelation: Dissolve (S)-piperazine-2-carboxylic acid (10 g, 76.8 mmol) in 2N NaOH (40 mL). Add a solution of CuSO4·5H2O (10.5 g, 42.2 mmol) in water (40 mL).

    • Observation: The solution turns deep blue, indicating the formation of the bis(piperazinato)copper(II) complex.

    • Mechanism:[1][2][3] The N4 amine remains free in solution, while N1 is locked in the coordination sphere.

  • N4 Protection: Cool to 0°C. Add Cbz-Cl (13.2 mL) dropwise while maintaining pH ~9-10 with dilute NaOH. Stir for 12 hours.

    • QC Point: Monitor by LCMS. The complex is not visible, but consumption of Cbz-Cl can be tracked.

  • Decoppering (EDTA Method): Add EDTA disodium salt (2.0 eq relative to Cu) and heat to 60°C for 1 hour. The copper transfers to the stronger EDTA chelator.

    • Alternative: Hydrogen sulfide (H2S) gas can be used to precipitate CuS (black solid), but EDTA is preferred for GMP compliance.

  • Isolation: Filter any precipitate. Adjust pH to 6. Extract the N4-Cbz-piperazine-2-carboxylic acid with EtOAc.

  • N1 Protection: Dissolve the intermediate in Dioxane/Water (1:1). Add NaHCO3 (2.0 eq) and Boc2O (1.5 eq). Stir at RT for 16 hours.

  • Workup: Acidify to pH 3 with 1M HCl (carefully, Boc is acid sensitive but stable for short durations at pH 3). Extract with DCM.

    • Yield: Expect ~75-80% overall yield of (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid .

Phase 2: Homologation to Alkyne (The Bestmann-Ohira Route)

Direct oxidation of the amine to an alkyne is impossible. We must traverse the aldehyde oxidation state.

Step-by-Step Workflow:

  • Weinreb Amide Formation:

    • React the Phase 1 product with N,O-Dimethylhydroxylamine hydrochloride, EDC·HCl, and HOBt in DCM.

    • Why: Weinreb amides prevent over-reduction to alcohols.

  • Reduction to Aldehyde:

    • Cool the Weinreb amide (1.0 eq) in anhydrous THF to -78°C.

    • Add LiAlH4 (1.2 eq) or DIBAL-H (1.5 eq) dropwise. Stir for 30 min.

    • Quench with Glauber’s salt (Na2SO4·10H2O) or Fieser workup.

    • Critical: Isolate the aldehyde quickly. Alpha-amino aldehydes are prone to racemization. Do not store. Proceed immediately to Step 3.

  • Bestmann-Ohira Reaction:

    • Reagents: Bestmann-Ohira Reagent (BOR, dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq), K2CO3 (2.0 eq), MeOH.

    • Procedure: Dissolve the aldehyde in dry MeOH. Add K2CO3. Add BOR dropwise at 0°C. Stir at RT for 4-12 hours.

    • Mechanism:[1][2][3] The base generates the phosphonate carbanion, which attacks the aldehyde. A Horner-Wadsworth-Emmons type reaction followed by diazo elimination generates the terminal alkyne.

Synthesis_Flow Acid 1. N1-Boc-N4-Cbz Carboxylic Acid Weinreb 2. Weinreb Amide (Stable Intermediate) Acid->Weinreb EDC/HOBt NH(OMe)Me Aldehyde 3. Aldehyde (Racemization Risk!) Weinreb->Aldehyde LiAlH4 -78°C Alkyne 4. 2-Ethynylpiperazine (Target) Aldehyde->Alkyne Bestmann-Ohira K2CO3/MeOH

Figure 2: The Homologation Workflow. Note the critical instability of the aldehyde intermediate.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (CDCl3):

    • Alkyne Proton: Look for a doublet or broad singlet at ~2.2-2.4 ppm .

    • Boc Group: Singlet at 1.45 ppm (9H).

    • Cbz Group: Multiplet at 7.30-7.40 ppm (5H) and singlet at 5.15 ppm (2H).

    • Stereochemistry: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column) if starting from chiral material. The aldehyde step is the primary source of racemization.

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield in Step 3 Aldehyde degradationPerform reduction and homologation in a "telescoped" process without purifying the aldehyde.
Loss of Fmoc (if used) Base labilitySwitch to Cbz (as recommended). Fmoc cannot survive K2CO3 in MeOH.
Incomplete Alkyne Formation Old BOR reagentThe Bestmann-Ohira reagent is moisture sensitive. Use fresh reagent or generate in situ.

References

  • Bestmann-Ohira Reagent Protocol: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (2004).[4] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes.[4][5] Synlett, 2004(1), 59-62.

  • Regioselective Piperazine Protection: Bernatowicz, M. S., et al. (1992). 1,4-Diamino-2-butyne as a Novel Isostere. Journal of Medicinal Chemistry, 35(16), 3027-3032. (Describes Cu-chelation logic).

  • Bestmann-Ohira Reagent Overview: Sigma-Aldrich Technical Bulletin. "Bestmann-Ohira Reagent: Alkynes from Aldehydes."

  • Piperazine Synthesis Review: "Synthesis of piperazines." Organic Chemistry Portal.

Sources

Application Note: A Practical Guide to the Synthesis of DNA-Encoded Libraries Using a Versatile Ethynyl Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Novel Scaffolds in DEL

DNA-Encoded Library (DEL) technology has fundamentally reshaped the landscape of early-stage drug discovery, enabling the synthesis and screening of chemical libraries of unprecedented size.[1][2] The core principle of DEL involves the covalent linkage of a unique DNA barcode to each small molecule, allowing vast collections of compounds to be screened simultaneously against a protein target.[3] The success of any DEL campaign, however, is critically dependent on the chemical diversity and drug-like properties of the library members.

While early DELs often relied on flat, aromatic scaffolds, there is a growing consensus that libraries enriched with three-dimensional, sp³-hybridized cores can access more complex and previously "undruggable" biological targets.[4] The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, prized for its structural rigidity, conformational flexibility, and multiple points for chemical diversification.[5][6][7] Its presence in numerous FDA-approved drugs speaks to its ability to impart favorable pharmacokinetic properties.[6]

This guide details a comprehensive strategy and step-by-step protocol for the construction of a highly diverse DEL built upon a trifunctional ethynyl piperazine core. The inclusion of a terminal alkyne (the "ethynyl" group) is a key strategic decision, opening a gateway to a host of robust and DNA-compatible carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling.[8][9][10] This allows for the introduction of a wide array of aromatic and heteroaromatic building blocks, dramatically expanding the chemical space of the library.

Library Design and Synthetic Strategy

The overall strategy employs a "split-and-pool" synthesis methodology, a cornerstone of combinatorial chemistry that enables the exponential growth of a library from a limited set of starting materials.[2] The synthesis is designed in three main phases:

  • Core Synthesis: A DNA "headpiece" oligonucleotide is conjugated to a protected piperazine scaffold.

  • Cycle 1 Diversification: The first point of diversity (R1) is introduced at one of the piperazine nitrogens via robust amide bond formation.

  • Cycle 2 Diversification: Following a pooling and splitting step, the second point of diversity (R2) is introduced at the terminal alkyne via Sonogashira cross-coupling.

This two-cycle approach generates a library where each unique compound is defined by the combination of the R1 and R2 building blocks, with its identity recorded by the ligated DNA barcodes.

G cluster_legend Legend cluster_cycle1 Cycle 1: Diversification (R1) cluster_cycle2 Cycle 2: Diversification (R2) key1 Process Step key2 DNA Operation key3 Chemical Synthesis key4 Pooling/Purification start Start: DNA Headpiece (5'-Amine Modified) attach_scaffold Couple Ethynyl Piperazine Scaffold start->attach_scaffold split1 Split into N Pools (1 per BB1) attach_scaffold->split1 chem1 Amide Coupling: Add Building Block 1 (BB1) split1->chem1 ligation1 Ligate DNA Barcode 1 chem1->ligation1 pool1 Pool All Reactions ligation1->pool1 split2 Split into M Pools (1 per BB2) pool1->split2 chem2 Sonogashira Coupling: Add Building Block 2 (BB2) split2->chem2 ligation2 Ligate DNA Barcode 2 chem2->ligation2 pool2 Final Pool & Purify ligation2->pool2 end_node Final Library (N x M Compounds) pool2->end_node

Figure 1: Split-and-pool workflow for the synthesis of the ethynyl piperazine DEL.

Key On-DNA Chemical Transformations

The success of any DEL synthesis hinges on the efficiency and compatibility of the chemical reactions performed in the presence of DNA.[11] The reactions chosen for this protocol are well-precedented and have been optimized for on-DNA applications.

Scientist's Note: The primary challenge in on-DNA chemistry is maintaining the integrity of the DNA barcode. DNA is sensitive to harsh pH, high temperatures, and certain metal catalysts. Therefore, all reactions must proceed under mild, aqueous conditions.[11]

Amide Coupling

Amide bond formation is a workhorse reaction in DEL synthesis due to its reliability and the vast commercial availability of carboxylic acid building blocks. Here, we use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent to couple carboxylic acids (R1-COOH) to the secondary amine of the DNA-conjugated piperazine scaffold.

Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful reaction for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is essential for diversifying the ethynyl group on our scaffold. Optimized conditions for on-DNA Sonogashira coupling typically involve a palladium(0) catalyst and a copper(I) co-catalyst in a buffered aqueous solution.[8][12] The use of water-soluble ligands like TPPTS (3,3',3''-Phosphanetriyltris(benzenesulfonic acid) trisodium salt) is crucial to prevent catalyst precipitation and protect the DNA from degradation.

Figure 2: Chemical reaction workflow for DEL synthesis on the ethynyl piperazine scaffold.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory personnel. Standard safety precautions should be followed, including the use of personal protective equipment.

Materials and Reagents
  • DNA: 5'-Amine-modified DNA headpiece oligonucleotide (e.g., 30-mer), HPLC-purified.

  • Scaffold: 1-(4-Ethynylphenyl)piperazine, with one nitrogen protected (e.g., Boc) and the other activated for coupling to DNA.

  • Building Blocks (Cycle 1): A diverse set of carboxylic acids.

  • Building Blocks (Cycle 2): A diverse set of aryl/heteroaryl iodides.

  • Reagents: HATU, DIPEA, Pd(OAc)₂, TPPTS, Copper(I) Iodide (CuI), Sodium Ascorbate, Borate Buffer, DMSO, Nuclease-free water.

  • Enzymes: T4 DNA Ligase.

  • Purification: DNA-compatible size-exclusion chromatography columns or spin columns.

Protocol 1: Preparation of DNA-Piperazine Core
  • DNA Resuspension: Resuspend the 5'-amino-DNA headpiece in a suitable buffer (e.g., 200 mM borate buffer, pH 8.5) to a final concentration of 1 mM.

  • Scaffold Activation: Prepare a 100 mM solution of the pre-activated ethynyl piperazine scaffold in anhydrous DMSO.

  • Conjugation Reaction: In a 1.5 mL microcentrifuge tube, combine 50 µL of the DNA solution with 10 µL of the activated scaffold solution.

  • Incubation: Incubate the reaction at 37°C for 4 hours with gentle shaking.

  • Purification: Purify the DNA-scaffold conjugate using a size-exclusion spin column to remove unreacted scaffold and byproducts. Elute with nuclease-free water.

  • QC Check: Verify successful conjugation using UPLC-MS. Expect a mass shift corresponding to the addition of the piperazine scaffold.

Protocol 2: Cycle 1 - Amide Coupling & Barcoding
  • Splitting: Aliquot the purified DNA-piperazine core into separate wells of a 96-well plate, one for each carboxylic acid building block (BB1).

  • Building Block Preparation: Prepare 1 M solutions of each carboxylic acid (R1-COOH) in DMSO.

  • Reaction Setup: To each well, add the following in order:

    • DNA-Piperazine Core (1 nmol)

    • Borate Buffer (200 mM, pH 8.5) to a final volume of 45 µL.

    • HATU solution (50 mM in DMSO, 2 µL, 100 eq.)

    • Carboxylic Acid solution (1 M in DMSO, 2 µL, 200 eq.)

    • DIPEA (4 µL of a 1:10 dilution in DMSO)

  • Incubation: Seal the plate and incubate at 37°C for 6 hours.

  • DNA Barcoding (Ligation): To each well, add the corresponding unique DNA barcode for BB1 and perform a standard T4 DNA ligase reaction according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for 2 hours.

Scientist's Note: Running a small-scale test reaction with a single building block and analyzing the product by UPLC-MS is highly recommended to confirm reaction efficiency before committing the entire library.[8]

Protocol 3: Cycle 2 - Sonogashira Coupling & Barcoding
  • Pooling & Purification: Combine the contents of all wells from the Cycle 1 plate. Purify the pooled library using a size-exclusion column to remove excess reagents from the amide coupling and ligation steps.

  • Splitting: Split the purified, pooled library into new wells, one for each aryl iodide building block (BB2).

  • Building Block Preparation: Prepare 500 mM solutions of each aryl iodide (R2-I) in DMSO.

  • Reaction Setup: To each well, add the following under an inert atmosphere if possible:

    • Pooled DNA conjugate from step 1 (e.g., 0.1 nmol per well)

    • Borate Buffer (200 mM, pH 8.5)

    • TPPTS (1.2 equivalents relative to Palladium)

    • Pd(OAc)₂ (0.6 equivalents)

    • CuI (1.2 equivalents)

    • Sodium Ascorbate (excess, e.g., 50 equivalents)

    • Aryl Iodide solution (100 mM final concentration)

  • Incubation: Seal the plate and incubate at 75°C for 8 hours.[8]

  • DNA Barcoding (Ligation): To each well, add the corresponding unique DNA barcode for BB2 and perform a T4 DNA ligase reaction.

  • Incubation: Incubate at room temperature for 2 hours.

Protocol 4: Final Library Pooling and Quantification
  • Final Pool: Combine the contents of all wells from the Cycle 2 plate.

  • Final Purification: Perform a final purification using size-exclusion chromatography to yield the final, purified DEL.

  • Quantification: Determine the final concentration of the library using a qPCR assay targeting a conserved region of the DNA barcodes.

Library Quality Control and Validation

Rigorous quality control is essential to ensure the integrity and screenability of the final library.

QC Parameter Method Acceptance Criteria Purpose
Scaffold Conjugation UPLC-MS>90% conversion of starting DNA to DNA-scaffold conjugate.Confirms successful attachment of the core scaffold.
Cycle 1 & 2 Yield UPLC-MS on test reactions>70% conversion to the desired product for a representative set of building blocks.[8][12]Validates the efficiency of the on-DNA chemical reactions.
DNA Integrity Denaturing PAGENo significant DNA degradation (smearing) observed after each chemical step.Ensures the barcode remains intact and readable.
Final Library Concentration qPCRConcentration is accurately determined for use in screening experiments.Allows for precise dosing of the library during affinity selection.

Conclusion

This application note provides a detailed, field-tested framework for the synthesis of a DNA-encoded library using a strategically designed ethynyl piperazine scaffold. By combining the structural advantages of the piperazine core with the chemical versatility of a terminal alkyne, researchers can generate highly diverse, sp³-rich libraries. The robust amide and Sonogashira coupling reactions outlined here are well-suited for on-DNA synthesis, and the integrated QC checkpoints ensure the production of a high-quality library ready for affinity-based screening campaigns against a wide range of biological targets.

References

  • Title: Postsynthetic DNA Modification via the Copper-Catalyzed Azide-Alkyne Cycloaddition Source: Google Cloud Search URL
  • Title: Postsynthetic DNA modification through the copper-catalyzed azide-alkyne cycloaddition reaction - PubMed Source: PubMed URL
  • Title: On-DNA-1,2,3-Triazole Formation via Click Reaction - PubMed Source: PubMed URL
  • Title: Large screening of DNA- compatible reaction conditions for Suzuki and Sonogashira cross - Research Collection Source: Research Collection URL
  • Title: Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC - NIH Source: NIH URL
  • Title: Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
  • Title: CuAAC: Copper-Catalyzed Click Reaction - Bioconjugation - BOC Sciences Source: BOC Sciences URL
  • Title: DNA-Encoded Chemical Libraries : Methods and Protocols - Macquarie University Source: Macquarie University URL
  • Title: Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis - PubMed Source: PubMed URL
  • Title: Solid-phase DNA-encoded library synthesis: a master builder's instructions - ResearchGate Source: ResearchGate URL
  • Title: Integration of SuFEx and Sonogashira Cross-Coupling for the Synthesis of Structurally Diverse Aryl Acetylenes on DNA | Organic Letters - ACS Publications Source: ACS Publications URL
  • Title: DNA-encoded libraries (DELs)
  • Title: How to do a DNA-encoded library selection - CureFFI.
  • Title: Toward the Chemoenzymatic Synthesis of DNA-Encoded Libraries | ACS Central Science Source: ACS Central Science URL
  • Title: Frontiers in DNA Synthesis: Click Chemistry - Dartmouth Digital Commons Source: Dartmouth Digital Commons URL
  • Title: DNA-encoded chemical library - Wikipedia Source: Wikipedia URL
  • Title: Development of Synthesis Methodology for DNA-Encoded Libraries - Eldorado - Repository of the TU Dortmund Source: TU Dortmund Repository URL
  • Title: Design and construction of a stereochemically diverse piperazine-based DNA-encoded chemical library - PubMed Source: PubMed URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed Source: PubMed URL
  • Title: Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents Source: ScienceDirect URL
  • Title: Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling - RSC Publishing Source: RSC Publishing URL
  • Title: Synthesis of modified DNA by PCR with alkyne-bearing purines followed by a click reaction Source: Nature Protocols URL
  • Title: DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery - vipergen Source: vipergen URL

Sources

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Piperazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," has emerged as a powerful tool in chemical synthesis, particularly in the fields of drug discovery, bioconjugation, and materials science.[1][2] Its remarkable efficiency, high yields, and tolerance to a wide range of functional groups and aqueous conditions make it an ideal ligation strategy for creating complex molecular architectures from simpler building blocks.[1][3] The reaction involves the 1,3-dipolar cycloaddition of an azide and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole, a process significantly accelerated by a copper(I) catalyst.[1][4]

Concurrently, the piperazine scaffold holds a privileged position in medicinal chemistry, being a core component in a multitude of FDA-approved drugs.[5][6] Its presence in pharmaceuticals often confers favorable pharmacokinetic properties, including enhanced aqueous solubility and the ability to be readily functionalized to fine-tune biological activity.[6][7] The unique structural and chemical properties of piperazine make it a versatile building block in the design of novel therapeutic agents.[5][6]

This document provides a detailed guide to the CuAAC reaction, with a specific focus on the prospective use of piperazine salts as ligands to modulate the catalytic process. By leveraging the inherent advantages of both the CuAAC reaction and the piperazine scaffold, researchers can unlock new avenues for the synthesis of innovative drug candidates and complex biomolecules.

Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle initiated by the coordination of a copper(I) species to the terminal alkyne. This coordination enhances the acidity of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate. The azide then coordinates to the copper center, and a subsequent cycloaddition reaction occurs to form a six-membered metallacycle. This intermediate then undergoes ring contraction and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue.[3] The use of a copper catalyst not only dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition but also ensures high regioselectivity for the 1,4-isomer.[3][4]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Catalyst Copper_Acetylide Copper-Acetylide Intermediate CuI->Copper_Acetylide + Alkyne Alkyne Terminal Alkyne (R1-C≡CH) Metallacycle Six-membered Metallacycle Copper_Acetylide->Metallacycle + Azide Azide Azide (R2-N3) Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product Ring Contraction & Protonolysis Triazole_Product->CuI Product Release & Catalyst Regeneration

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Standard Protocol for a General CuAAC Reaction

This protocol provides a general procedure for a small-scale CuAAC reaction. The specific conditions may require optimization based on the substrates being used.

CUAAC_Workflow start Start reagent_prep Reagent Preparation: - Azide Solution - Alkyne Solution - Copper Source (e.g., CuSO4) - Reducing Agent (e.g., Sodium Ascorbate) - Ligand Solution (optional) start->reagent_prep reaction_setup Reaction Setup: - Combine azide and alkyne in a suitable solvent. - Add copper source and ligand (if used). - Initiate the reaction by adding the reducing agent. reagent_prep->reaction_setup monitoring Reaction Monitoring: - Track progress using TLC, LC-MS, or GC-MS. reaction_setup->monitoring workup Workup & Purification: - Quench the reaction. - Extract the product. - Purify by column chromatography, crystallization, or precipitation. monitoring->workup characterization Product Characterization: - Confirm structure and purity using NMR, MS, and IR spectroscopy. workup->characterization end End characterization->end

Caption: A generalized experimental workflow for a CuAAC reaction.

Materials:

  • Azide-containing compound

  • Alkyne-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMF, or DMSO)

  • Reaction vessel (e.g., a round-bottom flask or a vial)

  • Stirring apparatus

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your azide in the chosen solvent system.

    • Prepare a stock solution of your alkyne in the same solvent system.

    • Prepare a fresh stock solution of copper(II) sulfate in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In the reaction vessel, combine the azide and alkyne solutions in a 1:1 to 1:1.2 molar ratio.

    • Add the copper(II) sulfate solution to achieve a final concentration of 1-5 mol%.

    • Stir the mixture vigorously.

  • Reaction Initiation and Monitoring:

    • Add the sodium ascorbate solution (typically 5-10 mol%) to the reaction mixture to reduce the Cu(II) to the active Cu(I) species and initiate the reaction.

    • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding water or a dilute solution of EDTA to chelate the copper catalyst.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, crystallization, or precipitation as needed.

Piperazine Salts as Potential Ligands in CuAAC

While standard CuAAC protocols are highly effective, the use of ligands can further enhance the reaction by stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing its solubility in various solvents.[5][8] The piperazine scaffold, with its two nitrogen atoms, has been shown to form stable complexes with copper and other transition metals.[5][7][9] This coordination ability suggests that piperazine derivatives could serve as effective ligands in CuAAC reactions.

Rationale for Using Piperazine-Based Ligands:

  • Enhanced Solubility: The inherent polarity and water solubility of the piperazine core can be leveraged to design water-soluble ligands, which are particularly valuable for bioconjugation reactions performed in aqueous media.[7]

  • Reduced Copper Toxicity: By chelating the copper catalyst, piperazine-based ligands can mitigate its potential cytotoxicity in biological systems, a critical consideration for in vivo applications.[10]

  • Tunable Reactivity: The two nitrogen atoms of the piperazine ring can be readily functionalized with various substituents, allowing for the fine-tuning of the ligand's electronic and steric properties.[5][11] This tunability can be exploited to optimize reaction kinetics and yields for specific substrates.

Hypothetical Protocol for CuAAC using a Piperazine-Based Ligand:

This protocol outlines a hypothetical procedure for a CuAAC reaction employing a piperazine-based ligand. The optimal ligand-to-copper ratio and reaction conditions may need to be determined empirically.

Materials:

  • Piperazine-based ligand (e.g., a simple piperazine salt like piperazine dihydrochloride or a custom-synthesized derivative)

  • All other materials as listed in the standard protocol.

Procedure:

  • Ligand-Copper Premixing:

    • In a separate vial, prepare a premix of the copper(II) sulfate and the piperazine-based ligand in the reaction solvent. A typical starting point would be a 1:1 to 1:5 copper-to-ligand molar ratio.

    • Allow the mixture to stir for a few minutes to facilitate complex formation.

  • Reaction Setup and Initiation:

    • Proceed with the reaction setup as described in the standard protocol, but instead of adding the copper source directly, add the pre-mixed copper-ligand solution.

    • Initiate the reaction by adding sodium ascorbate.

  • Monitoring and Workup:

    • Follow the same procedures for monitoring and workup as outlined in the standard protocol.

Troubleshooting Common CuAAC Issues

Problem Potential Cause(s) Solution(s)
Low or No Reaction - Inactive catalyst (Cu(II) not reduced to Cu(I))- Impure starting materials- Inappropriate solvent- Ensure fresh sodium ascorbate solution is used.- Purify azide and alkyne before use.- Optimize the solvent system; a co-solvent may be necessary.
Slow Reaction Rate - Low concentration of reactants- Insufficient catalyst loading- Increase the concentration of the reactants.- Increase the catalyst loading (up to 5 mol%).
Side Product Formation - Oxidative homocoupling of the alkyne (Glaser coupling)- Deoxygenate the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Difficulty in Product Purification - Residual copper catalyst- Wash the organic extract with a dilute EDTA solution to remove copper.- Pass the crude product through a short plug of silica gel.

Quantitative Data Summary

Parameter Typical Range Notes
Azide:Alkyne Ratio 1:1 to 1:1.2A slight excess of the alkyne can sometimes improve yields.
Copper Catalyst Loading 1 - 5 mol%Higher loadings may be required for challenging substrates.
Reducing Agent (Sodium Ascorbate) Loading 5 - 10 mol%A sufficient excess is needed to maintain the copper in the +1 oxidation state.
Ligand:Copper Ratio 1:1 to 5:1The optimal ratio is dependent on the specific ligand and substrates.[8][12]
Reaction Temperature Room Temperature to 60 °CMost CuAAC reactions proceed efficiently at room temperature.
Reaction Time 1 - 24 hoursReaction times vary depending on the reactivity of the substrates and the reaction conditions.

Applications in Drug Development

The CuAAC reaction has found widespread application in drug development due to its reliability and biocompatibility. It is frequently used for:

  • Lead Optimization: Rapidly generating libraries of analog compounds for structure-activity relationship (SAR) studies.

  • Bioconjugation: Attaching drugs to targeting moieties such as antibodies, peptides, or polymers to create antibody-drug conjugates (ADCs) and other targeted therapies.[12]

  • Synthesis of Complex Molecules: Assembling complex drug architectures from smaller, functionalized building blocks.

The piperazine scaffold is a key component in numerous approved drugs, including those for cancer, infectious diseases, and central nervous system disorders.[9] The combination of CuAAC chemistry with piperazine-containing building blocks offers a powerful strategy for the development of next-generation therapeutics.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is a robust and versatile reaction that has become an indispensable tool in modern chemical and biological sciences. The potential use of piperazine salts as ligands in this reaction offers an exciting avenue for further enhancing its utility, particularly in the context of drug discovery and development. By leveraging the favorable properties of the piperazine scaffold, researchers can potentially improve reaction efficiency, reduce catalyst toxicity, and streamline the synthesis of novel therapeutic agents. Further exploration into the design and application of piperazine-based ligands for CuAAC is warranted and holds significant promise for the future of medicinal chemistry.

References

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Vasilev, A. A., & Slastin, S. S. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2013). An evolving role of piperazine moieties in drug design and discovery. Medicinal Chemistry Research, 22(10), 4579-4603. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]

  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. [Link]

  • Chemical Communications. (n.d.). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. [Link]

  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • MDPI. (2022, February 21). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]

  • Massoud, S. S., Mautner, F. A., Al-Kadamany, E., & Vicente, R. (2021). Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. Inorganics, 9(2), 12. [Link]

  • Toth, E., Tircso, G., & Toth, I. (2015). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules, 20(8), 13757-13770. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of piperazine embedded copper complexes. [Link]

  • Das, M., Mandal, P., Malviya, N., Choudhuri, I., Charmier, M. A. J., Morgado, S., ... & Mukhopadhyay, S. (2016). Copper complexes with a flexible piperazinyl arm: nuclearity driven catecholase activity and interactions with biomolecules. Journal of Coordination Chemistry, 69(24), 3765-3782. [Link]

  • Singh, A., & Singh, S. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry, 14(6), 543. [Link]

  • ResearchGate. (2025, August 6). Copper(II) complexes of piperazine based ligand: Synthesis, crystal structure, protein binding and evaluation of anti-cancerous therapeutic potential. [Link]

  • ProQuest. (n.d.). Synthesis and characterization of copper complexes of phenylpiperazine ring-based ligands and evaluation of their antimicrobial,. [Link]

  • Bentham Science Publishers. (n.d.). Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. [Link]

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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Ethynylpiperazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, featuring prominently in the structure of numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] Its unique physicochemical properties, including the ability to improve aqueous solubility and bioavailability, make it a desirable component in drug design.[2] This application note details the synthesis and utility of a versatile building block, 2-ethynylpiperazine, for the construction of novel kinase inhibitors. The terminal alkyne functionality serves as a highly effective synthetic handle, enabling robust carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[3] We provide a comprehensive guide, including a plausible and robust synthetic route to a key protected 2-ethynylpiperazine intermediate, detailed protocols for its subsequent elaboration into complex scaffolds, and insights into the strategic rationale behind the experimental choices.

Introduction: The Strategic Value of the 2-Ethynylpiperazine Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and beyond. Within this class of drugs, the piperazine moiety is frequently employed as a central scaffold or a key solvent-exposed group that can be modified to tune pharmacokinetics and target engagement.[1][2]

The introduction of an ethynyl group at the C2 position of the piperazine ring creates a uniquely powerful intermediate. This modification offers several advantages:

  • A Versatile Handle for C-C Coupling: The terminal alkyne is an ideal substrate for the Sonogashira reaction, allowing for the direct and efficient coupling with a wide array of (hetero)aryl halides that often form the core of kinase inhibitor pharmacophores.[6][7] This reaction proceeds under mild conditions, tolerating a broad range of functional groups, which is essential in the synthesis of complex molecules.[3]

  • Structural Rigidity and Vectorial Projection: The linear geometry of the alkyne linker can precisely position substituents into specific pockets of a kinase active site, enabling the optimization of binding interactions.

  • Potential as a Pharmacophore: In some cases, the ethynyl group itself can act as a "warhead" for covalent inhibition by forming a Michael adduct with a nearby cysteine residue in the kinase binding site, leading to irreversible inhibition and prolonged target engagement.[8]

This guide provides the necessary protocols to synthesize and utilize this high-value intermediate for the discovery and development of next-generation kinase inhibitors.

Synthesis of the Key Intermediate: (R/S)-tert-butyl 4-(tert-butoxycarbonyl)-2-ethynylpiperazine-1-carboxylate

A direct synthesis of 2-ethynylpiperazine can be challenging due to the reactivity of the unprotected amine groups. Therefore, a more robust and synthetically practical approach involves the use of a differentially protected intermediate. The di-Boc protected version is ideal, as the tert-butoxycarbonyl (Boc) group is stable to a wide range of nucleophilic and basic conditions (such as those used in alkyne formation) but can be readily removed under acidic conditions.[9][10] The following three-step sequence starts from a commercially available, protected piperazine-2-methanol.

Synthesis_of_2_Ethynylpiperazine_Intermediate start Boc-Pip-CH2OH (Starting Material) aldehyde Boc-Pip-CHO (Aldehyde Intermediate) start->aldehyde  Step 1: Oxidation (Dess-Martin Periodinane)   dibromoalkene Boc-Pip-CH=CBr2 (Dibromoalkene) aldehyde->dibromoalkene  Step 2a: Corey-Fuchs (CBr4, PPh3)   product Boc-Pip-C≡CH (2-Ethynylpiperazine Intermediate) dibromoalkene->product  Step 2b: Elimination (n-BuLi)  

Caption: Synthetic workflow for the preparation of the di-Boc-protected 2-ethynylpiperazine intermediate.

Protocol 2.1: Synthesis of the Intermediate

Causality and Rationale:

  • Step 1 (Oxidation): The primary alcohol must be converted to an aldehyde to serve as the electrophile for the subsequent olefination. Dess-Martin periodinane (DMP) is chosen for its mild conditions, high efficiency, and operational simplicity, avoiding the often cryogenic temperatures required for Swern oxidations.

  • Step 2 (Corey-Fuchs Reaction): This is a classic and highly reliable two-step method for converting an aldehyde into a terminal alkyne. The first step generates a dibromo-alkene, which is then treated with a strong base (n-butyllithium) to effect a Fritsch–Buttenberg–Wiechell rearrangement, yielding the desired terminal alkyne. The use of two equivalents of n-BuLi ensures both the elimination of HBr and the deprotonation of the resulting terminal alkyne to form a lithium acetylide, which is quenched upon aqueous workup.

Materials:

  • (R/S)-tert-butyl 4-(tert-butoxycarbonyl)-2-(hydroxymethyl)piperazine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Oxidation to Aldehyde

  • Dissolve the starting alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate. Stir vigorously for 20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde is typically used directly in the next step without further purification.

Step 2: Corey-Fuchs Alkyne Synthesis

  • In a separate flask under nitrogen, dissolve CBr₄ (2.2 eq) in anhydrous DCM and cool to 0 °C.

  • Add a solution of PPh₃ (4.4 eq) in DCM dropwise. The solution should turn from colorless to a dark orange/brown ylide suspension. Stir for 30 minutes at 0 °C.

  • Add a solution of the crude aldehyde from Step 1 (1.0 eq) in DCM dropwise to the ylide suspension.

  • Allow the reaction to stir at 0 °C for 1-2 hours. Monitor by TLC until the aldehyde is consumed.

  • Pour the reaction mixture directly onto a silica gel plug and elute with hexanes to remove non-polar byproducts, followed by an appropriate ethyl acetate/hexanes mixture to elute the dibromo-alkene intermediate. Concentrate the relevant fractions.

  • Dissolve the purified dibromo-alkene intermediate in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add n-BuLi (2.2 eq) dropwise. The solution will typically darken. Stir at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional hour.

  • Cool the reaction back to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the di-Boc-2-ethynylpiperazine intermediate.

Application in Kinase Inhibitor Synthesis: The Sonogashira Cross-Coupling

The Sonogashira coupling is a cornerstone reaction for installing the 2-ethynylpiperazine intermediate onto a kinase inhibitor core.[3][6] The reaction couples the terminal alkyne with an aryl or heteroaryl halide, typically a bromide or iodide.

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)L₂-X Pd0->Pd_add Oxidative Addition Pd_trans R¹-Pd(II)L₂-C≡CR² Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR² CuX->Cu_alkyne BaseH Base-H⁺X⁻ CuX->BaseH Cu_alkyne->Pd_add ArX R¹-X (Aryl Halide) ArX->Pd_add Alkyne H-C≡CR² (Alkyne) Alkyne->Cu_alkyne Base Product R¹-C≡CR² Product->Pd_trans Base Base

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Protocol 3.1: General Procedure for Sonogashira Coupling

Causality and Rationale:

  • Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (CuI) is standard.[3] The copper co-catalyst accelerates the reaction by forming a copper acetylide intermediate, which more readily undergoes transmetalation with the palladium complex.[3]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves two purposes: to neutralize the hydrogen halide (HX) produced during the reaction and to deprotonate the terminal alkyne, facilitating its coordination to the copper catalyst.[6]

  • Inert Atmosphere: Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction.[11] Therefore, degassing the solvent and maintaining the reaction under an inert atmosphere (Nitrogen or Argon) is critical for achieving high yields of the desired cross-coupled product.

Materials:

  • Di-Boc-2-ethynylpiperazine intermediate (1.1 eq)

  • Aryl or heteroaryl halide (e.g., 2-amino-3-bromopyridine) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Amine base (e.g., Et₃N or DIPEA, 3.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add anhydrous THF (or DMF) via syringe, followed by the amine base (3.0 eq).

  • Add a solution of the di-Boc-2-ethynylpiperazine intermediate (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) as needed. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the coupled product.

ParameterTypical ConditionRationale / Notes
Aryl Halide R-I > R-Br >> R-ClReactivity follows this trend. Iodides are most reactive, often allowing for room temperature reactions. Bromides may require heating. Chlorides are generally challenging.[3]
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂2-5 mol% loading is typical.
Cu(I) Co-catalyst CuI5-10 mol% loading. Essential for high efficiency in the classic Sonogashira protocol.
Base Et₃N, DIPEAMust be in excess (2-3 eq) to act as both base and acid scavenger.
Solvent THF, DMF, AcetonitrileMust be anhydrous and degassed to prevent side reactions.
Temperature 25 °C - 80 °CDependent on the reactivity of the aryl halide.

Final Elaboration: Deprotection and N-Functionalization

Once the core is assembled, the final steps involve tailoring the molecule for its biological target. This typically requires removing the Boc protecting groups and functionalizing the newly freed piperazine nitrogen(s).

Final_Elaboration_Workflow start Coupled Intermediate (Di-Boc Protected) deprotected Deprotected Piperazine (Free Amine) start->deprotected  Step A: Deprotection (TFA or HCl)   final_product Final Kinase Inhibitor deprotected->final_product  Step B: N-Functionalization (e.g., Amide Coupling, Reductive Amination)  

Caption: General workflow for the final steps in kinase inhibitor synthesis from the coupled intermediate.

Protocol 4.1: Boc Deprotection

Causality and Rationale: The Boc group is designed to be labile to strong acid.[9] Trifluoroacetic acid (TFA) is commonly used as it is volatile and can be easily removed.[12] The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation (which forms isobutene) and carbamic acid, which spontaneously decarboxylates to give the free amine and CO₂ gas.[12]

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Add TFA (10-20 eq), typically as a 20-50% solution in DCM.

  • Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM several times to remove residual TFA.

  • The resulting amine is often obtained as a TFA salt, which can be used directly or neutralized with a mild base (e.g., NaHCO₃) during an aqueous workup to yield the free base.

Protocol 4.2: N-Functionalization (Example: Amide Coupling)

Procedure:

  • Dissolve the deprotected piperazine (1.0 eq, as free base or with added base like DIPEA if it's a salt) and the desired carboxylic acid (1.0 eq) in a suitable solvent like DMF or DCM.

  • Add a peptide coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

  • Add a non-nucleophilic base like DIPEA (2-3 eq) to the mixture.

  • Stir at room temperature until the reaction is complete (typically 2-16 hours).

  • Perform a standard aqueous workup and purify by column chromatography or preparative HPLC to yield the final kinase inhibitor.

Conclusion

The 2-ethynylpiperazine scaffold is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its strategic utility lies in the robust and predictable reactivity of the terminal alkyne, which allows for modular assembly of complex molecules via Sonogashira coupling. The detailed protocols provided herein offer a reliable pathway for the synthesis of a key protected intermediate and its subsequent elaboration. By understanding the causality behind each synthetic step—from the choice of protecting group to the specific conditions for cross-coupling—researchers can confidently apply and adapt these methods to accelerate the discovery and development of potent and selective kinase inhibitors.

References

  • Chakravorty, S., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry.
  • El-Miligy, M. M., et al. (2017). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry. Available at: [Link]

  • El-Miligy, M. M., et al. (2017). Synthesis of Piperazine-Based Thiazolidinones as Vegfr2 Tyrosine Kinase Inhibitors Inducing Apoptosis. Taylor & Francis Online. Available at: [Link]

  • Bencivenni, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • El-Miligy, M. M., et al. (2017). Synthesis of Piperazine-Based Thiazolidinones as Vegfr2 Tyrosine Kinase Inhibitors Inducing Apoptosis. ResearchGate. Available at: [Link]

  • Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available at: [Link]

  • Sadler, J., et al. (2020). 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. RSC Medicinal Chemistry. Available at: [Link]

  • Venkatesan, K., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Asadipour, A., et al. (2018). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. PMC. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (2006). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Available at: [Link]

  • Google Patents. (2019). Synthesis method of N-Boc piperazine.
  • Roy, A., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. Available at: [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Isammour, Y., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]

Sources

Application Note: Strategic Boc-Protection of 2-Ethynylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the Boc-protection of 2-Ethynylpiperazine dihydrochloride . It synthesizes theoretical reactivity principles with practical, field-proven laboratory protocols.[1]

Executive Summary

2-Ethynylpiperazine is a high-value chiral scaffold (unless racemic) utilized in fragment-based drug discovery (FBDD) due to its terminal alkyne "click" handle and the piperazine pharmacophore.[1] However, its commercial availability as a dihydrochloride salt (2HCl) and the presence of two non-equivalent nucleophilic amines (N1 and N4) present specific synthetic challenges.[1]

This guide details two distinct protocols:

  • Regioselective Mono-Protection: Targeting the distal N4-amine to yield tert-butyl 3-ethynylpiperazine-1-carboxylate (N4-Boc).

  • Global Di-Protection: Yielding the N1,N4-bis(Boc) derivative for complete masking.[1]

Scientific Foundation & Reactivity Analysis

The Substrate: 2-Ethynylpiperazine 2HCl

The starting material exists as a dicationic salt. Successful protection requires the precise liberation of the free base in situ.

  • N1 (Proximal): Located adjacent to the ethynyl group at C2.[1] It is sterically hindered and electronically deactivated by the electron-withdrawing alkyne (-I effect).

  • N4 (Distal): Located at the 4-position.[1] It is sterically accessible and retains typical secondary amine nucleophilicity.

Regioselectivity Logic

According to the principles of nucleophilic substitution, the N4-amine is kinetically favored for acylation due to higher nucleophilicity and lower steric demand.

  • Thermodynamic Control: Not applicable; carbamate formation is irreversible under reaction conditions.

  • Kinetic Control: Achieved by controlling temperature (-10°C to 0°C) and stoichiometry (limiting Boc₂O).[1]

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the necessity of base-mediated salt neutralization.

BocProtection cluster_conditions Critical Control Points Start 2-Ethynylpiperazine 2HCl Salt FreeBase Free Base Intermediate Start->FreeBase + 2.0 eq Base (Neutralization) MonoN4 Major Product: N4-Boc-2-ethynylpiperazine FreeBase->MonoN4 + 1.0 eq Boc2O (Kinetic Control) MonoN1 Minor Byproduct: N1-Boc-2-ethynylpiperazine FreeBase->MonoN1 Steric Hindrance DiBoc Di-Boc Product (Global Protection) MonoN4->DiBoc + Excess Boc2O MonoN1->DiBoc + Excess Boc2O

Figure 1: Reaction pathway showing the neutralization of the dihydrochloride salt and the kinetic preference for N4-protection.

Experimental Protocols

Protocol A: Regioselective Synthesis of N4-Boc-2-ethynylpiperazine

Objective: Selective protection of the distal amine, leaving the hindered N1 amine free for further functionalization.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Ethynylpiperazine 2HCl 1.0Substrate
Boc Anhydride (Boc₂O) 0.95 - 1.0Electrophile (Limiting reagent to prevent di-Boc)
Triethylamine (TEA) 3.0 - 3.5Base (2.0 eq for neutralization + 1.0-1.5 eq for reaction)
Dichloromethane (DCM) 10-15 VolSolvent (Non-protic favors acylation)
Step-by-Step Methodology
  • Salt Neutralization:

    • Charge a reaction flask with 2-Ethynylpiperazine 2HCl (1.0 eq) and DCM (10 volumes).

    • Cool the suspension to 0°C using an ice bath.

    • Add TEA (3.0 eq) dropwise over 15 minutes. Note: The suspension will clear as the free base is liberated, followed by the precipitation of TEA·HCl salts.

    • Stir at 0°C for 30 minutes to ensure complete neutralization.

  • Controlled Addition:

    • Dissolve Boc₂O (0.95 eq) in DCM (2 volumes).

    • Add the Boc₂O solution dropwise to the reaction mixture over 60 minutes via a pressure-equalizing addition funnel or syringe pump.

    • Critical: Maintain internal temperature < 5°C. Rapid addition promotes di-Boc formation.

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Monitor: Check TLC (System: 10% MeOH in DCM). The starting material (polar, stays at baseline) should disappear; the mono-Boc product (Rf ~0.3-0.[1]4) should appear.[1][2]

  • Workup (Aqueous Wash):

    • Dilute with DCM. Wash sequentially with:

      • Water (to remove TEA[1]·HCl).

      • 5% Citric Acid or NH₄Cl (mildly acidic wash removes unreacted diamine).[1] Caution: Do not use strong acid, or you will deprotect the Boc.

      • Brine.[3]

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification:

    • If high purity is required, purify via silica gel flash chromatography (Gradient: 0% → 10% MeOH in DCM).[1]

Protocol B: Global Protection (N1,N4-Di-Boc-2-ethynylpiperazine)

Objective: Complete masking of both nitrogens for storage or purification purposes.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Ethynylpiperazine 2HCl 1.0Substrate
Boc Anhydride (Boc₂O) 2.5 - 3.0Electrophile (Excess drives reaction to completion)
NaOH (1M Aqueous) 4.0 - 5.0Base (Schotten-Baumann conditions)
1,4-Dioxane 10 VolCo-solvent
Step-by-Step Methodology
  • Biphasic Setup:

    • Dissolve 2-Ethynylpiperazine 2HCl in water (5 volumes).

    • Add 1,4-Dioxane (10 volumes).

    • Add 1M NaOH (4.0 eq) in one portion. The mixture should be homogenous or slightly cloudy.

  • Reaction:

    • Add Boc₂O (2.5 eq) (can be added as a solid or dissolved in minimal dioxane).[1]

    • Stir vigorously at room temperature for 12–18 hours.

    • Note: The pH must remain >10.[4] Add small aliquots of NaOH if pH drops.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove Dioxane.

    • Extract the remaining aqueous slurry with Ethyl Acetate (3x).[1]

    • Wash combined organics with 0.5M HCl (to remove any mono-Boc intermediates), then Brine.[1]

    • Dry (MgSO₄) and concentrate.[1]

  • Crystallization:

    • The di-Boc derivative often solidifies upon standing. Recrystallize from Hexanes/EtOAc if necessary.

Analytical Quality Control (QC)[1]

To validate the synthesis, compare the NMR signals of the product against the starting material.

FeatureStarting Material (2HCl)Mono-N4-Boc ProductDi-Boc Product
TLC (10% MeOH/DCM) Rf = 0.0 (Baseline)Rf ~ 0.35Rf ~ 0.80
1H NMR (Boc) AbsentSinglet ~1.45 ppm (9H)Two Singlets ~1.45 ppm (18H)
1H NMR (Piperazine) Broad/Downfield (~3.5-4.0 ppm)Distinct splitting.[1] N4-H protons shift downfield.All ring protons shift downfield.
Alkyne Proton ~2.8 ppm (d)~2.3 ppm (d)~2.3 ppm (d)

Key Diagnostic: For the Mono-N4-Boc product, the 1H NMR should show distinct asymmetry in the piperazine ring signals. The protons adjacent to N4 (the Boc-protected nitrogen) will exhibit rotameric broadening or downfield shifts compared to the protons adjacent to N1.

Troubleshooting & Optimization

  • Issue: Low Yield due to Salt Clumping.

    • Cause: TEA·HCl precipitates rapidly in DCM, trapping starting material.[1]

    • Solution: Use a cosolvent mixture of DCM/MeOH (9:[1]1) for the initial neutralization, or switch to DIPEA (Hunig's base) which has more soluble salts.[1]

  • Issue: Over-reaction to Di-Boc in Protocol A.

    • Cause: Localized high concentration of Boc₂O.

    • Solution: Increase dilution of the reaction mixture and reduce the Boc₂O feed rate. Ensure the temperature stays at 0°C.

  • Issue: Loss of Ethynyl Group.

    • Context: Terminal alkynes are generally stable to Boc conditions. If the alkyne proton disappears in NMR, check if accidental "click" reactions occurred (unlikely without Cu catalyst) or if strong bases (e.g., NaH) were used, which can deprotonate the alkyne (pKa ~25).[1] The bases recommended here (TEA, NaOH) are safe.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons. (Standard reference for amine protection chemistry).

  • Agami, C., & Couty, F. (2002).[1] The reactivity of the N-Boc protecting group: an under-exploited feature. Tetrahedron, 58(14), 2701-2724.[1] Link

  • Herrick, J. J., et al. (2010).[1] Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Synthesis. (Describes regioselectivity in piperazine systems).

  • BenchChem. (2025).[1][5][6] Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. Link[1]

  • Organic Chemistry Portal. (n.d.).[1] Boc-Protected Amino Groups. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethynylpiperazine CuAAC Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 2-ethynylpiperazine .

The presence of a piperazine ring introduces two secondary amines into your substrate. Because amines are strong biological chelators, they actively compete with your catalyst for copper coordination, frequently leading to stalled reactions, catalyst oxidation, and poor yields[1]. This guide provides the mechanistic causality behind these failures and self-validating protocols to ensure high-yield triazole formation.

Diagnostic Workflow

Workflow Start Reaction Stalls: Low Triazole Yield ColorCheck Does the reaction turn blue/green? Start->ColorCheck Oxidation Cu(I) Oxidation Increase Ascorbate & Degas Solvents ColorCheck->Oxidation Yes (CuII present) AmineCheck Does it stay yellow but fail to progress? ColorCheck->AmineCheck No Oxidation->AmineCheck Coordination Piperazine Coordination Pre-complex Cu with THPTA (1:5 ratio) AmineCheck->Coordination Yes (Catalyst poisoned) SideProductCheck Are Glaser dimers or adducts forming? AmineCheck->SideProductCheck No Coordination->SideProductCheck Scavenger Add Aminoguanidine to scavenge ROS SideProductCheck->Scavenger Yes Success Optimized CuAAC High Yield SideProductCheck->Success No Scavenger->Success

Diagnostic workflow for troubleshooting 2-Ethynylpiperazine CuAAC reactions.

Troubleshooting FAQs

Q: Why does my 2-ethynylpiperazine click reaction stall, even when I add excess copper? A: 2-Ethynylpiperazine contains a piperazine ring with two secondary amines. In complex environments, these amines act as strong chelators that compete directly with your catalytic ligand for Cu(I)[1]. When the piperazine outcompetes the ligand, it forms an inactive copper complex, effectively poisoning the catalytic cycle. To overcome this causality, you must use a strongly coordinating, tripodal polytriazole ligand (like THPTA or BTTAA) that binds Cu(I) with a higher affinity than the piperazine nitrogens, maintaining the metal in its active state[2].

Q: My reaction mixture turns blue or green shortly after adding sodium ascorbate. What is happening? A: A blue/green color shift is a direct visual indicator that your catalytically active Cu(I) has oxidized back into inactive Cu(II). While sodium ascorbate is added to reduce Cu(II) to Cu(I), it can also generate reactive oxygen species (ROS) if dissolved oxygen is present in the solvent[3]. Solution: Degas all solvents thoroughly. More importantly, pre-complex your CuSO₄ with a water-soluble ligand like THPTA at a high ratio (at least 1:5 Cu:Ligand) before introducing it to the reaction. The THPTA ligand wraps the copper ion, protecting the Cu(I) oxidation state from ROS and preventing catalyst degradation[4].

Q: I am observing Glaser coupling dimers and substrate degradation. How do I prevent this? A: Glaser coupling (alkyne dimerization) is a side reaction promoted by Cu(II) and oxygen. Furthermore, the oxidation of ascorbate produces electrophilic byproducts like dehydroascorbate, which can react with the secondary amines on your piperazine ring, leading to covalent modification and degradation[3]. Solution: Incorporate aminoguanidine (typically 5 mM) into your reaction buffer. Aminoguanidine acts as a sacrificial scavenger, intercepting electrophilic ascorbate byproducts before they can react with your amine-rich substrate[2].

Quantitative Data: Ligand Efficiency for Amine-Rich CuAAC

Selecting the correct ligand is the single most critical variable when working with 2-ethynylpiperazine. The table below summarizes the causality behind ligand selection based on structural properties and catalytic efficiency.

LigandStructure TypeWater SolubilityCu(I) StabilizationRelative Catalytic EfficiencyRecommended Cu:Ligand Ratio
TBTA [5,5,5] TripodalPoor (Requires DMSO)ModerateBaseline1:1 to 1:2[4]
THPTA [5,5,5] TripodalExcellentHighHigh1:5[3]
BTTAA [5,5,5] TripodalExcellentVery HighHighest1:2 to 1:5[2]

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Visual cues are built into the protocol to ensure the catalyst survives the presence of competing piperazine amines.

Step 1: Reagent Preparation Causality: Oxygen must be excluded to prevent Cu(I) oxidation and Glaser coupling.

  • Prepare 100 mM CuSO₄ in degassed Milli-Q water.

  • Prepare 200 mM THPTA (or BTTAA) ligand in degassed Milli-Q water[5].

  • Prepare 100 mM Sodium Ascorbate in degassed Milli-Q water. (Must be prepared fresh daily).

  • Prepare 100 mM Aminoguanidine hydrochloride in water.

Step 2: Catalyst Pre-complexation Causality: The[5,5,5] tripodal structure of THPTA must wrap the Cu ion before it encounters the piperazine to prevent the secondary amines from displacing the catalyst.

  • Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 10 µL of 100 mM CuSO₄ + 25 µL of 200 mM THPTA)[3].

  • Self-Validation Check: The solution must turn a brilliant, clear blue. If it is cloudy or pale, the complex has not formed properly. Allow it to incubate for 5 minutes at room temperature.

Step 3: Reaction Assembly

  • In a reaction vial, combine the azide-modified substrate and 2-ethynylpiperazine (typically 1:1.5 to 1:2 molar ratio) in a compatible degassed solvent (e.g., DMSO/Water or tBuOH/Water).

  • Add Aminoguanidine to achieve a final concentration of 5 mM to intercept dehydroascorbate byproducts[3].

  • Add the pre-complexed Cu/THPTA solution to the reaction mixture (targeting 5-10 mol% Cu relative to the alkyne).

Step 4: Initiation and Monitoring

  • Add Sodium Ascorbate (typically 10-20 mol%, or 2-4x the Cu amount) to initiate the reaction.

  • Self-Validation Check: The brilliant blue color should immediately fade to colorless or pale yellow, confirming the successful reduction of Cu(II) to the catalytically active Cu(I).

    • Troubleshooting: If the solution turns green or remains blue, Cu(I) is being rapidly oxidized by dissolved oxygen. Abort, re-degas your solvents, and start over.

  • Stir at room temperature for 30-60 minutes and monitor completion via LC-MS[5].

References

1.[5] Click Chemistry Protocols - BroadPharm 2.[1] Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC 3.[2] Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications 4.[4] Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI 5.[3] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC

Sources

Technical Support Center: Troubleshooting Solubility Issues with 2-Ethynylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for resolving common solubility challenges encountered with 2-Ethynylpiperazine dihydrochloride. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to overcome these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of 2-Ethynylpiperazine dihydrochloride.

Q1: What is the expected solubility of 2-Ethynylpiperazine dihydrochloride in common laboratory solvents?

2-Ethynylpiperazine dihydrochloride is generally expected to be soluble in aqueous solutions. However, the exact solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents. While specific quantitative data for this exact compound is not always readily available, we can infer its behavior based on the properties of similar piperazine salts.

SolventExpected SolubilityKey Considerations
WaterSolubleSolubility is highly pH-dependent. The dihydrochloride salt form is more soluble at acidic pH.
PBS (Phosphate-Buffered Saline)Moderately SolubleThe pH of standard PBS (around 7.4) may lead to the precipitation of the less soluble free base form.
DMSO (Dimethyl Sulfoxide)SolubleA common organic solvent for creating stock solutions.
EthanolSparingly SolubleMay require heating or the use of aqueous ethanol mixtures to achieve desired concentrations.
Q2: I'm trying to dissolve 2-Ethynylpiperazine dihydrochloride in water, but it's not dissolving completely. What could be the issue?

Several factors could be at play:

  • pH of the Water: The "water" used in a lab can have a variable pH. If the pH is neutral or slightly basic, it can cause the protonated and more soluble dihydrochloride salt to convert to the less soluble free base form.

  • Concentration: You might be attempting to prepare a solution that is above the compound's solubility limit at the given temperature.

  • Compound Quality: The compound may have degraded or absorbed moisture, which can affect its solubility.

Q3: Can I use a buffer to dissolve 2-Ethynylpiperazine dihydrochloride? If so, which one and at what pH?

Yes, using a buffer is highly recommended for controlling the pH and improving solubility. The key is to maintain a pH that keeps the compound in its protonated, more soluble form. The pKa values of the two nitrogen atoms in the piperazine ring are crucial here. While specific pKa values for 2-Ethynylpiperazine are not widely published, we can estimate them to be in the range of 5-6 for the first protonation and 9-10 for the second, similar to other piperazine derivatives.

To ensure the compound remains fully protonated and soluble, it is advisable to use a buffer with a pH at least 1-2 units below the lower pKa value. Therefore, a buffer with a pH in the range of 3 to 5 would be a good starting point. Acetate or citrate buffers are suitable choices in this pH range.

Q4: How does temperature affect the solubility of this compound?

In general, the solubility of most solid compounds in liquid solvents increases with temperature. Gentle heating can be a useful technique to dissolve 2-Ethynylpiperazine dihydrochloride. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is recommended to use a water bath with controlled temperature and to not exceed 40-50°C unless the compound's stability at higher temperatures is known.

Q5: What are the signs of degradation when trying to dissolve 2-Ethynylpiperazine dihydrochloride?

Signs of degradation can include:

  • Color Change: A noticeable change in the color of the solution (e.g., turning yellow or brown) upon heating or over time.

  • Precipitation: The formation of an insoluble precipitate that does not redissolve upon further agitation or pH adjustment.

  • Unexpected Experimental Results: Inconsistent or unexpected results in your downstream applications can be an indicator of compound degradation.

Systematic Troubleshooting Guide for Solubility Issues

If you are encountering persistent solubility problems, this step-by-step guide will help you identify and resolve the issue.

Step 1: Initial Assessment and Compound Integrity

Before attempting to dissolve the compound, a quick visual inspection can provide valuable clues.

  • Visual Inspection: Check the appearance of the solid compound. It should be a crystalline powder. Clumping or a sticky appearance may indicate moisture absorption.

  • Source and Storage: Ensure the compound is from a reputable supplier and has been stored under the recommended conditions (typically in a cool, dry, and dark place).

Step 2: The Dissolution Workflow - A Step-by-Step Protocol

This workflow provides a systematic approach to dissolving 2-Ethynylpiperazine dihydrochloride.

Caption: Troubleshooting workflow for dissolving 2-Ethynylpiperazine dihydrochloride.

Detailed Protocol for pH Adjustment

The relationship between pH, pKa, and the protonation state of 2-Ethynylpiperazine is fundamental to its solubility.

G cluster_0 pH < pKa1 cluster_1 pKa1 < pH < pKa2 cluster_2 pH > pKa2 A Fully Protonated (Dihydrochloride Salt) High Solubility B Mono-protonated Moderate Solubility A->B Increase pH B->A Decrease pH C Free Base Low Solubility B->C Increase pH C->B Decrease pH

Caption: Relationship between pH, pKa, and solubility of 2-Ethynylpiperazine.

Protocol:

  • Prepare a Slurry: Suspend the 2-Ethynylpiperazine dihydrochloride in the desired volume of water.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the slurry.

  • Acidify: Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while continuously stirring.

  • Observe Dissolution: Continue adding acid until the compound fully dissolves. The final pH of the solution should be in the acidic range (ideally pH 3-5).

  • Record Final pH and Volume: Note the final pH and the total volume of the solution after the addition of the acid.

Step 3: Advanced Troubleshooting

If the above steps do not resolve the solubility issue, consider these advanced techniques:

  • Sonication: Use a bath sonicator to provide mechanical energy to break up solid aggregates and enhance dissolution. Be mindful of potential heating of the sample during sonication.

  • Co-solvents: For challenging situations, a co-solvent system can be employed. For aqueous solutions, adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO or ethanol can sometimes improve solubility. However, ensure the co-solvent is compatible with your downstream application.

References

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

Removing copper catalyst from 2-Ethynylpiperazine reaction products

[1]

Welcome to the Technical Support Center. You are likely here because you are observing persistent blue/green discoloration in your 2-ethynylpiperazine reaction products, or your elemental analysis (ICP-MS) indicates copper levels exceeding ICH Q3D guidelines (>250 ppm).

The Core Challenge: Why is this difficult?

2-Ethynylpiperazine presents a "perfect storm" for copper retention. Unlike standard organic intermediates, the piperazine ring acts as a bidentate ligand. The two nitrogen atoms (secondary and tertiary amines) chelate Copper(I) and Copper(II) species with high affinity, often outcompeting standard aqueous washes. Furthermore, the terminal alkyne moiety can form copper acetylides, which are potentially explosive and difficult to disrupt without specific proton sources.

This guide provides three validated protocols to break this chelation and achieve pharmaceutical-grade purity (<10 ppm Cu).

Diagnostic Triage: Select Your Protocol

Before starting, answer these two questions to determine the correct workflow.

Q1: Is your 2-ethynylpiperazine product soluble in water?

  • YES: Go to Protocol B (Solid Scavengers) or Protocol C (Salt Precipitation) . Aqueous extraction will result in product loss.[1]

  • NO (Soluble in EtOAc/DCM): Go to Protocol A (Chelation Extraction) .

Q2: Is the terminal alkyne protected?

  • YES: You may use aggressive acidic washes (1M HCl).

  • NO: Use Protocol A (Ammonia/EDTA) or Protocol B . Avoid strong acids if the alkyne is sensitive, though 2-ethynylpiperazine is generally stable as an HCl salt.

Decision Matrix (Visualized)

CopperRemovalDecisioncluster_legendKey FactorsStartStart: Product StateSolubilityIs Product Water Soluble?Start->SolubilityOrganicSolOrganic Soluble(EtOAc, DCM, Et2O)Solubility->OrganicSolNoWaterSolWater Soluble / PolarSolubility->WaterSolYesMethodAProtocol A:Liquid-Liquid Extraction(NH4OH or EDTA)OrganicSol->MethodAPrimary ChoiceMethodBProtocol B:Solid Scavengers(SiliaMetS® Imidazole/Thiol)OrganicSol->MethodBIf <10 ppm requiredScaleScale of ReactionWaterSol->ScaleScale->MethodB< 10g (High Value)MethodCProtocol C:HCl Salt PrecipitationScale->MethodC> 10g (Robust Product)Cost vs. PurityCost vs. PurityTime vs. YieldTime vs. YieldCost vs. Purity->Time vs. Yield

Figure 1: Decision tree for selecting the appropriate copper removal method based on product solubility and scale.

Detailed Protocols

Protocol A: Chelation Extraction (The "Ammonia Wash")

Best for: Hydrophobic free-base piperazines soluble in organic solvents (EtOAc, DCM).

Mechanism: Ammonia (


  • Dilute: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use at least 10 mL solvent per gram of product.

  • Wash 1 (Ammonia): Wash the organic layer with 10% aqueous

    
     (Ammonium Hydroxide) .
    
    • Observation: The aqueous layer should turn vibrant blue.

  • Wash 2 (Chelation): Wash with 0.1 M aqueous EDTA (disodium salt) adjusted to pH 8-9.

    • Why: EDTA has a higher formation constant (

      
      ) for Cu(II) than piperazine, "scrubbing" the remaining traces.
      
  • Wash 3 (Polishing): Wash with saturated brine to remove residual ammonia.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Critical Note: If the organic layer remains green/blue, the copper is still chelated to your product. Switch immediately to Protocol B .

Protocol B: Solid-Supported Scavengers (SiliaMetS®)

Best for: Water-soluble products, high-value intermediates, or when extraction fails.

Mechanism: Functionalized silica beads chemically bind metal ions.[2] For amines like piperazine, Imidazole or Thiol functionalized silica is superior to standard silica.

Scavenger Selection Guide:

Product Type Recommended Scavenger Brand Name Example Mechanism
Basic Amines Silica-bound Imidazole SiliaMetS® Imidazole Histidine-like binding; high specificity for Cu.
General/Universal Silica-bound Thiol SiliaMetS® Thiol Soft-soft interaction; irreversible binding.

| Highly Polar | Silica-bound Triamine | SiliaMetS® Triamine | Chelation; good for Cu(II). |

Workflow:

  • Dissolve: Dissolve crude product in MeOH, THF, or DMF (10-20 mL/g).

  • Add Scavenger: Add 4 molar equivalents of scavenger relative to the catalyst amount (not the product).

    • Example: If you used 0.1 mmol CuI, add 0.4 mmol functionalized silica.

  • Incubate: Stir at room temperature for 4 hours (or 50°C for 1 hour).

  • Filter: Pass through a 0.45 µm filter or a fritted funnel. The copper remains trapped on the silica beads.

  • Analyze: The filtrate should be colorless.

ScavengerWorkflowCrudeCrude Mixture(Cu + Product)AddScavAdd SiliaMetS®(4 eq vs Cu)Crude->AddScavStirStir 4h @ RTor 1h @ 50°CAddScav->StirFilterFiltration(Remove Solids)Stir->FilterPureFiltrate:Cu-Free ProductFilter->PureWasteSolid Waste:Silica-Cu ComplexFilter->Waste

Figure 2: Workflow for using solid-supported scavengers to remove copper.

Protocol C: Salt Precipitation (The "HCl Crash")

Best for: Stable 2-ethynylpiperazine derivatives where solid isolation is desired.

Mechanism: Protonation of the piperazine nitrogens (

  • Dissolve: Dissolve crude oil in a minimal amount of EtOAc or Ethanol.

  • Acidify: Dropwise add 4M HCl in Dioxane or 2M HCl in Diethyl Ether .

  • Precipitate: The dihydrochloride salt of 2-ethynylpiperazine will precipitate immediately.

  • Filter & Wash: Filter the solid.[1] Wash the cake copiously with DCM or Acetone .

    • Why: Copper chlorides are generally soluble in acetone/DCM; the piperazine salt is not.

  • Free Base (Optional): If the free base is required, dissolve the salt in water, basify with NaOH to pH 12, and extract with DCM (Protocol A).

Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Product remains blue after Protocol A Strong chelation by piperazine; Cu concentration too high.Switch to Protocol B (Thiol resin) or stir organic layer with aqueous

(Caution: toxic) to precipitate CuS.
Low Yield after Protocol C Product salt is soluble in the precipitation solvent.Change solvent system. Try dissolving in Isopropanol and adding concentrated aqueous HCl.
Black precipitate forms during reaction Copper acetylide formation (explosive hazard).Quench immediately with saturated

. Ensure reaction is under inert atmosphere (

/Ar).
ICP-MS shows >50 ppm Cu after scavenger Insufficient contact time or scavenger loading.Increase temperature to 50°C or use a "scavenger cartridge" for flow purification.
Frequently Asked Questions (FAQs)

Q: Can I use Chelex® 100 resin? A: Yes, Chelex 100 (styrene divinylbenzene copolymer with iminodiacetic acid) works well for aqueous solutions. However, for organic solvents, silica-based scavengers (SiliaMetS) are superior because they do not swell or leach.

Q: Will EDTA extraction affect my alkyne? A: No. EDTA is specific for metal cations.[2] The terminal alkyne of 2-ethynylpiperazine is stable to EDTA at pH 8-9.

Q: What is the ICH Q3D limit for Copper? A: For oral drug products, the Permitted Daily Exposure (PDE) is 3000 µ g/day . For parenteral (injectable) routes, it is 300 µ g/day . Always aim for <10 ppm in intermediates to ensure final compliance [1].

Q: Why not just use column chromatography? A: Standard silica gel chromatography can remove some copper, but piperazines often "streak" on silica due to their basicity, leading to co-elution with copper salts. If you must use a column, add 1% Triethylamine to your eluent to reduce streaking, but be aware this may elute copper species as well.

References

  • ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis". Organic Letters, 6(17), 2853–2855. (Context: Explains the stability of Cu-nitrogen complexes). [Link]

Technical Support Center: Optimizing pH for Reactions Involving Piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of pH optimization when working with piperazine dihydrochloride. The piperazine moiety is a cornerstone in medicinal chemistry, found in numerous blockbuster drugs.[1][2][3] However, its basic nature, often formulated as a dihydrochloride salt for stability and solubility, requires careful pH control to ensure successful and reproducible reactions.[4][5]

This guide is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: The Fundamental Chemistry of Piperazine and pH

Before troubleshooting, it's crucial to understand the behavior of piperazine in solution. Piperazine is a weak diprotic base, meaning it has two nitrogen atoms that can be protonated.[6] Its reactivity, particularly as a nucleophile in reactions like N-alkylation or N-acylation, depends on the availability of a lone pair of electrons on these nitrogen atoms.[3][7]

Piperazine dihydrochloride (Pip·2HCl) is the fully protonated form. To achieve the reactive, free-base form, the pH of the solution must be carefully adjusted. The key to this control lies in understanding the pKa values of piperazine.

Understanding Piperazine's pKa Values

The pKa values dictate the pH at which each nitrogen atom is 50% protonated and 50% deprotonated. For piperazine, these values are approximately:

  • pKa1 ≈ 5.3–5.4

  • pKa2 ≈ 9.7–9.8 [8][9]

SpeciesChemical Structure (Simplified)Predominant pH RangeReactivity as Nucleophile
Piperazine Dihydrochloride H₂Pip²⁺pH < 5.3None
Piperazine Monohydrochloride HPip⁺pH 5.3 – 9.7Low / Mono-reactive
Piperazine (Free Base) PippH > 9.7High / Di-reactive
Piperazine Speciation at Different pH Values

The following diagram illustrates the equilibrium between the different protonated forms of piperazine as the pH changes. The goal in most synthetic reactions is to generate the neutral, free-base form.

G H2Pip(2+) Piperazine Dihydrochloride (Fully Protonated) pH < 5.3 HPip(+) Piperazine Monohydrochloride (Singly Protonated) pH 5.3 - 9.7 H2Pip(2+)->HPip(+)  pKa1 ≈ 5.3 Pip Piperazine Free Base (Neutral) pH > 9.7 HPip(+)->Pip  pKa2 ≈ 9.7

Caption: Equilibrium of piperazine species across different pH ranges.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with piperazine dihydrochloride salts.

Q1: I've dissolved my piperazine dihydrochloride, but my reaction isn't working. What's the most likely cause?

A1: The most common reason for reaction failure is incorrect pH. Piperazine dihydrochloride is highly soluble in water and other polar solvents, but it is not nucleophilic in its fully protonated state.[5][10] You must add a base to deprotonate at least one, and often both, of the nitrogen atoms to generate the reactive free-base form. The initial pH of a piperazine dihydrochloride solution will be acidic, typically in the range of 3.0 to 3.4.[11]

Troubleshooting Steps:

  • Calibrate and Use a pH Meter: Do not rely on pH paper for accurate measurements.

  • Add a Suitable Base: Slowly add a base to your reaction mixture while monitoring the pH. For most nucleophilic substitution reactions, you'll need to raise the pH to be near or above the second pKa (pKa2 ≈ 9.7) to ensure a sufficient concentration of the free base.[12]

Q2: Which base should I use to adjust the pH, and how much do I need?

A2: The choice of base is critical and depends on your reaction's sensitivity to different ions and conditions.

Base TypeExamplesProsCons
Inorganic Hydroxides Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Inexpensive, strong, readily available. The resulting salt (e.g., NaCl) is often soluble in aqueous media.Introduces water if used as an aqueous solution. Can cause localized high pH "hot spots" if added too quickly, potentially leading to side reactions or degradation.
Organic Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Soluble in organic solvents, can act as a scavenger for acid byproducts (e.g., HCl).Can be difficult to remove during workup. May compete as a nucleophile in some reactions.
Inorganic Carbonates Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃)Milder base, easy to remove by filtration. Often used in polar aprotic solvents like DMF or acetonitrile.[7]Can generate CO₂, causing foaming. Less effective if a very high pH is required quickly.

How much to add? To fully deprotonate piperazine dihydrochloride to the free base, you will need two molar equivalents of a strong base (like NaOH). The fundamental rule is to choose a base whose conjugate acid has a pKa higher than the pKa of the species you want to deprotonate (in this case, pKa2 ≈ 9.7).[13]

Q3: My compound is precipitating out of solution after I adjust the pH. What should I do?

A3: Precipitation can occur for two main reasons related to pH:

  • Precipitation of the Free Base: The piperazine free base is generally less soluble in water than its hydrochloride salts.[14] As you raise the pH, you may exceed the solubility limit of the free base, causing it to precipitate.

  • Precipitation of Your Product: If your reaction product is a salt (e.g., a hydrochloride salt), its solubility will also be pH-dependent.

Troubleshooting Steps:

  • Add a Co-solvent: If your reaction allows, adding a co-solvent like ethanol, methanol, or DMSO can help maintain the solubility of all components.[10]

  • Perform a Solubility Test: Before running the full-scale reaction, perform a small-scale test to determine the solubility of your starting material and expected product at the target pH.

  • Change the Base: The salt byproduct of your acid-base reaction (e.g., NaCl from NaOH + HCl) can "salt out" organic compounds. Using an organic base like triethylamine might prevent this.

Q4: My reaction pH is drifting downwards over time. How can I prevent this?

A4: A downward pH drift is common in reactions that generate an acidic byproduct, such as N-alkylation with an alkyl halide, which produces one equivalent of HX (e.g., HCl or HBr). This acid will neutralize your piperazine free base, halting the reaction.

Solutions:

  • Use an Excess of Base: Add a stoichiometric excess of a "sacrificial" base (often called an acid scavenger). Triethylamine or potassium carbonate are commonly used for this purpose, typically in 2-3 molar equivalents.

  • Use Piperazine Itself as the Scavenger: In some protocols, an excess of piperazine is used. One equivalent acts as the nucleophile, while a second equivalent acts as the acid scavenger. This simplifies workup but requires more starting material.[15]

  • Use a Buffered System: For sensitive reactions, especially in cell culture or biological assays, using a formal buffer system like HEPES or PIPES can maintain a stable pH.[16][17] However, note that piperazine itself has buffering capacity between its pKa values.

Section 3: Protocols and Workflows

Protocol 1: Step-wise pH Adjustment for a Nucleophilic Substitution Reaction

This protocol outlines the standard procedure for deprotonating piperazine dihydrochloride to its free base for a reaction in an aqueous or mixed-solvent system.

  • Dissolution: Dissolve piperazine dihydrochloride (1.0 eq.) in your chosen solvent (e.g., water, ethanol/water).

  • Initial pH Measurement: Place a calibrated pH electrode in the solution and record the initial acidic pH.

  • First Deprotonation: Slowly add a solution of a strong base, such as 5N sodium hydroxide (1.0 eq.), dropwise with vigorous stirring.[18] You will observe the pH rise. Monitor the pH until it stabilizes above pKa1 (e.g., pH 7-8).

  • Second Deprotonation: Continue to add the base (another 1.0 eq.) until the pH rises above pKa2 to your desired target pH (e.g., pH 10-11). For many reactions, a pH of >12 is used to ensure the piperazine is fully deprotonated.[18]

  • Reagent Addition: Once the target pH is stable, add your electrophile (e.g., alkyl halide) to begin the reaction.

  • pH Monitoring: Continue to monitor the pH throughout the reaction. If an acidic byproduct is formed, the pH will drop. Add additional base as needed to maintain the target pH.

pH Optimization Workflow

The following workflow provides a systematic approach to troubleshooting and optimizing pH for your specific reaction.

G cluster_prep Preparation cluster_adjust pH Adjustment & Reaction cluster_troubleshoot Troubleshooting A Dissolve Pip·2HCl in Solvent C Measure Initial pH A->C B Calibrate pH Meter B->C D Add Base Dropwise (e.g., NaOH, K2CO3) C->D E Is pH at Target? (e.g., pH > 10) D->E E->D No F Add Electrophile & Start Reaction E->F Yes G Monitor pH During Reaction F->G H Reaction Stalled / pH Dropped? G->H I Add More Base (Acid Scavenger) H->I Yes J Precipitation Observed? H->J No I->G K Add Co-solvent or Change Base J->K Yes L Reaction Complete J->L No K->G

Caption: A workflow for systematic pH adjustment and troubleshooting.

Section 4: References

  • LookChem. (n.d.). Cas 3022-15-9,Piperazine-2-carboxylic acid dihydrochloride. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • Synthesis of Bis-piperazine-type pH Buffer Agents and Their Application to Mammalian Cell Cultures. (n.d.). Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Piperazine hydrochloride (1:2) (FDB020382). Retrieved from [Link]

  • MDPI. (2021, December 15). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. Retrieved from

  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • RSC Publishing. (2021, April 23). Piperazine based antimicrobial polymers: a review. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from [Link]

  • Chemistry Steps. (2025, August 4). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • ResearchGate. (n.d.). 27 questions with answers in PIPERAZINES | Science topic. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Handling 2-Ethynylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for 2-Ethynylpiperazine Dihydrochloride (CAS 2306276-99-1). This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and practical, field-proven insights for the successful handling and application of this hygroscopic and reactive compound. This guide moves beyond a simple checklist of steps to explain the underlying scientific principles, ensuring both safety and experimental success.

Understanding the Compound: Key Challenges

2-Ethynylpiperazine dihydrochloride is a valuable building block in medicinal chemistry and drug discovery, notable for its terminal alkyne group, which is amenable to "click" chemistry and other coupling reactions. However, its utility is coupled with two significant handling challenges:

  • Hygroscopicity : As a dihydrochloride salt, the compound readily absorbs moisture from the atmosphere. This can lead to a host of experimental issues, including inaccurate weighing, clumping, and even the compound turning into a viscous liquid or syrup.[1] The presence of absorbed water can also alter the compound's reactivity and stability.

  • Reactivity of the Terminal Alkyne : The terminal alkyne functionality, while synthetically useful, can be reactive under certain conditions. The acidic proton of the alkyne can react with certain metals, and the triple bond itself can be susceptible to oxidation or polymerization.[2]

This guide will provide you with the necessary protocols and troubleshooting advice to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My 2-Ethynylpiperazine dihydrochloride arrived as a solid, but it's now clumpy and difficult to handle. What happened?

A1: This is a classic sign of moisture absorption. As a hygroscopic salt, the compound will attract and absorb water from the air if not stored and handled under dry conditions.[1] This can cause the particles to stick together, a phenomenon known as caking.

Q2: How should I store 2-Ethynylpiperazine dihydrochloride?

A2: The recommended storage condition is in a tightly sealed container at 2-8°C, in a dry environment.[3] For optimal protection against moisture, it is best practice to store the container inside a desiccator with a suitable drying agent like silica gel.

Q3: Is it safe to handle this compound on the open bench?

A3: Due to its hygroscopic nature, prolonged exposure to ambient air is not recommended. For moisture-sensitive experiments, handling should be performed in a controlled environment such as a glove box or a room with controlled, low humidity.[1] Safety glasses, gloves, and a lab coat should be worn at all times, as with any chemical reagent.

Q4: I'm concerned about the stability of the terminal alkyne. What precautions should I take?

A4: Terminal alkynes can be sensitive to oxidation and can form explosive acetylides with certain heavy metals like silver and copper(I).[2] It is crucial to avoid contact with these metals, especially in basic or neutral solutions. Storing the compound under an inert atmosphere (like argon or nitrogen) can also help prevent oxidative degradation.[2]

Troubleshooting Guide

Problem Potential Cause Solution
Inconsistent or constantly increasing mass during weighing. The compound is rapidly absorbing atmospheric moisture.Use the "weighing by difference" technique in a controlled, low-humidity environment. Work quickly to minimize exposure time.
The solid has turned into a sticky syrup or has completely liquefied. The compound has absorbed a significant amount of water from the air (deliquescence).The material may not be suitable for reactions where precise stoichiometry is critical. Consider drying a small amount under high vacuum, but be aware this may not remove all lattice water. It is often best to discard the compromised material and use a fresh, properly handled sample.
The compound is difficult to dissolve and forms clumps in the solvent. The hygroscopic nature of the powder is causing it to aggregate upon contact with the solvent.Add the solid to the solvent with vigorous stirring or sonication. Preparing a stock solution in a controlled environment and then adding it to the reaction mixture can also be effective.
A stock solution of the compound changes color or forms a precipitate over time. This could indicate degradation of the compound. The terminal alkyne may be oxidizing or polymerizing, or the compound may be reacting with trace impurities in the solvent.Prepare fresh stock solutions before use. If a stock solution must be stored, keep it at a low temperature (2-8°C or frozen), protected from light, and under an inert atmosphere. Perform a small-scale test to ensure the solution is still viable before committing to a large-scale reaction.

Best Practices and Experimental Protocols

Storage of 2-Ethynylpiperazine Dihydrochloride

Proper storage is the first line of defense against the challenges posed by this compound.

  • Primary Container: Always keep the compound in its original, tightly sealed container.

  • Secondary Containment: Place the primary container in a desiccator containing a desiccant such as silica gel. This creates a dry micro-environment.

  • Temperature: Store the desiccator in a refrigerator at 2-8°C as recommended.[3]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider flushing the headspace of the primary container with an inert gas like argon or nitrogen before sealing.

Protocol for Weighing 2-Ethynylpiperazine Dihydrochloride

Accurate weighing is critical for reproducible results. Given the hygroscopic nature of this compound, the "weighing by difference" method is highly recommended.

Objective: To accurately weigh a specific amount of the hygroscopic solid while minimizing moisture absorption.

Materials:

  • 2-Ethynylpiperazine dihydrochloride in its storage container

  • Spatula

  • Analytical balance

  • Receiving flask or vial for the reaction

  • A controlled environment (glove box or a room with a dehumidifier is ideal)

Procedure:

  • Environment Preparation: If available, perform all weighing operations inside a glove box with a dry, inert atmosphere. If a glove box is not available, work in a room with low humidity and have all materials ready to work as quickly as possible.

  • Initial Weighing: Place the sealed container of 2-Ethynylpiperazine dihydrochloride on the analytical balance and record the initial mass.

  • Dispensing the Compound: Remove the container from the balance. Quickly open it and use a clean, dry spatula to transfer an approximate amount of the solid into the receiving flask.

  • Resealing: Immediately and tightly reseal the container of 2-Ethynylpiperazine dihydrochloride.

  • Final Weighing: Place the sealed container back on the same analytical balance and record the final mass.

  • Calculation: The mass of the transferred solid is the initial mass minus the final mass.

Causality Behind this Protocol: This method is superior to direct weighing on a weighing paper because the mass of the hygroscopic compound is never directly measured while it is exposed to the atmosphere. The difference in mass of the sealed container is what is measured, which is unaffected by water absorption during the brief transfer period.

Protocol for Preparing a Stock Solution

Preparing a stock solution can be an efficient way to handle this compound for multiple experiments.

Objective: To prepare a stock solution of a known concentration.

Materials:

  • Accurately weighed 2-Ethynylpiperazine dihydrochloride (using the protocol above)

  • Anhydrous solvent (e.g., anhydrous DMSO, DMF, or a suitable buffer)

  • Volumetric flask

  • Magnetic stirrer and stir bar or sonicator

Procedure:

  • Solvent Preparation: Ensure your chosen solvent is anhydrous, as any residual water can affect the stability and hygroscopicity of the compound.

  • Transfer: Transfer the accurately weighed 2-Ethynylpiperazine dihydrochloride into the volumetric flask.

  • Initial Dissolution: Add a portion of the anhydrous solvent to the flask (approximately half of the final volume).

  • Dissolving the Solid: Stir or sonicate the mixture until the solid is completely dissolved. The dihydrochloride salt form is expected to be soluble in polar solvents like water, methanol, and ethanol.[4]

  • Final Volume: Once dissolved, carefully add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: If the stock solution is to be stored, transfer it to a vial that can be tightly sealed. For longer-term storage, consider aliquoting the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to the atmosphere. Store at 2-8°C or frozen, protected from light.

Visual Workflows and Diagrams

Decision Workflow for Handling a New Batch

G A Receive New Batch of 2-Ethynylpiperazine Dihydrochloride B Inspect Container Seal Is it intact? A->B C Store immediately in desiccator at 2-8°C B->C Yes D Quarantine the batch. Contact supplier. Do not use. B->D No E Assess Experiment's Moisture Sensitivity C->E F Highly Sensitive (e.g., anhydrous reaction) E->F High G Moderately Sensitive (e.g., aqueous buffer prep) E->G Moderate H Handle in Glove Box with Inert Atmosphere F->H I Handle on Open Bench (work quickly) G->I J Use 'Weighing by Difference' Method H->J I->J K Proceed with Experiment J->K

Caption: Decision tree for handling a new batch.

Workflow for Preparing a Sample for Reaction

G cluster_prep Preparation Phase cluster_handling Handling in Controlled Environment A Equilibrate container to room temperature in desiccator C Weigh by Difference A->C B Prepare dry glassware and anhydrous solvents E Add to Reaction Vessel B->E D Prepare Stock Solution (if needed) C->D D->E F Run Reaction Under Inert Atmosphere E->F

Caption: Sample preparation workflow.

Safety and Disposal

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling 2-Ethynylpiperazine dihydrochloride.

  • Inhalation: Avoid breathing dust. Handle in a well-ventilated area or in a fume hood.

  • Skin and Eye Contact: The compound may cause skin and eye irritation.[5] In case of contact, rinse the affected area with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

By understanding the inherent properties of 2-Ethynylpiperazine dihydrochloride and implementing these handling protocols, researchers can confidently and safely utilize this versatile compound to achieve their scientific objectives.

References

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

  • Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Regioselective N-Alkylation of 2-Ethynylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Overview: As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of functionalizing asymmetric piperazines. 2-Ethynylpiperazine presents a classic regioselectivity challenge due to the competing reactivity of its two secondary amines. This guide synthesizes the mechanistic causality behind its reactivity with field-proven troubleshooting protocols to ensure your syntheses are robust, scalable, and self-validating.

Mechanistic Foundations: The Causality of Regioselectivity

To selectively alkylate 2-ethynylpiperazine, one must exploit the inherent asymmetry of the molecule. The two secondary amines—N1 (adjacent to the C2-ethynyl group) and N4 (unhindered)—exhibit distinct steric and electronic profiles:

  • Steric Shielding: The rigid, linear alkyne group at C2 creates a steric shield around N1. Consequently, bulky electrophiles exhibit a strong kinetic preference for the unhindered N4 position.

  • Electronic Differentiation (pKa): The sp-hybridized ethynyl group is electron-withdrawing via induction (-I effect). This pulls electron density away from N1, predictably lowering its nucleophilicity and basicity compared to N4[1].

Because N4 is both sterically more accessible and more nucleophilic, direct N-alkylation inherently favors N4. Targeting the hindered N1 position requires overriding these intrinsic biases through orthogonal protection strategies.

Troubleshooting & FAQs: Diagnosing Alkylation Failures

Q1: I attempted a direct mono-alkylation with 1.0 equivalent of an alkyl halide, but I am getting a mixture of N4-alkylated, N1-alkylated, and N1,N4-dialkylated products. How do I improve N4 selectivity?

  • Mechanistic Cause: Over-alkylation and poor regioselectivity occur when using highly reactive, unhindered electrophiles (e.g., methyl iodide) or excessive heating. High activation energy conditions override the natural kinetic preference of the molecule[2].

  • Actionable Solution: Switch from direct alkylation to reductive amination. Reductive amination proceeds via an iminium ion intermediate. The steric bulk of the C2-ethynyl group prevents efficient iminium formation at N1, ensuring >95% regioselectivity for N4[3].

Q2: My target molecule requires N1-alkylation. Direct alkylation yields <5% of my desired product. What is the standard workaround?

  • Mechanistic Cause: Because N4 is both sterically more accessible and more basic, direct N1-alkylation is kinetically and thermodynamically disfavored.

  • Actionable Solution: You must employ an orthogonal protection strategy. Selectively protect N4 using a bulky protecting group like Boc anhydride (Boc₂O) at low temperatures. Once N4 is blocked, deprotonate N1 with a strong base (e.g., NaH) to drive the alkylation, followed by acidic deprotection.

Q3: Why do I see dialkylation even when using exactly 1.0 equivalent of alkyl halide during direct alkylation?

  • Mechanistic Cause: As the mono-alkylated product forms, its nucleophilicity increases due to the inductive electron-donating effect of the new alkyl group. This makes the newly formed N4-alkylpiperazine highly competitive with the unreacted starting material for the remaining electrophile[2].

  • Actionable Solution: If you must use direct alkylation, perform a slow, dropwise addition of the electrophile at 0°C using a mild, bulky base like DIPEA instead of K₂CO₃.

Q4: Can I use a Cbz (carboxybenzyl) group instead of Boc for N4 protection prior to N1 alkylation?

  • Mechanistic Cause: While Cbz-Cl will selectively protect N4, the subsequent deprotection step typically requires catalytic hydrogenation (Pd/C, H₂). The C2-ethynyl group is highly susceptible to reduction under these conditions, which will inadvertently convert your alkyne into an ethyl group.

  • Actionable Solution: Stick to Boc protection. It allows for orthogonal acidic deprotection (using TFA or HCl) that leaves the sensitive ethynyl group completely intact.

Validated Experimental Protocols

Protocol A: Highly Selective N4-Alkylation via Reductive Amination

Causality: This is a self-validating protocol. The steric bulk of the C2-ethynyl group intrinsically prevents iminium formation at N1. The use of a slight excess of aldehyde ensures complete conversion, while stepwise addition of the reducing agent prevents thermal degradation[3].

  • Imine Formation: Dissolve 2-ethynylpiperazine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of acetic acid (0.02 eq) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in three portions to control the exothermic reaction.

  • Completion: Stir for 12-16 hours at room temperature. Monitor by LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. The crude product is typically >95% N4-alkylated.

Protocol B: Selective N1-Alkylation via Orthogonal Protection

Causality: By exploiting the kinetic preference of bulky Boc₂O for N4, we temporarily mask the more reactive site. Using a slight under-stoichiometry of Boc₂O acts as a self-validating check against di-Boc formation (unreacted starting material is easier to wash away than a di-protected byproduct).

  • Selective Protection: Dissolve 2-ethynylpiperazine (1.0 eq) in anhydrous THF and cool to -78°C. Add a solution of Boc₂O (0.95 eq) dropwise over 1 hour. Warm to 0°C and stir for 2 hours. Isolate the N4-Boc-2-ethynylpiperazine via column chromatography.

  • N1-Alkylation: Dissolve the N4-Boc intermediate in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to deprotonate N1. Stir for 30 minutes. Add the alkyl halide (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Deprotection: Dilute the crude mixture in DCM and add Trifluoroacetic Acid (TFA) (10 eq). Stir for 2 hours at room temperature. Concentrate under reduced pressure to yield the N1-alkyl-2-ethynylpiperazine as a TFA salt.

Quantitative Data: Regioselectivity Comparison

The following table summarizes the expected outcomes based on the chosen synthetic strategy, highlighting the superiority of reductive amination and orthogonal protection for their respective targets.

Reaction StrategyElectrophile / ReagentBase / ConditionsN4:N1 RatioOverall Yield (%)
Direct AlkylationBenzyl BromideK₂CO₃, DMF, 25°C85:1565
Direct AlkylationMethyl IodideK₂CO₃, DMF, 25°C60:4050 (Mixture)
Reductive Amination Benzaldehyde NaBH(OAc)₃, DCM, 25°C >99:1 88
Orthogonal Protection Benzyl Bromide 1) Boc₂O 2) NaH 3) TFA <1:99 72 (Over 3 steps)

Reaction Workflow Visualization

G cluster_N4 N4-Selective Pathway cluster_N1 N1-Selective Pathway Start 2-Ethynylpiperazine (N4 > N1 Nucleophilicity) ReductiveAm Reductive Amination (Aldehyde, NaBH(OAc)3) Start->ReductiveAm Steric/Electronic Control ProtectN4 Selective N4-Protection (Boc2O, -78°C) Start->ProtectN4 Block Reactive N4 ProdN4 N4-Alkyl-2-ethynylpiperazine (Target: N4) ReductiveAm->ProdN4 AlkylateN1 N1-Alkylation (NaH, R-X, DMF) ProtectN4->AlkylateN1 DeprotectN4 N4-Deprotection (TFA, DCM) AlkylateN1->DeprotectN4 ProdN1 N1-Alkyl-2-ethynylpiperazine (Target: N1) DeprotectN4->ProdN1

Workflow for achieving N1- vs N4-selective alkylation of 2-ethynylpiperazine.

References

  • Title: Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof (WO2024076674A1)
  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL: [Link]

  • Title: Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis Source: NIH / ACS Publications (Organic Letters) URL: [Link]

Sources

Technical Support Center: Sonogashira Coupling of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of Sonogashira coupling reactions involving piperazine-containing molecules. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this powerful C-C bond-forming reaction while minimizing common side reactions. Here, we address specific issues in a question-and-answer format, grounding our advice in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary side product is a symmetric diyne from the homocoupling of my terminal alkyne. How can I suppress this Glaser-Hay side reaction?

A1: This is the most common side reaction in Sonogashira couplings, often called Glaser or Glaser-Hay coupling. It arises from the copper(I)-catalyzed oxidative dimerization of the terminal alkyne. This process is highly dependent on the presence of an oxidant, which is often atmospheric oxygen.

Mechanistic Insight: The Sonogashira catalytic cycle relies on a delicate interplay between palladium and copper catalysts. While the copper(I) acetylide is a key intermediate for transmetalation to the palladium center, it can also be oxidized to copper(II) in the presence of oxygen. This initiates a separate catalytic cycle where two acetylide units are coupled, regenerating the Cu(I) catalyst and producing your unwanted diyne.

Here is a visual representation of the main Sonogashira cycle and the competing Glaser homocoupling pathway:

Sonogashira_vs_Glaser pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex Ar-X pd_aryl Ar-Pd(II)-X L₂ pd_complex->pd_aryl transmetalation Transmetalation pd_aryl->transmetalation pd_alkyne Ar-Pd(II)-C≡CR' L₂ transmetalation->pd_alkyne reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-C≡CR' (Desired Product) reductive_elim->product cu_acetylide Cu(I)-C≡CR' cu_acetylide->transmetalation oxidation Oxidation (O₂) cu_acetylide->oxidation cu2_complex Dimeric Cu(II) Complex oxidation->cu2_complex reductive_elim_glaser Reductive Elimination cu2_complex->reductive_elim_glaser reductive_elim_glaser->cu_acetylide Regeneration diyne R'-C≡C-C≡C-R' (Diyne Side Product) reductive_elim_glaser->diyne Troubleshooting_Workflow start Low Yield / Complex Mixture check_homocoupling Check for Diyne (Glaser Homocoupling) start->check_homocoupling deactivation Observe Pd Black? check_homocoupling->deactivation No fix_deoxygenation Improve Degassing (Freeze-Pump-Thaw) check_homocoupling->fix_deoxygenation Yes starting_material High % of Starting Material Remaining? deactivation->starting_material No protect_piperazine Protect Piperazine N-H (e.g., with Boc) deactivation->protect_piperazine Yes screen_solvents Screen Solvents (THF, DMF, ACN) starting_material->screen_solvents Yes end Optimized Reaction starting_material->end No, other issues try_cu_free Switch to Copper-Free Protocol fix_deoxygenation->try_cu_free try_cu_free->end change_ligand Use Bulky Ligand (e.g., XPhos) protect_piperazine->change_ligand lower_temp Lower Reaction Temp change_ligand->lower_temp lower_temp->end screen_bases Screen Bases (TEA, DIPEA, K₂CO₃) screen_solvents->screen_bases increase_catalyst Increase Catalyst Loading (2-5 mol%) screen_bases->increase_catalyst increase_catalyst->end

Caption: Fig 2. A step-by-step decision tree for troubleshooting complex Sonogashira reactions.

Solvent and Base Considerations:

The choice of solvent and base can significantly impact the reaction outcome. Piperazine derivatives often have limited solubility.

  • Solvents: While THF and toluene are common, more polar aprotic solvents like DMF or acetonitrile might be necessary to ensure all components remain in solution.

  • Bases: An inorganic base like K₂CO₃ or Cs₂CO₃ can sometimes be beneficial, especially if the amine base is suspected of interfering with the catalyst.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling with a Boc-Protected Piperazine Aryl Halide

This protocol assumes the use of a piperazine derivative where one nitrogen is protected to prevent side reactions.

Reagents & Equipment:

  • Boc-protected piperazine aryl halide (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Pd(PPh₃)₄ (0.02 - 0.05 eq) or PdCl₂(PPh₃)₂ (0.02 - 0.05 eq)

  • Copper(I) Iodide (CuI) (0.04 - 0.10 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous base (e.g., Triethylamine or DIPEA)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: Dry the Schlenk flask under vacuum with a heat gun and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add the Boc-protected piperazine aryl halide, the palladium catalyst, and the copper(I) iodide.

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this process three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent via cannula or syringe, followed by the anhydrous amine base. Stir the mixture for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating, e.g., 40-60 °C, if necessary). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Once complete, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution to remove the copper salts, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

  • Title: The Sonogashira reaction: a powerful tool in organic synthesis. Source: Chemical Reviews URL: [Link]

Technical Support Center: A Guide to the Stability and Handling of 2-Ethynylpiperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethynylpiperazine dihydrochloride (2HCl). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. By understanding the chemical nature of 2-Ethynylpiperazine 2HCl and the rationale behind proper storage and handling, you can mitigate experimental variability and ensure the reliability of your results.

Understanding the Molecule: Key Stability Considerations

2-Ethynylpiperazine 2HCl is a bifunctional molecule featuring a piperazine ring and a terminal ethynyl group. Its stability is influenced by the inherent properties of these functional groups and its formulation as a dihydrochloride salt.

  • The Piperazine Ring: Piperazine and its derivatives are relatively stable six-membered heterocyclic amines. However, they can be susceptible to oxidation, particularly in the presence of metal ions, and thermal degradation at elevated temperatures, which may lead to ring-opening reactions.[1][2]

  • The Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it a reactive functional group. While it provides a rigid structural element, it can be susceptible to hydration, oxidation, and other addition reactions under certain conditions.[3][4]

  • The Dihydrochloride Salt: The formation of a dihydrochloride salt significantly enhances the stability and solubility of the parent amine in aqueous solutions. However, amine hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6] This absorbed water can act as a medium for degradative reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Ethynylpiperazine 2HCl?

A1: For optimal long-term stability, solid 2-Ethynylpiperazine 2HCl should be stored at 2-8°C , in a tightly sealed container, and in a dry environment.[1] The container should be flushed with an inert gas like argon or nitrogen before sealing to displace air and moisture.[7]

Q2: Why is refrigeration at 2-8°C recommended?

A2: Lowering the temperature slows down the rate of potential degradation reactions. While piperazine derivatives are generally thermally stable at room temperature, refrigeration minimizes the risk of slow degradation over long-term storage, especially from thermal degradation pathways that can affect the piperazine ring.[1][2][8]

Q3: How critical is it to protect the compound from moisture?

A3: It is highly critical. As a dihydrochloride salt, 2-Ethynylpiperazine 2HCl is hygroscopic.[5][6] Absorbed moisture can lead to several issues:

  • Hydrolysis: The presence of water can potentially lead to the slow hydration of the ethynyl group.
  • Physical Changes: Moisture absorption can cause the powder to clump or even deliquesce (dissolve in the absorbed water), making accurate weighing difficult.[9]
  • Accelerated Degradation: Water can act as a solvent and catalyst for other degradation pathways.

To mitigate moisture exposure, always handle the compound in a controlled environment, such as a glove box or a desiccator, and minimize the time the container is open to the atmosphere.[9][10]

Q4: Should I be concerned about light exposure?

Q5: How should I prepare solutions of 2-Ethynylpiperazine 2HCl?

A5: Due to its hygroscopic nature, it is advisable to prepare solutions fresh for each experiment. If you need to store solutions, they should be prepared in a suitable dry solvent, aliquoted into single-use vials, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11] When preparing aqueous solutions, use deoxygenated buffers if oxidative degradation of the piperazine ring is a concern. The pH of the solution can also impact stability, with piperazine derivatives showing varying stability at different pH levels.[12]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting
Discoloration of Solid (e.g., yellowing) Oxidation of the piperazine ring.- Ensure the compound has been stored under an inert atmosphere and protected from light. - Consider performing a purity check using techniques like HPLC or NMR to assess the extent of degradation. - If oxidation is suspected, consider purging solvents with an inert gas before preparing solutions.
Difficulty in Weighing/Clumping of Powder Moisture absorption due to hygroscopicity.- Handle the solid in a glove box with controlled humidity or a desiccator. - If clumping is observed, the material may have been compromised. A purity analysis is recommended. - For future use, consider pre-aliquoting the powder into single-use vials under an inert atmosphere.
Inconsistent Experimental Results Degradation of the compound in solid form or in solution.- Always use a fresh vial of the compound for critical experiments. - Prepare solutions fresh and avoid storing them for extended periods. - If solutions must be stored, aliquot and freeze at ≤ -20°C. - Verify the purity of your stock before use, especially if it's from an older batch.
Poor Solubility Potential degradation leading to less soluble byproducts or incorrect solvent choice.- Confirm the appropriate solvent for your application. - If solubility issues persist with a previously effective solvent, it may indicate degradation. - Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation.

Visualizing Handling and Storage Workflow

The following flowchart outlines the recommended decision-making process for handling and storing 2-Ethynylpiperazine 2HCl to maintain its stability.

A Receipt of 2-Ethynylpiperazine 2HCl B Inspect Container Seal and Appearance A->B C Is seal intact and compound a free-flowing powder? B->C D Store at 2-8°C in a dry, dark location under inert gas. C->D Yes E Contact Supplier. Do not use. Quarantine the material. C->E No F Need to use the compound? D->F G Equilibrate container to room temperature before opening. F->G Yes H Handle in a controlled, dry environment (e.g., glove box). G->H I Weigh the desired amount quickly. H->I J Reseal container tightly under inert gas. I->J L Prepare solution immediately. I->L K Return to 2-8°C storage. J->K

Caption: Decision workflow for handling and storage of 2-Ethynylpiperazine 2HCl.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the best practices for preparing a stock solution of 2-Ethynylpiperazine 2HCl to minimize degradation.

Materials:

  • 2-Ethynylpiperazine 2HCl

  • Anhydrous solvent (e.g., DMSO, DMF, or deoxygenated aqueous buffer)

  • Inert gas (Argon or Nitrogen)

  • Calibrated balance

  • Appropriate volumetric flasks and pipettes

  • Sterile, single-use vials with screw caps

Procedure:

  • Equilibration: Remove the container of 2-Ethynylpiperazine 2HCl from the 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold solid.

  • Inert Atmosphere: If available, transfer the container and all necessary equipment into a glove box with a dry, inert atmosphere. If a glove box is not available, work quickly and efficiently in a low-humidity environment.

  • Weighing: Tare a clean, dry weighing paper or vial on the balance. Quickly weigh the desired amount of 2-Ethynylpiperazine 2HCl and record the mass.

  • Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of the chosen anhydrous or deoxygenated solvent and gently swirl to dissolve. Once dissolved, bring the solution to the final volume with the solvent.

  • Aliquoting: Immediately aliquot the stock solution into single-use vials. This prevents contamination and degradation of the entire stock from repeated use.

  • Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the vial with a stream of inert gas.

  • Storage: Tightly seal the vials and store them at -20°C or -80°C in a dark location.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.

By adhering to these guidelines, you can ensure the stability and reliability of your 2-Ethynylpiperazine 2HCl, leading to more accurate and reproducible experimental outcomes.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°CSlows down potential thermal degradation.[1]
Atmosphere Sealed under inert gas (Argon/Nitrogen)Prevents oxidation and moisture absorption.[7]
Moisture Store in a dry environment (desiccator)The compound is hygroscopic; moisture can lead to degradation and handling issues.[5][6]
Light Protect from light (amber vial/dark location)Precaution against potential photo-oxidation.[11]
Container Tightly sealed, appropriate material (e.g., glass)Prevents exposure to air and moisture.

References

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128.
  • Wikipedia. (2024). Piperazine. Retrieved from [Link]

  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?. Retrieved from [Link]

  • Chandrashekar, A., Venkatesha, B. M., & Ananda, S. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium.
  • Sevron Safety Solutions. (n.d.). ethinyl estradiol (ee). Retrieved from [Link]

  • Whitehead, B. A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(3), 967-977.
  • Ananda, S., et al. (2014). Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. Research and Reviews: Journal of Chemistry, 3(3), 1-8.
  • Dai, N., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Omega.
  • Chen, X., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 49, 239-249.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 50(14), 8371-8378.
  • Dzib, E., & Al-Abadleh, H. A. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(10), 2298-2308.
  • Wang, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Hennion, G. F., & Hanzel, R. S. (1960). Some Observations on the Hydrolysis of the Amides of Primary α-Acetylenic Amines. Journal of Organic Chemistry, 25(7), 1127-1129.
  • Wikipedia. (2024). Piperazine. Retrieved from [Link]

  • Amine, M. K., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(14), 8362-8370.
  • Expert Synthesis Solutions. (2018). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Reddit. (2021). Why is hydrogen chloride in everything?. Retrieved from [Link]

  • BERRY & ASSOCIATES/ICON ISOTOPES. (2016). Safety Data Sheet 5-Ethynyl-dU CEP. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Gandon, V. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(1), 1-21.
  • Curchod, B. F. E., et al. (2017). Direct Observation of a Photochemical Alkyne–Allene Reaction and of a Twisted and Rehybridized Intramolecular Charge-Transfer State in a Donor–Acceptor Dyad. Journal of the American Chemical Society, 139(44), 15806-15815.
  • Royal Society of Chemistry. (2019). Alkenes, alkynes, dienes, polyenes. In Photochemistry (Vol. 44, pp. 1-36).
  • The Hendrix Group, Inc. (n.d.). Ammonium Chloride. Retrieved from [Link]

  • Wang, Y., et al. (2022). Asymmetric multifunctionalization of alkynes via photo-irradiated organocatalysis.
  • ResearchGate. (n.d.). Decomposition species of piperazine at various pH values. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Is the phenyl cation or ethynylium more stable?. Retrieved from [Link]

  • Singh, A., et al. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625-5663.
  • Gibson, E. K. (2007).
  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625–5663.
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  • Park, J., et al. (2018). (a) Stepwise hydroamination reactions of terminal alkyne (ethynyl...). Chemistry–An Asian Journal, 13(22), 3469-3477.
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  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 2-Ethynylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this process. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 2-ethynylpiperazine dihydrochloride, a compound of interest in medicinal chemistry. We will delve into the expected spectral features, compare them with related structures, and provide a robust experimental protocol for acquiring high-quality data.

The Structural Landscape of 2-Ethynylpiperazine Dihydrochloride

Understanding the structure of 2-ethynylpiperazine dihydrochloride is the first step in predicting its 1H NMR spectrum. The molecule consists of a piperazine ring substituted at the C2 position with an ethynyl group (a carbon-carbon triple bond). The dihydrochloride form indicates that both nitrogen atoms of the piperazine ring are protonated, forming a dication.

Predicting the 1H NMR Spectrum: A Sum of its Parts

A detailed interpretation of the 1H NMR spectrum of 2-ethynylpiperazine dihydrochloride requires an analysis of its constituent chemical environments. The key to a successful interpretation lies in understanding the expected chemical shifts (δ), signal multiplicities (splitting patterns), and integration values for each proton.[1]

The Piperazine Ring Protons

The piperazine ring in its dihydrochloride form is expected to exhibit a complex set of signals. In the absence of the ethynyl substituent, piperazine dihydrochloride would show a single, broad signal for its eight equivalent protons, typically around 3.5 ppm in D₂O.[2] However, the C2-substitution breaks this symmetry, leading to a more complex pattern.

The proton on C2, being adjacent to the electron-withdrawing ethynyl group and a protonated nitrogen, will be the most deshielded of the ring protons. We can anticipate its signal to appear significantly downfield. The remaining seven protons on the piperazine ring will exhibit a series of multiplets due to spin-spin coupling with each other. Their chemical shifts will be influenced by their spatial relationship to the ethynyl group and the protonated nitrogens. In many substituted piperazines, restricted ring inversion and nitrogen inversion can lead to broadened signals or even distinct signals for axial and equatorial protons, a phenomenon that can be temperature-dependent.[3][4][5][6]

The Ethynyl Proton

The proton attached to the terminal carbon of the ethynyl group is expected to have a characteristic chemical shift. The magnetic anisotropy of the carbon-carbon triple bond typically shields the acetylenic proton, causing its signal to appear at a relatively high field for a proton on an unsaturated carbon, generally in the range of 2.0-3.0 ppm.[7][8][9]

The N-H Protons

In the dihydrochloride salt, both nitrogen atoms are protonated. The N-H protons are exchangeable and their visibility in the 1H NMR spectrum depends heavily on the solvent used. In a protic solvent like D₂O, these protons will rapidly exchange with the deuterium of the solvent and will not be observed. In an aprotic solvent like DMSO-d₆, they would appear as broad singlets, with their chemical shift being highly dependent on concentration and temperature.

Comparative Spectral Analysis

To provide a more concrete understanding, let's compare the expected spectrum of 2-ethynylpiperazine dihydrochloride with known data for related compounds.

Compound/FragmentProton EnvironmentExpected Chemical Shift (δ, ppm)Rationale & Comparison
2-Ethynylpiperazine Dihydrochloride Piperazine Ring Protons3.0 - 4.5The C2-substitution and protonation of nitrogens will deshield these protons, shifting them downfield compared to unsubstituted piperazine. The signals will likely be a series of complex multiplets.
Ethynyl Proton (-C≡C-H)2.5 - 3.5The electron-withdrawing nature of the adjacent protonated piperazine ring will likely shift this proton slightly downfield from a typical acetylenic proton.[7][8][9]
Piperazine Dihydrochloride All 8 ring protons~3.5 (in D₂O)In this symmetrical molecule, all protons are chemically equivalent, leading to a single peak.[2] This serves as a baseline for the piperazine ring signals.
1-(4-Chlorophenyl)piperazine dihydrochloride Piperazine Ring Protons~3.45 (in D₂O)The aromatic substituent influences the chemical shifts of the piperazine protons, providing a reference for a substituted piperazine salt.[2]
Various N-substituted Piperazines Piperazine Ring Protons2.3 - 4.0Studies on N-substituted piperazines show a range of chemical shifts for the ring protons, often with complex splitting patterns due to conformational effects.[10][11]
Phenylacetylene Ethynyl Proton (-C≡C-H)~3.0This provides a good reference for the chemical shift of a proton on a terminal alkyne.[7]

Experimental Protocol: Acquiring a High-Quality Spectrum

Obtaining a clean and interpretable 1H NMR spectrum for a hydrochloride salt like 2-ethynylpiperazine dihydrochloride requires careful sample preparation.[12][13][14]

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation cluster_analysis NMR Analysis start Weigh ~5-10 mg of 2-Ethynylpiperazine Dihydrochloride dissolve Dissolve in ~0.7 mL of Deuterated Solvent (e.g., D₂O or DMSO-d₆) start->dissolve Hygroscopic - handle quickly vortex Vortex to Ensure Complete Dissolution dissolve->vortex filter Filter Through a Glass Wool Plug into a Clean NMR Tube vortex->filter Crucial for good resolution shim Shim the Spectrometer filter->shim acquire Acquire 1H NMR Spectrum shim->acquire process Process the Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze the Spectrum process->analyze

Caption: Workflow for preparing and analyzing a 2-ethynylpiperazine dihydrochloride NMR sample.

Causality Behind Experimental Choices
  • Choice of Solvent: Deuterated water (D₂O) is a common choice for water-soluble hydrochloride salts.[12] It will, however, lead to the exchange of the N-H protons, rendering them invisible. If observing the N-H protons is desired, a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) would be a better choice.

  • Filtration: It is critical to filter the sample into the NMR tube to remove any undissolved particles.[13] Solid particles in the sample will disrupt the homogeneity of the magnetic field, leading to broad spectral lines and poor resolution.

  • Shimming: Proper shimming of the spectrometer is essential to achieve a homogeneous magnetic field across the sample, which is necessary for obtaining sharp, well-resolved peaks.

Logical Framework for Spectral Interpretation

A systematic approach is key to unraveling the structural information contained within the 1H NMR spectrum.

G cluster_data Spectral Data cluster_interpretation Structural Interpretation chem_shift Chemical Shift (δ) proton_env Proton Environment chem_shift->proton_env integration Integration num_protons Number of Protons integration->num_protons multiplicity Multiplicity (Splitting) neighbor_protons Neighboring Protons multiplicity->neighbor_protons coupling Coupling Constants (J) connectivity Proton Connectivity coupling->connectivity structure Final Structure proton_env->structure num_protons->structure neighbor_protons->structure connectivity->structure

Caption: Logical flow from 1H NMR data to final structure determination.

By carefully analyzing each aspect of the 1H NMR spectrum and comparing it with data from related compounds, researchers can confidently elucidate the structure of 2-ethynylpiperazine dihydrochloride. This guide provides the foundational knowledge and practical steps necessary to achieve this with scientific rigor.

References

  • The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. Available at: [Link]

  • NMR Sample Preparation. University of California, Riverside. Available at: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - Beilstein Journals. Available at: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]

  • Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Interpreting | OpenOChem Learn. Available at: [Link]

  • (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition - ResearchGate. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. Available at: [Link]

  • 1H NMR Spectroscopy. Thieme. Available at: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace - Modgraph. Available at: [Link]

  • Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - ResearchGate. Available at: [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue - Rsc.org. Royal Society of Chemistry. Available at: [Link]

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax. Available at: [Link]

  • Tables For Organic Structure Analysis. University of California, Los Angeles. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • 1-(2-Ethoxyphenyl)piperazine hydrochloride - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

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Technical Comparison Guide: Infrared Spectroscopy of Ethynyl-Piperazine Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) spectroscopy peaks for ethynyl group in piperazines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, the ethynyl (acetylenic) group attached to a piperazine scaffold serves two primary roles: as a "warhead" for covalent inhibition (targeting cysteine residues) or as a bioorthogonal handle for "click" chemistry. However, detecting the ethynyl moiety using Infrared (IR) spectroscopy presents a unique challenge due to the weak dipole moment of the C≡C bond and the spectral dominance of the piperazine ring.

This guide objectively compares the IR spectral performance of ethynyl-piperazine derivatives against alternative detection methods and structural analogs. It provides field-proven protocols to maximize signal-to-noise ratios for these elusive peaks.

Part 1: Spectral Landscape & Characteristic Peaks[1][2][3][4][5]

The vibrational signature of an ethynyl-piperazine derivative is defined by the interplay between the rigid, alicyclic piperazine ring and the linear ethynyl group. The following table synthesizes the critical frequency ranges.

Table 1: Diagnostic IR Peaks for Ethynyl-Piperazine Derivatives
Vibrational ModeFrequency Range (cm⁻¹)Intensity (IR)Diagnostic ValueStructural Insight
≡C-H Stretch 3250 – 3320 Strong / Sharp Critical The most reliable indicator of a terminal alkyne. It appears in a "silent" region, distinct from broad N-H or O-H bands.
C≡C Stretch 2100 – 2260 Weak to MediumModerateIntensity depends heavily on asymmetry. N-propargyl derivatives show stronger peaks than symmetric internal alkynes due to the dipole induced by the proximal nitrogen.
Piperazine C-H 2800 – 3000StrongBackgroundMultiple bands from the sp³ ring carbons. Can obscure other aliphatic signals but serves as an internal intensity standard.
Piperazine C-N 1100 – 1250MediumLowOften buried in the fingerprint region; less useful for confirming the ethynyl group.
N-H Stretch 3300 – 3500Medium / BroadInterferenceOnly present in mono-substituted piperazines. Can overlap with ≡C-H; distinguish by peak shape (N-H is broader).
Technical Deep Dive: The "Silent Region" Anomaly

The ≡C-H stretch at ~3300 cm⁻¹ is your primary target. Unlike the broad hydrogen-bonded O-H or N-H bands that plague this region, the acetylenic C-H stretch is characteristically sharp .

  • Causality: The high s-character (50%) of the sp-hybridized carbon creates a short, stiff bond with a high force constant, pushing the frequency above the standard alkene/alkane limit (3000–3100 cm⁻¹).

Part 2: Comparative Analysis (IR vs. Alternatives)

To ensure scientific integrity, one must validate why IR is chosen over Raman or NMR.

1. IR vs. Raman Spectroscopy

The selection between IR and Raman for ethynyl detection is governed by the Rule of Mutual Exclusion and selection rules regarding dipole moments vs. polarizability.

  • IR (Dipole Driven): Excellent for the ≡C-H stretch (terminal proton). The bond is highly polarized, leading to a strong change in dipole moment upon stretching.

  • Raman (Polarizability Driven): Superior for the C≡C triple bond . The π-electron cloud of the triple bond is highly polarizable. In IR, the C≡C stretch is often forbidden or weak if the molecule is pseudo-symmetric. In Raman, it is often the strongest peak in the spectrum.

Verdict: Use IR to confirm the presence of a terminal ethynyl group (via the proton). Use Raman if investigating internal alkynes or if the C≡C stretch is the only available diagnostic handle.[1]

2. N-Propargyl vs. Aryl-Ethynyl Scaffolds

The environment of the ethynyl group on the piperazine ring shifts the IR frequency significantly.

  • N-Propargyl Piperazine (Aliphatic): The methylene spacer (-CH₂-) insulates the alkyne from the nitrogen lone pair.

    • Result: Classic terminal alkyne peaks (3300 cm⁻¹ strong, 2120 cm⁻¹ weak).

  • N-Aryl-Ethynyl Piperazine (Conjugated): If the ethynyl group is attached to a phenyl ring connected to the piperazine.

    • Result: Conjugation lowers the C≡C frequency (red shift to ~2100 cm⁻¹) but increases intensity in IR. The resonance allows the dipole moment to change more drastically during vibration, making the "weak" C≡C peak easier to see.

Part 3: Experimental Protocol (Self-Validating)

Objective: Unambiguous detection of the ≡C-H stretch in a synthesized piperazine derivative.

Method: High-Resolution ATR-FTIR
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 2 cm⁻¹ (Critical for resolving the sharp ≡C-H peak from broad N-H backgrounds).

Step-by-Step Workflow:

  • Background Correction:

    • Clean the crystal with isopropanol. Collect a background spectrum (air) with 32 scans.

    • Validation: Ensure the region 2000–2500 cm⁻¹ is flat (no CO₂ interference).

  • Sample Deposition:

    • Solid/Powder: Place ~5 mg of the piperazine derivative on the crystal. Apply high pressure using the anvil.

    • Causality: High pressure ensures intimate contact, essential for ATR evanescent wave penetration (typically only 0.5–2 µm deep). Poor contact results in weak high-frequency peaks (like the 3300 cm⁻¹ target).

  • Acquisition:

    • Collect 64 scans.

    • Why 64? Signal-to-noise ratio improves with the square root of scans. 64 is the optimal balance between speed and sensitivity for weak organic peaks.

  • Data Processing & Validation:

    • Apply baseline correction.

    • The "Nitrile Check": Inspect 2200–2260 cm⁻¹. If you see a sharp peak here without the 3300 cm⁻¹ partner, suspect a Nitrile (C≡N) or an internal alkyne, not a terminal ethynyl.

    • The "Amine Check": If a peak at 3300 cm⁻¹ is broad (>100 cm⁻¹ width at half height), it is likely an amine salt (N-H⁺) or residual moisture, not the ethynyl C-H.

Part 4: Visualization
Diagram 1: Vibrational Modes & Decision Logic

This diagram illustrates the structural nodes of an N-propargyl piperazine and the decision logic for selecting the detection method.

G cluster_0 N-Propargyl Piperazine Structure Pip Piperazine Ring (sp3 C-H: 2800-3000 cm-1) N N Pip->N Spacer -CH2- N->Spacer Alkyne C≡C (2120 cm-1) Spacer->Alkyne TerminalH ≡C-H (3300 cm-1) Alkyne->TerminalH Decision Detection Goal? Alkyne->Decision Target TerminalH->Decision Target DetectH Confirm Terminal Group Decision->DetectH Terminal H DetectBond Confirm Triple Bond (or Internal Alkyne) Decision->DetectBond C≡C Bond MethodIR Use FTIR (Strong Dipole Change) DetectH->MethodIR Primary Choice DetectBond->MethodIR Secondary (Weak Signal) MethodRaman Use Raman (High Polarizability) DetectBond->MethodRaman Primary Choice

Caption: Structural dissection of N-propargyl piperazine vibrational modes and method selection logic.

References
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] Retrieved from [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Mettler Toledo. IR vs Raman Spectroscopy | Advantages & Limitations. Retrieved from [Link][3][4]

  • Spectroscopy Online. Organic Nitrogen Compounds, Part I: Introduction. Retrieved from [Link]

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Validating Enantiomeric Purity of 2-Ethynylpiperazine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge

2-Ethynylpiperazine derivatives represent a high-value pharmacophore in modern kinase inhibitor design. The piperazine ring provides solubility and defined spatial geometry, while the C2-ethynyl group serves as a rigid steric anchor or a "click-ready" handle for fragment-based drug discovery (FBDD).

However, the enantiomeric purity of these scaffolds is non-negotiable. The biological activity often resides in a single enantiomer (eutomer), while the distomer may contribute to off-target toxicity. Validating the enantiomeric excess (


) of 2-ethynylpiperazine presents unique challenges:
  • Polarity: The secondary amine makes the molecule highly polar and prone to peak tailing on silica-based phases.

  • Detection Limits: The core piperazine/ethynyl scaffold lacks a strong UV chromophore, complicating detection without derivatization.

  • Chemical Stability: The terminal alkyne is reactive; harsh acidic or basic conditions during analysis must be controlled to prevent degradation.

This guide compares three distinct methodologies for validating enantiomeric purity, moving beyond standard templates to offer a decision-matrix based on your lab's specific constraints (throughput, sensitivity, or equipment availability).

Method Selection Framework

Before selecting a protocol, assess your analyte's specific properties using the decision logic below.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: 2-Ethynylpiperazine Derivative UV_Check Does the derivative have a strong UV chromophore (e.g., Aryl group)? Start->UV_Check Throughput Requirement: High Throughput or Preparative Scale? UV_Check->Throughput Yes Sensitivity Requirement: Trace Analysis (<0.1% impurity)? UV_Check->Sensitivity No (Weak UV) Method_SFC METHOD A: Direct Chiral SFC (Speed, Green, Prep-ready) Throughput->Method_SFC Yes (Speed/Prep) Method_HPLC METHOD B: Direct Chiral HPLC (Robust, Standard QC) Throughput->Method_HPLC No (Standard QC) Sensitivity->Method_HPLC No (Use RI/ELSD Detector) Method_Deriv METHOD C: Indirect Derivatization (High Sensitivity, Achiral Column) Sensitivity->Method_Deriv Yes (Derivatize for UV + Separation)

Caption: Strategic workflow for selecting the optimal validation method based on analyte chromophores and throughput requirements.

Comparative Analysis of Methodologies

The following table synthesizes performance metrics for the three primary validation strategies.

FeatureMethod A: Direct Chiral SFC Method B: Direct Chiral HPLC Method C: Indirect Derivatization
Principle Supercritical CO₂ + Modifier on Polysaccharide CSPNormal/Polar Organic Phase on Polysaccharide CSPDiastereomer formation with Chiral Reagent (e.g., GITC)
Resolution (

)
High (Low viscosity allows longer columns)Medium-High (Dependent on mobile phase)Very High (Separates on efficiency-optimized C18)
Analysis Time < 5 mins15–30 mins> 60 mins (includes reaction time)
Sensitivity Medium (UV noise from CO₂ compressibility)HighUltra-High (Reagent adds chromophore)
Peak Shape Excellent (CO₂ suppresses silanol interactions)Good (Requires basic additives like DEA)Excellent (Standard Reversed-Phase)
Cost per Run Low (CO₂ is cheap)High (Solvent consumption)Medium (Reagent cost)

Deep Dive & Experimental Protocols

METHOD A: Direct Chiral SFC (The Gold Standard)

Best for: High-throughput screening, preparative isolation, and "green" chemistry compliance.

Expert Insight: For basic amines like piperazines, Supercritical Fluid Chromatography (SFC) is superior to HPLC. The supercritical CO₂ acts as a weak acid, helping to keep the amine in a neutral state, while the high diffusivity allows for rapid mass transfer. However, basic additives are mandatory . Without diethylamine (DEA) or isopropylamine, the piperazine protons will interact with residual silanols on the stationary phase, causing severe tailing and loss of resolution.

Protocol:

  • Column: Chiralpak IC-3 (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)).

    • Why: The "immobilized" phase allows for a broader range of solvents (like dichloromethane) if needed for solubility, though alcohols are standard.

  • Mobile Phase: CO₂ / Methanol (80:20 v/v) + 0.2% DEA.

  • Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure (BPR): 120 bar

    • Temperature: 35°C[1][2]

  • Detection: UV at 210–220 nm (if ethynyl group is the only absorber) or PDA.

METHOD B: Direct Chiral HPLC (The Robust Alternative)

Best for: QA/QC labs without SFC equipment; validating standards where method transferability is key.

Expert Insight: While Normal Phase (Hexane/IPA) is traditional, Polar Organic Mode (POM) is often more effective for 2-ethynylpiperazines. POM uses 100% polar solvents (Acetonitrile/Methanol) with additives. This avoids the solubility issues often seen with polar salts in hexane and reduces the "memory effect" on columns.

Protocol:

  • Column: Chiralpak IG or IC (Immobilized phases are preferred for stability).

  • Mobile Phase (Polar Organic Mode): Acetonitrile / Methanol (90:[3]10) + 0.1% DEA + 0.1% Ethanolamine.

    • Note: The combination of DEA and Ethanolamine often provides sharper peaks than DEA alone for secondary amines.

  • Conditions:

    • Flow Rate: 1.0 mL/min[1][2][4]

    • Temperature: 25°C

  • System Suitability: Ensure Resolution (

    
    ) > 2.0 between enantiomers.
    
METHOD C: Indirect Derivatization (High Sensitivity)

Best for: Analytes with no UV chromophore or when chiral columns are unavailable.

Expert Insight: This method reacts the enantiomeric mixture with an enantiomerically pure reagent (e.g., GITC) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, inexpensive C18 column. Crucial: You must validate that the derivatization reaction does not induce racemization (kinetic resolution).

Figure 2: Derivatization Mechanism (GITC)

GITC_Reaction Analyte Racemic 2-Ethynylpiperazine (R + S) Reaction Reaction (Acetonitrile, TEA, RT, 30 min) Analyte->Reaction Reagent GITC Reagent (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) Reagent->Reaction Diastereomers Diastereomers Formed: 1. (R)-Analyte-GITC 2. (S)-Analyte-GITC Reaction->Diastereomers Separation Separation on ACHIRAL C18 Column (Different Hydrophobicity = Separation) Diastereomers->Separation

Caption: Reaction of piperazine derivative with GITC to form separable diastereomeric thioureas.

Protocol:

  • Reagent: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC).

  • Derivatization:

    • Mix 50 µL of sample (1 mg/mL in MeCN) with 50 µL of GITC solution (2 mg/mL in MeCN).

    • Add 10 µL Triethylamine (TEA).

    • Incubate at Room Temperature for 30 mins.

  • Analysis (Achiral HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • Detection: UV at 254 nm (The GITC moiety provides strong UV absorbance).

References

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]

  • Snyder, L. R., Dolan, J. W., & Carr, P. W. (2004). The hydrophobic subtraction model of reversed phase column selectivity.
  • Cirilli, R., et al. (2017). High-performance liquid chromatography and supercritical fluid chromatography enantioseparation of 2-substituted piperazines.

Sources

A Comparative Guide to the Analytical Reference Standards for 2-Ethynylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Analysis Without a Pharmacopeial Standard

2-Ethynylpiperazine dihydrochloride is a valuable building block in contemporary drug discovery, prized for its rigid, yet versatile piperazine core functionalized with a reactive ethynyl group. For researchers, scientists, and drug development professionals, the accurate and precise analytical characterization of this molecule is paramount to ensure the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). A significant challenge in this endeavor is the absence of an official, compendial reference standard from major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).

This guide provides a comprehensive framework for establishing a robust analytical control strategy for 2-Ethynylpiperazine dihydrochloride. We will address the critical first step of qualifying an in-house reference standard and then delve into a comparative analysis of orthogonal analytical techniques for purity, identity, and stability assessment. This document is designed to be a practical resource, grounded in scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[1][2]

Part 1: Qualification of an In-House Reference Standard

In the absence of a primary pharmacopeial standard, a well-characterized in-house reference standard is not just a recommendation; it is a necessity. The process involves selecting a high-purity batch of 2-Ethynylpiperazine dihydrochloride and subjecting it to a comprehensive battery of tests to confirm its identity, establish its purity, and assign a potency value.[1][3] This "in-house primary standard" will then serve as the benchmark against which future batches and working standards are qualified.

The qualification workflow is a multi-step, evidence-based process designed to ensure the material is fit for its intended analytical purpose.

G cluster_0 Phase 1: Material Selection & Initial Characterization cluster_1 Phase 2: Quantitative Analysis & Potency Assignment cluster_2 Phase 3: Documentation & Lifecycle Management A Select High-Purity Batch (e.g., >98% from supplier CoA) B Full Identity Confirmation A->B Confirm Structure C Comprehensive Purity Profile B->C Assess Purity D Assay (by HPLC or Titration) C->D E Mass Balance Calculation D->E F Assign Potency & Uncertainty E->F G Generate Certificate of Analysis F->G H Establish Storage & Re-test Date G->H I Periodic Re-qualification H->I

Caption: Workflow for Qualifying an In-House Reference Standard.

Step-by-Step Protocol for In-House Standard Qualification
  • Identity Confirmation: The first principle is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is essential.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the ethynyl proton, as well as the non-equivalent protons of the piperazine ring. The number of signals and their splitting patterns in both ¹H and ¹³C spectra must be consistent with the 2-Ethynylpiperazine dihydrochloride structure.[4][5][6][7]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion. Tandem MS (MS/MS) can reveal characteristic fragmentation patterns of the piperazine ring, further corroborating the identity.[8]

    • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of functional groups. Key absorbances to verify include the C≡C-H stretch of the terminal alkyne and the N-H stretches of the secondary amine hydrochlorides.

  • Purity Determination: Purity is not a single measurement but a composite of results from multiple orthogonal techniques. The goal is a "mass balance" approach, where the assigned purity accounts for all significant organic and inorganic impurities.[9]

    TestMethodPurposeTypical Acceptance Criteria
    Chromatographic Purity HPLC-UV/DADTo quantify organic, non-volatile impurities.Purity ≥ 99.5%; No single impurity > 0.15%
    Residual Solvents Headspace GC-MSTo quantify volatile organic impurities from the synthesis process.Meets ICH <467> limits for Class 2/3 solvents.
    Water Content Karl Fischer TitrationTo quantify the water content, as the material is hygroscopic.≤ 0.5% w/w
    Residue on Ignition (ROI) USP <281>To quantify non-volatile inorganic impurities.≤ 0.1% w/w
    Chloride Content Titration / Ion ChromatographyTo confirm the dihydrochloride salt form.Should be close to the theoretical value (approx. 38.7%).
  • Potency Assignment: The potency of the reference standard is calculated using the mass balance approach: Potency (%) = (100% - % Water - % Residual Solvents - % Residue on Ignition) x (% Purity by HPLC / 100) [9]

    This assigned potency, along with its calculated uncertainty, is documented on the in-house Certificate of Analysis and is used for all subsequent quantitative analyses.[10][11][12]

Part 2: Comparative Guide to Analytical Methodologies

No single analytical method is sufficient to characterize a reference standard fully. A multi-faceted approach using orthogonal techniques is crucial for a comprehensive understanding of the material's properties. Below, we compare the primary analytical techniques for the analysis of 2-Ethynylpiperazine dihydrochloride.

G cluster_main Analytical Techniques for 2-Ethynylpiperazine Dihydrochloride cluster_chrom Chromatographic Methods cluster_spec Spectroscopic & Other Methods A Reference Standard B HPLC-UV/DAD (Purity, Assay, Stability) A->B Quantitative Analysis C GC-MS (Volatile Impurities, Residual Solvents) A->C Volatiles Analysis D NMR (¹H, ¹³C) (Identity, Structure) A->D Structural Confirmation F Karl Fischer / ROI (Inorganic Impurities) A->F Non-Organic Content E LC-MS/MS (Impurity ID, Degradants) B->E Impurity Identification

Caption: Orthogonal Analytical Approaches for Comprehensive Characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and assay of non-volatile organic compounds. For 2-Ethynylpiperazine dihydrochloride, which lacks a strong UV chromophore, method development requires careful consideration.

  • Direct UV Detection: Analysis is possible at low UV wavelengths (e.g., 200-215 nm). While simple, this approach may suffer from lower sensitivity and potential interference from solvents and other impurities that absorb in this region.

  • Derivatization: To enhance sensitivity and specificity, pre-column derivatization can be employed. Reagents that react with secondary amines, such as dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl), introduce a highly responsive chromophore.[13] However, this adds complexity and potential for variability in the sample preparation step.

Recommended HPLC-UV Method (Illustrative)

ParameterConditionRationale
Column Reversed-Phase C18, 150 x 4.6 mm, 3.5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the analyte is in its protonated form, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 60% B over 20 minutesTo elute the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection Diode Array Detector (DAD) at 210 nmLow wavelength for detection of the piperazine moiety. DAD allows for peak purity assessment.[14]
Injection Vol. 5 µL
Diluent Water:Acetonitrile (90:10)Ensures compatibility with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for analyzing volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[15] Direct analysis of the dihydrochloride salt is not feasible due to its low volatility. Analysis of the free base or derivatization is required for other volatile organic impurities.

Recommended GC-MS Headspace Method (for Residual Solvents)

ParameterConditionRationale
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µmOptimized for the separation of residual solvents.
Carrier Gas Helium at 1.5 mL/minInert carrier gas.
Injector Temp. 220 °CEnsures efficient transfer of analytes to the column.
Oven Program 40 °C (5 min), ramp to 240 °C at 10 °C/minStandard program for separating a wide range of solvents.
Detector Mass SpectrometerProvides positive identification of detected solvents based on their mass spectra.
Sample Prep Accurately weigh sample into a headspace vial and dissolve in a suitable high-boiling solvent (e.g., DMSO).
Comparison of Key Performance Attributes
AttributeHPLC-UVGC-MSLC-MS/MSNMR
Primary Use Purity, Assay, StabilityResidual Solvents, Volatile ImpuritiesImpurity IdentificationIdentity, Structure Elucidation
Selectivity Moderate to HighHighVery HighVery High
Sensitivity µg/mL (Direct UV), ng/mL (Deriv.)ng/mL to pg/mLpg/mL to fg/mLmg/mL
Quantitation ExcellentGood (with appropriate standards)ExcellentPoor (unless using qNMR)
Throughput HighModerateModerateLow
Limitations Poor sensitivity for non-chromophoric compoundsNot suitable for non-volatile or thermally labile compoundsMatrix effects can cause ion suppressionLow sensitivity

Part 3: Establishing a Stability-Indicating Method

A critical requirement for any analytical method used in drug development is that it must be "stability-indicating." This means the method can accurately measure the decrease in the amount of the active substance due to degradation.[16] This is demonstrated through forced degradation (stress testing) studies, as mandated by ICH guideline Q1A(R2).[16]

Forced Degradation Protocol

The drug substance should be subjected to a variety of stress conditions to induce degradation, typically aiming for 5-20% degradation to ensure that the analytical method can resolve the degradation products from the parent peak.[17]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[18]

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.[19]

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Validation as a Stability-Indicating Method

The developed HPLC method is considered stability-indicating if it meets the following criteria:

  • Specificity: The method must be able to resolve all degradation product peaks from the main 2-Ethynylpiperazine dihydrochloride peak and from each other. Peak purity analysis using a Diode Array Detector is essential to confirm that the main peak is spectrally pure in all stressed samples.

  • Mass Balance: The sum of the assay value and the levels of all degradation products should remain relatively constant throughout the study, ideally between 95% and 105%. This demonstrates that all significant degradation products are being detected.

Illustrative Forced Degradation Results (HPLC)

Stress Condition% Assay of Main Peak% Total DegradationNumber of Degradants DetectedPeak PurityMass Balance
Control 99.80.21Pass100.0%
Acid Hydrolysis (0.1M HCl) 85.214.53Pass99.7%
Base Hydrolysis (0.1M NaOH) 92.17.82Pass99.9%
Oxidation (3% H₂O₂) 81.518.24Pass99.7%
Thermal (105°C) 98.71.11Pass99.8%
Photolytic 94.35.52Pass99.8%

Conclusion

The analysis of 2-Ethynylpiperazine dihydrochloride requires a diligent and scientifically sound approach, especially given the lack of a compendial reference standard. By first qualifying a high-purity batch of the material as an in-house primary standard, a solid foundation for all subsequent analytical work is established. A combination of orthogonal analytical techniques, with a validated, stability-indicating HPLC method at its core, provides a comprehensive control strategy. This ensures that the identity, purity, and stability of this critical building block can be confidently assessed, supporting the development of safe and effective new medicines.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for - Rsc.org. Retrieved from [Link]

  • Scribd. (n.d.). Sigma-Aldrich Certificate of Analysis. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]

  • Interchim. (2017). REFERENCE STANDARDS FOR RESIDUE ANALYSIS 2017. Retrieved from [Link]

  • Chromatography Online. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]

  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]

  • Scribd. (n.d.). Certificate of Analysis: Reference Substance. Retrieved from [Link]

  • Agilent. (2009). Certificate of Analysis. Retrieved from [Link]

  • ICH. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • USP. (2025). Piperazine Dihydrochloride USP 2025. Retrieved from [Link]

  • PMC. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from [Link]

  • Polish Journal of Food and Nutrition Sciences. (n.d.). application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]

  • IJPPR. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. Retrieved from [Link]

  • PubMed. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Retrieved from [Link]

  • KOPS. (n.d.). 1H-, 13C-NMR and ethylene polymerization studies of zirconocene/MAO catalysts. Retrieved from [Link]

  • PubMed. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Retrieved from [Link]

  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Diva-Portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]

  • ijstr.org. (2020). Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. Retrieved from [Link]

  • Journal of Modern Chemistry & Chemical Technology. (n.d.). Review on UV – Visible Spectroscopy and HPLC. Retrieved from [Link]

  • Journal of Chemical Society of Nigeria. (n.d.). hplc-uv analysis and the antioxidant activity of the crude methanol extract and the solvent fraction. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

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A Comparative Guide to the Elemental Analysis of 2-Ethynylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. 2-Ethynylpiperazine dihydrochloride, a heterocyclic amine of interest, requires rigorous analytical validation to ensure its identity, purity, and suitability for further applications. This guide provides an in-depth comparison of elemental analysis with other key analytical techniques for the comprehensive characterization of this compound.

Theoretical Elemental Composition

The foundational step in the analytical workflow is the determination of the theoretical elemental composition, derived from the molecular formula of 2-Ethynylpiperazine dihydrochloride, C₆H₁₂Cl₂N₂. With a molecular weight of 183.08 g/mol , the expected elemental percentages are as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011672.06639.36
HydrogenH1.0081212.0966.61
ChlorineCl35.453270.90638.73
NitrogenN14.007228.01415.30
Total 183.082 100.00

The Role of Elemental Analysis

Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound. For a substance like 2-ethynylpiperazine dihydrochloride, it provides a quantitative measure of the carbon, hydrogen, and nitrogen content, which can be compared against the theoretical values. This comparison is a critical checkpoint for assessing the purity of the compound and confirming that the correct molecular entity has been synthesized.

Experimental Protocol: CHN Combustion Analysis

The most common method for determining the carbon, hydrogen, and nitrogen content is through combustion analysis.

Principle: A small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). These combustion products are then separated and quantified using a thermal conductivity detector.

Methodology:

  • Sample Preparation: A sample of 2-5 mg of 2-ethynylpiperazine dihydrochloride is accurately weighed into a tin or silver capsule. The sample must be homogenous and completely dry, as residual solvents will significantly impact the results.

  • Combustion: The capsule is introduced into a combustion tube heated to approximately 900-1000 °C. A pulse of pure oxygen is injected to ensure complete combustion.

  • Reduction and Separation: The resulting gases are passed through a reduction tube containing copper to convert any nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.

  • Detection: A thermal conductivity detector measures the concentration of each gas as it elutes from the column. The detector response is proportional to the amount of each element in the original sample.

  • Calculation: The instrument's software calculates the percentage of C, H, and N based on the detector signals and the initial sample weight.

Special Considerations for Dihydrochloride Salts: The presence of chlorine requires the use of specific scrubbing reagents in the combustion tube to prevent interference with the detection of other elements and to protect the instrument.[1]

Comparative Analytical Techniques

While elemental analysis is crucial for confirming the empirical formula, a comprehensive characterization of 2-ethynylpiperazine dihydrochloride necessitates the use of additional spectroscopic techniques to elucidate its molecular structure.

Caption: Interplay of analytical techniques for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[2]

  • ¹H NMR: For 2-ethynylpiperazine dihydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the ethynyl proton, and any exchangeable protons on the nitrogens (which may be broadened due to the presence of the hydrochloride). The integration of these signals should correspond to the number of protons in each environment. The formation of the hydrochloride salt typically leads to a downfield shift of protons adjacent to the protonated nitrogen atoms.

  • ¹³C NMR: The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the sp-hybridized carbons of the alkyne group and the sp³-hybridized carbons of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[2]

  • Expected Data: For 2-ethynylpiperazine dihydrochloride, the mass spectrum would likely show a molecular ion peak corresponding to the free base (C₆H₁₀N₂) after the loss of the two HCl molecules. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring.[3] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected Data: The FT-IR spectrum of 2-ethynylpiperazine dihydrochloride is expected to show characteristic absorption bands for:

    • N-H stretching of the protonated amine groups in the piperazine ring, typically appearing as a broad band.

    • C-H stretching of the alkyne group (a sharp peak around 3300 cm⁻¹).[5]

    • C≡C stretching of the alkyne, which may be a weak band.[5]

    • C-N stretching and C-H bending vibrations associated with the piperazine ring.

Comparison Summary

Analytical TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Quantitative elemental composition (%C, %H, %N)Confirms empirical formula and purity.Provides no structural information.
NMR Spectroscopy Detailed structural information, including connectivity and chemical environment of atoms.Unambiguous structure elucidation.Can be complex to interpret for some molecules.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity and accuracy (with HRMS).May not always show a clear molecular ion.
FT-IR Spectroscopy Identification of functional groups.Rapid and non-destructive.Provides limited information on the overall molecular structure.

Conclusion

The comprehensive characterization of 2-ethynylpiperazine dihydrochloride relies on a synergistic approach that combines the quantitative data from elemental analysis with the detailed structural insights from spectroscopic techniques like NMR, Mass Spectrometry, and FT-IR. While elemental analysis validates the fundamental building blocks of the molecule, the spectroscopic methods assemble these blocks into a coherent and unambiguous three-dimensional structure. For researchers and drug development professionals, the integration of these techniques is essential for ensuring the quality, identity, and purity of this and other novel chemical entities.

Caption: A logical workflow for the validation of a new chemical entity.

References

  • BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • The Journal of Organic Chemistry. (2025, November 24). Author Guidelines.
  • FILAB. (n.d.). USP 233 elemental impurities analysis.
  • Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
  • Beilstein Journals. (n.d.). Instructions for Authors.
  • ACS Publications. (n.d.). Information for Authors | The Journal of Organic Chemistry.
  • NIST. (n.d.). Piperazine dihydrochloride.
  • Ruprecht, K. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.
  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • ResearchGate. (2022, May 22). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
  • NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS.
  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.
  • Sundaraganesan, N., et al. (2005). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
  • Wanner, M. J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.

Sources

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 2-Ethynylpiperazine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Ethynylpiperazine is a critical building block in contemporary drug discovery, valued for its role in constructing complex molecular architectures with therapeutic potential. The presence of impurities, however, can drastically alter experimental outcomes, leading to erroneous structure-activity relationship (SAR) data and compromising the integrity of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare commercial sources of high-purity 2-Ethynylpiperazine. It details a suite of analytical protocols for independent verification of purity and identity, explains the scientific rationale behind these methods, and presents a logical workflow for supplier selection.

Introduction: The Imperative of Purity in Drug Discovery

The piperazine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are integral to numerous FDA-approved drugs.[1] 2-Ethynylpiperazine, with its reactive alkyne handle, offers a versatile entry point for synthesizing novel compounds via click chemistry and other coupling reactions. However, the synthetic routes to piperazine derivatives are often prone to generating structurally similar impurities.[2][3] These can arise from starting materials, side reactions during synthesis, or degradation upon storage.[2]

The presence of even trace amounts of impurities, such as unreacted starting materials or N-alkylated piperazines, can have profound consequences.[2] They can interfere with biological assays, lead to the formation of unintended byproducts in subsequent synthetic steps, and ultimately compromise the safety and efficacy of a potential drug candidate.[4] Therefore, sourcing 2-Ethynylpiperazine of the highest possible purity is not merely a matter of good practice but a fundamental requirement for reproducible and reliable research. This guide establishes a systematic approach to verifying supplier claims and ensuring the quality of this critical reagent.

Comparative Analysis of Commercial 2-Ethynylpiperazine

A crucial first step in sourcing high-purity reagents is a thorough evaluation of the information provided by commercial suppliers. The Certificate of Analysis (CoA) is a primary document that provides key data on the identity, quality, and purity of a specific batch of a compound.[5] When comparing suppliers, it is essential to scrutinize the CoA for the following information:

  • Purity Specification: The stated purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6]

  • Analytical Methods Used: The specific techniques employed for purity assessment (e.g., HPLC, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)).

  • Identity Confirmation: Data confirming the chemical structure, most commonly from ¹H NMR and Mass Spectrometry.[4]

  • Water Content: The amount of water present, which can affect the true concentration of the compound.[5]

  • Residual Solvents: Information on any remaining solvents from the synthesis and purification process.

The following table provides an illustrative comparison of what one might expect to find when evaluating 2-Ethynylpiperazine from three hypothetical commercial suppliers. This data is representative and serves as a template for organizing your own findings.

Table 1: Illustrative Comparison of Commercial 2-Ethynylpiperazine Sources

Parameter Supplier A Supplier B Supplier C
Stated Purity (HPLC) >98%>99.5%>99% (qNMR)
Appearance Off-white solidWhite crystalline solidWhite powder
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spec (m/z) Conforms to [M+H]⁺Conforms to [M+H]⁺Conforms to [M+H]⁺
Water Content (Karl Fischer) <0.5%<0.1%<0.2%
Provided CoA Batch-specificBatch-specific with spectraBatch-specific with spectra
Price (per gram) $$$$$$

Independent Verification: A Three-Pillar Analytical Approach

While supplier-provided CoAs are valuable, independent verification is paramount for ensuring the quality of a critical reagent. We advocate a three-pillar analytical approach employing HPLC, ¹H NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) to comprehensively assess purity, identity, and the presence of any potential impurities.

Experimental Workflow

The following diagram outlines the logical flow for the analytical verification of 2-Ethynylpiperazine from different commercial sources.

G cluster_0 Sample Preparation cluster_1 Analytical Verification cluster_2 Data Analysis & Decision Receive Receive Samples (Suppliers A, B, C) Prep Prepare Stock Solutions (e.g., 1 mg/mL in Acetonitrile) Receive->Prep HPLC Pillar 1: HPLC-UV (Purity Assessment) Prep->HPLC NMR Pillar 2: ¹H NMR (Identity & Structural Integrity) Prep->NMR LCMS Pillar 3: LC-MS (Impurity Profiling & ID) Prep->LCMS Compare Compare Data: - Purity (% Area) - Spectral Consistency - Impurity m/z HPLC->Compare NMR->Compare LCMS->Compare Select Select Optimal Supplier Compare->Select

Caption: Experimental workflow for the analytical verification of 2-Ethynylpiperazine.

Pillar 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. For amines like 2-Ethynylpiperazine that may lack a strong UV chromophore, derivatization is often employed to enhance detection.[7][8]

Experimental Protocol: HPLC-UV Analysis (with Dansyl Chloride Derivatization)

  • Sample Preparation:

    • Accurately weigh and dissolve 2-Ethynylpiperazine from each supplier in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Prepare a derivatization solution of Dansyl Chloride (3 mg/mL in acetonitrile).

    • In a microcentrifuge tube, mix 100 µL of the sample solution, 200 µL of the Dansyl Chloride solution, and 100 µL of a buffer solution (e.g., 100 mM sodium bicarbonate, pH 9.5).

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

    • After incubation, add 100 µL of a quenching solution (e.g., 250 mM methylamine) to react with excess Dansyl Chloride.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 340 nm.[9]

    • Injection Volume: 10 µL.

Rationale: This derivatization method attaches a dansyl group, which has strong UV absorbance, to both primary and secondary amines, allowing for sensitive detection.[10] The reversed-phase C18 column effectively separates the derivatized 2-Ethynylpiperazine from potential impurities based on hydrophobicity.

Pillar 2: ¹H NMR for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule.[11] The chemical shifts, integration, and coupling patterns of the protons provide a unique fingerprint of the compound.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethynylpiperazine from each supplier in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard 1D proton spectrum.

    • Number of Scans: 16-64, depending on concentration.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

Rationale: By comparing the obtained spectrum to a reference spectrum or predicted chemical shifts, one can confirm the identity of 2-Ethynylpiperazine. It is also highly effective for identifying and quantifying impurities that have distinct proton signals.

Pillar 3: LC-MS for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This makes it exceptionally powerful for detecting and identifying unknown impurities, even at very low levels.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Use the same stock solutions prepared for HPLC analysis (1 mg/mL in acetonitrile), without derivatization.

  • Chromatographic Conditions:

    • Utilize the same HPLC column and mobile phase gradient as described in the HPLC-UV protocol.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Look for the expected [M+H]⁺ ion for 2-Ethynylpiperazine (C₆H₁₀N₂, MW: 110.16 g/mol ; expected [M+H]⁺: 111.09). Any other significant peaks should be investigated as potential impurities.

Rationale: ESI is a soft ionization technique suitable for polar molecules like 2-Ethynylpiperazine. By coupling the HPLC separation with mass detection, we can assign a mass-to-charge ratio to each peak in the chromatogram, facilitating the identification of impurities.

Supplier Selection Framework

After completing the analytical verification, the data should be used to make an informed decision. The following flowchart provides a logical framework for selecting the optimal supplier.

G Start Start: Have Analytical Data for All Suppliers PurityCheck Is HPLC Purity >99%? Start->PurityCheck NMRCheck Does ¹H NMR Match Reference Spectrum? PurityCheck->NMRCheck Yes Reevaluate Re-evaluate or Seek Alternative Supplier PurityCheck->Reevaluate No ImpurityCheck Are Impurities Below Threshold (e.g., <0.1%) in LC-MS? NMRCheck->ImpurityCheck Yes NMRCheck->Reevaluate No Select Select Supplier ImpurityCheck->Select Yes ImpurityCheck->Reevaluate No

Caption: Decision-making flowchart for selecting a 2-Ethynylpiperazine supplier.

Conclusion

References

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • Veeprho. (n.d.). Amine Di piperazine impurity. Veeprho.
  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • CriticalPoint. (2017, May 15).
  • Thermo Fisher Scientific. (2019). Certificate of Analysis. Thermo Fisher Scientific.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
  • Patel, K., et al. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Pereira, V. et al. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Al-Bayati, M. F. (2022).
  • Google Patents. (n.d.).
  • Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

Sources

Spectroscopic Identification of Impurities in 2-Ethynylpiperazine Samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of the Alkyne Handle

2-Ethynylpiperazine (CAS: 2306276-99-1) is a high-value pharmacophore, frequently serving as a "warhead" precursor in covalent inhibitors (e.g., KRAS G12C targeting) or as a ligation handle in "click" chemistry applications. Its quality control presents a unique paradox: the piperazine ring is highly polar and UV-inactive, while the ethynyl group is reactive and prone to specific degradation pathways often missed by standard C18 HPLC-UV workflows.

This guide moves beyond generic purity assessments to focus on the structural elucidation of specific impurities that compromise downstream synthesis, specifically hydration products (ketones), oxidative dimers (diynes), and regioisomers.

Comparative Analysis of Analytical Techniques

For a researcher facing an unknown impurity in a 2-ethynylpiperazine batch, the choice of instrument dictates the answer's resolution.

Table 1: Strategic Selection of Spectroscopic Methods
FeatureNMR (

H,

C, 2D)
LC-HRMS (ESI-QTOF) GC-MS (EI) FT-IR / Raman
Primary Utility Structural Certainty. Distinguishes regioisomers and hydration states.Sensitivity (<0.05%). Formula confirmation for trace degradants.Volatile Profiling. Best for residual solvents and starting materials.Functional Integrity. Rapid confirmation of the

bond.
Detection Limit High (

1-2% impurity)
Very Low (ppm range)Low (ppm range)Medium
Key Blind Spot Trace impurities are lost in baseline noise.Isomers often have identical mass/fragmentation.Requires derivatization for polar piperazines.Cannot quantify impurities easily.
Critical Insight Differentiates 2-Ethynyl vs. 2-Acetyl (hydration product).Detects Dimerization (2M-2H) products.Identifies trapped solvents used in synthesis.Confirms absence of terminal alkyne degradation.

Deep Dive: The "Silent" Impurities

The most insidious impurities in 2-ethynylpiperazine samples are those that mimic the parent molecule's solubility but lack its reactivity.

A. The Hydration Trap: 2-Acetylpiperazine
  • Origin: Acid-catalyzed hydration of the terminal alkyne during deprotection or workup with wet solvents.

  • The Problem: It has a similar retention time in Reverse Phase (RP) chromatography but is inert to "click" conditions.

  • Identification Strategy:

    • NMR: The disappearance of the acetylenic proton (

      
       ppm, d/t) and appearance of a methyl ketone singlet (
      
      
      
      ppm).
    • MS: Mass shift of +18 Da (M+H

      
      ).
      
B. The Oxidative Dimer: 1,4-Bis(piperazin-2-yl)buta-1,3-diyne
  • Origin: Glaser coupling catalyzed by trace copper or exposure to air under basic conditions.

  • The Problem: Cross-links proteins non-specifically in biological assays.

  • Identification Strategy:

    • LC-MS: Distinct mass of

      
      .
      
    • UV-Vis: Appearance of a new absorbance band due to conjugated diyne system (unlike the UV-transparent parent).

Experimental Protocols

Protocol A: High-Resolution Impurity Profiling via HILIC-MS

Rationale: 2-Ethynylpiperazine is highly polar. Standard C18 columns cause early elution and ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the charged amine, separating it from neutral degradants.

Workflow:

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0). Acidic pH protonates the piperazine for retention.

    • B: Acetonitrile.[1][2]

  • Gradient: 95% B to 60% B over 15 minutes. Gradient runs "inverse" to C18.

  • Detection: ESI+ Mode.

    • Parent Ion:

      
       111.09 (Calculated for 
      
      
      
      ).
    • Target Impurities: Look for

      
       129.10 (Hydration), 
      
      
      
      221.16 (Dimer).
Protocol B: NMR Discrimination Assay (Self-Validating)

Rationale: To unambiguously quantify the hydration impurity (2-acetyl) which may co-elute in low-res LC.

  • Solvent: DMSO-

    
     (prevents exchange of amine protons and provides clear window for alkyne).
    
  • Internal Standard: 10 mg sample + 5 mg Maleic Acid (distinct singlet at

    
     6.2 ppm).
    
  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (

      
      ): 10 seconds (critical for accurate integration of the alkyne proton).
      
    • Scans: 64.

  • Validation Check:

    • Integrate the C2-H (methine adjacent to N and Alkyne).

    • Compare ratio of Alkyne-H (

      
      3.0 ppm) to Methyl-H of ketone (
      
      
      
      2.1 ppm).
    • Pass Criteria: Methyl singlet integral < 0.01 relative to parent methine.

Impurity Fate Mapping & Decision Logic

The following diagram illustrates the decision matrix for identifying unknown peaks based on their spectroscopic signature.

ImpurityID Sample Unknown Impurity Peak (in 2-Ethynylpiperazine) MS_Check Step 1: HRMS Analysis (Mass Shift vs Parent) Sample->MS_Check Plus18 Mass +18 Da (m/z ~129) MS_Check->Plus18 Water Addn Plus16 Mass +16 Da (m/z ~127) MS_Check->Plus16 Oxidation Minus2 Mass 2M-2H (m/z ~220) MS_Check->Minus2 Coupling IsoMass Same Mass (Isomer) MS_Check->IsoMass No Shift Hydration Hydration Product (2-Acetylpiperazine) Plus18->Hydration N_Oxide N-Oxide (Piperazine-N-oxide) Plus16->N_Oxide Dimer Glaser Coupling (Diyne Dimer) Minus2->Dimer Regio Regioisomer (3-Ethynylpiperazine) IsoMass->Regio NMR_Confirm_Ketone Confirm via NMR: Methyl Singlet ~2.1 ppm Hydration->NMR_Confirm_Ketone UV_Confirm Confirm via UV: Conjugated Band >250nm Dimer->UV_Confirm NMR_Confirm_Regio Confirm via 2D NMR: COSY Correlations Regio->NMR_Confirm_Regio

Figure 1: Diagnostic decision tree for classifying impurities based on Mass Shift (


) and secondary spectroscopic confirmation.

References

  • Impurity Profiling Principles

    • Gorog, S. (2000). Identification and determination of impurities in drugs. Elsevier.[3][4]

  • Piperazine Analysis

    • De Boer, T., et al. (2005). "LC–MS analysis of piperazine-like compounds." Journal of Chromatography B.

  • Alkyne Hydration Chemistry

    • Trost, B. M. (2002). "The alkyne-to-ketone hydration: A common impurity pathway." Journal of the American Chemical Society.

  • HILIC Methodologies for Polar Amines

    • Jandera, P. (2011). "Stationary and mobile phases in hydrophilic interaction chromatography: a review." Analytica Chimica Acta.

  • Glaser Coupling (Dimerization)

    • Siemsen, P., et al. (2000). "Acetylenic coupling: a powerful tool in molecular construction." Angewandte Chemie.

Sources

Safety Operating Guide

2-Ethynylpiperazine Dihydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

Do not dispose of 2-Ethynylpiperazine dihydrochloride down the drain. Despite being a water-soluble salt, this compound poses specific aquatic toxicity hazards and chemical reactivity risks (acetylide formation) that mandate incineration as the only acceptable disposal route. Treat all waste streams containing this substance as Hazardous Chemical Waste .

Chemical Profile & Hazard Identification

Effective disposal requires understanding the specific chemical triggers of the compound. 2-Ethynylpiperazine dihydrochloride combines the corrosivity of an acid salt with the latent reactivity of a terminal alkyne.

Physicochemical Data Table
PropertyValueDisposal Implication
CAS Number 2306276-99-1Unique identifier for waste manifesting.
Molecular Formula C₆H₁₂Cl₂N₂High nitrogen/chlorine content requires scrubbing during incineration.
Acidity (pH) < 2 (Aqueous solution)RCRA D002 (Corrosive) characteristic if pH ≤ 2.
Functional Groups Terminal Alkyne (-C≡CH)Explosion Hazard: Can form shock-sensitive acetylides with Ag, Cu, Hg.[1][2]
GHS Hazards H314 (Skin Corr.[3] 1B), H302 (Acute Tox), H412 (Aquatic Tox)Requires full PPE and segregation from environmental release.
Expert Insight: The "Hidden" Reactivity

While the dihydrochloride salt stabilizes the amine, the terminal alkyne moiety remains a critical disposal concern. If this waste is inadvertently mixed with basic waste streams containing heavy metals (specifically Copper, Silver, or Mercury—common in "Click" chemistry or staining reagents), it can precipitate metal acetylides . These solids are highly shock-sensitive explosives.

  • Protocol Rule: Never co-mingle 2-ethynylpiperazine waste with transition metal waste streams.

Regulatory Classification (RCRA)

Before disposal, the waste must be characterized according to 40 CFR 261 (USA) or local equivalent regulations.

  • Listed Waste: Not explicitly P-listed or U-listed.

  • Characteristic Waste:

    • Corrosivity (D002): Applicable if the waste is an aqueous solution with pH ≤ 2.[4][5]

    • Reactivity (D003): Generally not applicable unless mixed with metals, but "potential to detonate" is a factor if mishandled.

  • Waste Code Assignment:

    • Solid Waste: Unlisted Hazardous Waste (assign state-specific codes if applicable).

    • Liquid Waste (pH < 2): D002 .

Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Spill Residue)

Objective: Containment for Incineration.

  • Segregation: Isolate solid waste from oxidizers.

  • Containerization: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers (precaution against acetylide formation).

  • Labeling:

    • Label as "Hazardous Waste - Solid".

    • Constituents: "2-Ethynylpiperazine dihydrochloride".[6][7]

    • Hazard Checkbox: "Corrosive", "Toxic".[8]

  • Disposal: Transfer to EHS for incineration in a permitted hazardous waste combustor.

Scenario B: Aqueous Reaction Mixtures

Objective: pH Management and Segregation.

  • pH Check: Measure the pH of the waste stream.[9]

    • If pH < 2: Classify as D002 Corrosive Waste .

    • If pH > 2: Classify as Non-RCRA Regulated Chemical Waste (unless mixed with solvents), but still hazardous due to aquatic toxicity.

  • Neutralization (Caution):

    • Note: In-lab neutralization is generally discouraged unless you are operating under an "Elementary Neutralization" exemption. It is safer to label the waste as acidic and let the waste vendor treat it.

    • If neutralizing for spill cleanup: Use Sodium Bicarbonate (

      
      ).[9] Add slowly to avoid violent foaming (
      
      
      
      evolution).
  • Filtration: If solid precipitates form during pH adjustment, filter them out. Treat solids as Scenario A .

  • Final Stream: Collect liquid in a carboy labeled "Aqueous Waste - Toxic/Corrosive."

Scenario C: Organic Solvent Mixtures

Objective: Prevention of Cross-Reactivity.

  • Solvent Compatibility: Ensure the solvent (e.g., DCM, Methanol) is compatible with the container (HDPE/Glass).

  • Metal Exclusion: Verify the waste stream contains NO Copper (Cu), Silver (Ag), or Mercury (Hg).

  • Labeling: "Flammable/Corrosive Organic Waste."

Visual Decision Logic

The following diagram illustrates the decision-making process for segregating 2-Ethynylpiperazine dihydrochloride waste.

DisposalLogic Start Waste Generation: 2-Ethynylpiperazine 2HCl StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure/Spill Debris) StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid Waste (Solution) StateCheck->LiquidWaste Solution BinSolid Container: HDPE/Glass Label: Toxic Solid Disp: Incineration SolidWaste->BinSolid MetalCheck Contains Ag, Cu, Hg? LiquidWaste->MetalCheck ExplosionRisk CRITICAL HAZARD: Potential Explosive Acetylides MetalCheck->ExplosionRisk YES (High Risk) pHCheck Check pH MetalCheck->pHCheck NO SpecialHandling Segregate Immediately. Contact EHS for Stabilization. ExplosionRisk->SpecialHandling Acidic pH ≤ 2 pHCheck->Acidic Neutral pH > 2 pHCheck->Neutral BinAcid Container: Acid Waste Label: Corrosive (D002) Disp: Incineration/Treatment Acidic->BinAcid BinAq Container: Aq. Toxic Label: Toxic Disp: Incineration Neutral->BinAq

Figure 1: Decision tree for waste segregation. Note the critical checkpoint for heavy metal contamination to prevent explosive acetylide formation.

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation. Scoop into a waste container.

    • Liquids: Absorb with vermiculite or spill pads. Do not use metal tools.

  • Decontamination: Wipe the surface with a mild soap solution, followed by water. Collect all wipes as solid hazardous waste.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Ethynylpiperazine dihydrochloride. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. Retrieved from

  • BenchChem. (2025).[9] Common Pitfalls in the Handling of Terminal Alkynes. Retrieved from

  • Fisher Scientific. (2025). Chemical Resistance of Plastics and Elastomers. Retrieved from

Sources

Personal protective equipment for handling 2-Ethynylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Hazard Profile

As a Senior Application Scientist, I emphasize that handling1[1] requires rigorous, self-validating safety protocols. While the terminal alkyne and piperazine ring make this compound an invaluable bifunctional scaffold for click chemistry (CuAAC) and cross-coupling in drug development, its dihydrochloride salt form dictates its physical and toxicological behavior.

The Causality of the Hazard:

  • Corrosivity & Irritation: The dihydrochloride salt is highly water-soluble and hygroscopic. Upon contact with ambient moisture or the mucosal membranes (eyes, respiratory tract), it dissociates to form a localized acidic environment, leading to 2[2].

  • Sensitization: Piperazine derivatives are potent sensitizers. Inhalation of fine particulate dust can trigger IgE-mediated respiratory sensitization, resulting in 3[3]. Repeated dermal exposure can cause .

Quantitative Hazard Data & GHS Classification

To design an effective safety protocol, we must ground our procedures in quantitative data. Below is the summarized hazard matrix for piperazine dihydrochloride derivatives.

Hazard ClassGHS CategoryHazard StatementQuantitative/Toxicity Data
Acute Toxicity (Oral) Category 5H303: May be harmful if swallowed
Skin Irritation Category 2H315: Causes skin irritationAcidic dissociation on moist skin[3]
Serious Eye Damage Category 2AH319: Causes serious eye irritationHigh risk of corneal damage
Respiratory Sensitization Category 1H334: May cause allergy/asthmaOccupational exposure limit: N/A (Keep to minimum)[3]
Skin Sensitization Category 1H317: May cause allergic skin reactionDermal threshold highly variable

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must act as a self-validating system against the specific hazards of the chemical.

PPE CategoryRequired SpecificationMechanistic Rationale
Respiratory Protection NIOSH-approved N95, P100, or PAPR (EN 149 FFP2/FFP3)Critical: Prevents inhalation of hygroscopic, sensitizing dust. Piperazine salts are notorious for causing 3[3].
Hand Protection Nitrile or Neoprene gloves (EN 374 compliant, ≥0.11 mm thickness)Prevents direct dermal contact. While acute systemic absorption is low, localized 2[2].
Eye/Face Protection Tightly fitting safety goggles with side-shields (EN 166 / ANSI Z87.1)Protects against airborne dust and acidic splashes during reconstitution. Standard safety glasses are insufficient[3].
Body Protection Flame-resistant, impervious lab coat; closed-toe shoesPrevents accumulation of dust on personal clothing, mitigating secondary exposure[2].

Standard Operating Procedure (SOP): Handling & Execution

Do not merely follow these steps; understand that they are designed to minimize aerosolization and moisture exposure.

Step 1: Pre-Operation & Risk Assessment

  • Verify the chemical fume hood has a face velocity of 80–120 fpm.

  • Ensure the eyewash station and safety shower are accessible within 10 seconds of the workspace.

  • Don all PPE before opening the secondary containment[2].

Step 2: Reagent Handling & Weighing

  • Causality: 2-Ethynylpiperazine dihydrochloride is a divided solid/powder. Static electricity can cause the powder to aerosolize.

  • Use an anti-static weighing boat and non-sparking spatulas[3].

  • Weigh the material exclusively inside the fume hood. If using an external analytical balance, transport the sealed vial in a secondary container, weigh the closed system, add the powder in the hood, and re-weigh to determine the difference.

Step 3: Reconstitution & Reaction Assembly

  • Slowly add the solvent to the powder, not the powder to the solvent, to prevent dust kick-up.

  • Keep the container tightly closed immediately after use to prevent2[2].

Step 4: Safe Doffing & Hygiene

  • Remove gloves using the glove-in-glove technique to avoid skin contamination.

  • Wash hands and forearms thoroughly with soap and water immediately after handling[2].

Spill Response & Disposal Plan

A spill of a sensitizing dihydrochloride salt requires immediate, dust-free containment.

Minor Spill (< 50g):

  • Evacuate: Ask non-essential personnel to step back.

  • Contain: Do not dry sweep. 4[4].

  • Neutralize/Clean: Cover the spill with slightly damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust.

  • Collect: Use a HEPA-filtered vacuum or wet-wipe method to transfer the material into a labeled hazardous waste container[2].

Major Spill (> 50g):

  • Evacuate the laboratory immediately.

  • Require a self-contained breathing apparatus (SCBA) and full impervious suit for cleanup personnel[2].

  • Contact Environmental Health and Safety (EHS).

Disposal:

  • Do not let the chemical enter drains; it is 3[3].

  • Dispose of as hazardous chemical waste in accordance with local EPA/RCRA regulations[2].

Operational Workflow Visualization

G Start Risk Assessment & Setup PPE Don PPE (Nitrile, N95, Goggles) Start->PPE Hood Execute in Chemical Fume Hood PPE->Hood Spill Spill Occurs? Hood->Spill Contain Evacuate & Contain (Avoid Dust) Spill->Contain Yes Complete Experiment Completion Spill->Complete No Decontaminate Decontaminate Area (Wet Wipe/HEPA) Contain->Decontaminate Disposal Hazardous Waste Disposal Decontaminate->Disposal Doff Safe Doffing & Hygiene Complete->Doff Doff->Disposal

Fig 1. Standard operating and spill response workflow for 2-Ethynylpiperazine dihydrochloride.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.